Binimetinib
Description
Properties
IUPAC Name |
6-(4-bromo-2-fluoroanilino)-7-fluoro-N-(2-hydroxyethoxy)-3-methylbenzimidazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrF2N4O3/c1-24-8-21-16-13(24)7-10(17(26)23-27-5-4-25)15(14(16)20)22-12-3-2-9(18)6-11(12)19/h2-3,6-8,22,25H,4-5H2,1H3,(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACWZRVQXLIRSDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C=C(C(=C2F)NC3=C(C=C(C=C3)Br)F)C(=O)NOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrF2N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70209422 | |
| Record name | MEK-162 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70209422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
441.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
606143-89-9 | |
| Record name | ARRY 438162 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=606143-89-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Binimetinib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0606143899 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Binimetinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11967 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | MEK-162 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70209422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(4-bromo-2-fluoroanilino)-4-fluoro-N-(2-hydroxyethoxy)-1-methyl-1H-benzimidazole-6-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Binimetinib | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/181R97MR71 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Binimetinib's Mechanism of Action in BRAF-Mutant Melanoma: A Technical Guide
Introduction
Metastatic melanoma, a highly aggressive form of skin cancer, has seen a paradigm shift in treatment over the past decade, moving from traditional chemotherapy to targeted molecular therapies.[1] Approximately 50% of cutaneous melanomas harbor activating mutations in the B-Raf proto-oncogene (BRAF), a critical component of the mitogen-activated protein kinase (MAPK) signaling pathway.[1][2] The most common of these mutations, occurring in over 80% of cases, is a substitution at codon 600, primarily BRAF V600E.[1] This mutation leads to constitutive activation of the MAPK pathway (also known as the RAS/RAF/MEK/ERK pathway), driving uncontrolled cell proliferation and survival.[2][3] Binimetinib (Mektovi®) is a potent, selective, and reversible inhibitor of MEK1 and MEK2, key kinases downstream of BRAF.[1][4] It is approved for use in combination with the BRAF inhibitor encorafenib for the treatment of unresectable or metastatic melanoma with a BRAF V600E or V600K mutation.[1][4] This guide provides an in-depth technical overview of this compound's mechanism of action, its role in dual pathway inhibition, clinical efficacy, and the experimental methodologies used for its characterization.
The MAPK Signaling Pathway in BRAF-Mutant Melanoma
The MAPK pathway is a crucial intracellular signaling cascade that translates extracellular signals into cellular responses like growth, proliferation, differentiation, and survival.[2][3] In normal physiology, the pathway is tightly regulated. However, in BRAF-mutant melanoma, the constitutively active BRAF V600 mutant protein continuously phosphorylates and activates the downstream kinases MEK1 and MEK2.[3] These activated MEK kinases then phosphorylate and activate the final effectors, ERK1 and ERK2.[3] Activated ERK translocates to the nucleus, where it regulates gene expression to promote melanoma cell proliferation and survival.[3]
Caption: The constitutively active MAPK pathway in BRAF-mutant melanoma.
Core Mechanism of Action: Dual BRAF and MEK Inhibition
While early therapeutic strategies focused on inhibiting the mutated BRAF protein alone with drugs like vemurafenib, most patients developed resistance within months.[2] Furthermore, BRAF inhibitor monotherapy can lead to a phenomenon known as paradoxical MAPK pathway activation in BRAF wild-type cells, contributing to secondary skin cancers like cutaneous squamous cell carcinomas.[5][6]
The combination of a BRAF inhibitor (encorafenib) and a MEK inhibitor (this compound) provides a more durable and effective blockade of the MAPK pathway.[1][7][8]
-
BRAF Inhibition : Encorafenib directly targets the mutated BRAF V600E/K kinase, preventing it from phosphorylating MEK.[1]
-
MEK Inhibition : this compound is a non-ATP-competitive inhibitor that binds to and inhibits the kinase activity of MEK1 and MEK2.[4] This prevents the phosphorylation of ERK, even if some MEK activation escapes the BRAF inhibitor due to resistance mechanisms.[3]
This dual blockade results in greater anti-proliferative and anti-tumor activity compared to either agent alone.[4] The combination has also been shown to delay the emergence of resistance in preclinical models.[4]
References
- 1. Encorafenib and this compound Combination Therapy in Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Discovery and Development of this compound for the Treatment of Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Paradoxical oncogenesis and the long term consequences of BRAF inhibition in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Targeted Therapy for Metastatic Melanoma - Encorafenib + this compound - MRA [curemelanoma.org]
- 8. Combination therapy with BRAF and MEK inhibitors for melanoma: latest evidence and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
Binimetinib as a selective MEK1/2 inhibitor preclinical data
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of the preclinical data for binimetinib, a potent and selective inhibitor of MEK1 and MEK2. The information presented herein focuses on its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic properties, and the experimental methodologies used in its preclinical evaluation.
Introduction
This compound (also known as MEK162 or ARRY-162) is an orally available, small-molecule inhibitor of the mitogen-activated protein kinase (MAPK) kinases MEK1 and MEK2.[1] These kinases are critical components of the RAS/RAF/MEK/ERK signaling pathway, which is frequently hyperactivated in various human cancers, including melanoma, non-small cell lung cancer (NSCLC), and colorectal cancer, often due to mutations in BRAF or NRAS genes.[1][2][3] this compound's development was aimed at targeting this pathway to inhibit tumor cell proliferation and survival.[1][3] Preclinical data have demonstrated its efficacy as a single agent and in combination with other targeted therapies, such as BRAF inhibitors.[4][5]
Mechanism of Action
This compound is a noncompetitive, allosteric inhibitor that binds to a pocket adjacent to the ATP-binding site of the MEK1 and MEK2 enzymes.[1][4] This binding prevents the kinase from adopting its active conformation, thereby inhibiting its ability to phosphorylate its only known substrates, the extracellular signal-regulated kinases ERK1 and ERK2.[1][3][4] The inhibition of ERK phosphorylation blocks the downstream signaling cascade, which ultimately leads to the inhibition of growth factor-mediated cell signaling, resulting in reduced tumor cell proliferation and survival.[1][2][4]
Quantitative Preclinical Data
The preclinical activity of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize key quantitative data.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Value | Cell Lines / Conditions | Reference |
| MEK1/2 IC₅₀ | 12 nM | Cell-free enzymatic assay | [6] |
| Cell Proliferation IC₅₀ | 30 - 250 nM | BRAF- and NRAS-mutant cell lines (HT29, Malme-3M, SKMEL2, COLO205, A375) | [6] |
| Cell Proliferation IC₅₀ | 8 nM - 1.16 µM | Neuroblastoma cell lines | [7] |
| Kinase Selectivity | No significant inhibition | Against a panel of 220 other serine/threonine and tyrosine kinases at up to 20 µM | [6] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Tumor Model | Dosing Regimen | Outcome | Reference |
| BRAF-mutant murine xenografts | 3 to 30 mg/kg daily for 21 days | Dose-dependent inhibition of tumor growth and in vivo ERK phosphorylation | [4][6] |
| BRAF V600E mutant human melanoma xenografts | Combination with Encorafenib | Greater anti-tumor activity and delayed emergence of resistance compared to either drug alone | [4] |
| NRAS-mutant melanoma xenografts | 8 mg/kg twice daily | Reduced tumor growth | [8][9] |
| Orthotopic GBM8 murine model | Combination with radiation | Delayed tumor growth and prolonged survival | [2] |
Table 3: Preclinical and Clinical Pharmacokinetic Parameters of this compound
| Parameter | Value | Species | Reference |
| Oral Bioavailability | ~50% | Human | [6][10] |
| Time to Max. Concentration (Tₘₐₓ) | 1.6 hours | Human | [4] |
| Terminal Half-life (t₁/₂) | 3.5 hours | Human | [4][11] |
| Apparent Clearance (CL/F) | 20.2 L/h | Human | [4] |
| Plasma Protein Binding | 97% | Human | [4] |
| Primary Metabolism Pathway | Glucuronidation (UGT1A1 accounts for ~61%) | Human | [4][6] |
| Other Metabolic Pathways | N-dealkylation, amide hydrolysis (via CYP1A2 and CYP2C19) | Human | [4][6] |
| Excretion | 62% in feces (32% unchanged), 31% in urine (6.5% unchanged) | Human | [4] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are protocols for key experiments used to evaluate this compound.
4.1 MEK1/2 Kinase Inhibition Assay (Cell-Free)
-
Objective: To determine the direct inhibitory activity of this compound on MEK1/2 enzymes.
-
Methodology:
-
Reagents: Recombinant active MEK1 or MEK2 enzyme, inactive ERK2 as a substrate, ATP, and this compound at various concentrations.
-
Procedure: The MEK enzyme is incubated with varying concentrations of this compound in an assay buffer.
-
The kinase reaction is initiated by adding a mixture of ATP and the ERK2 substrate.
-
The reaction is allowed to proceed for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 30°C).
-
The reaction is terminated, and the amount of phosphorylated ERK2 (p-ERK) is quantified.
-
Detection: Quantification of p-ERK can be performed using methods such as ELISA with a specific antibody against p-ERK, or by Western blot.
-
Data Analysis: The concentration of this compound that inhibits 50% of MEK activity (IC₅₀) is calculated by plotting the percentage of inhibition against the log concentration of the compound.
-
4.2 Cell Proliferation Assay (MTT/MTS Assay)
-
Objective: To measure the effect of this compound on the viability and proliferation of cancer cell lines.
-
Methodology:
-
Cell Culture: Cancer cell lines (e.g., BRAF-mutant A375 melanoma cells) are cultured in appropriate media and seeded into 96-well plates at a predetermined density.
-
Treatment: After allowing cells to adhere overnight, the media is replaced with fresh media containing serial dilutions of this compound. Control wells receive media with DMSO (vehicle).
-
Incubation: The plates are incubated for a period that allows for multiple cell divisions (e.g., 72 hours).
-
Assay: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS is added to each well. Viable cells with active metabolism convert the tetrazolium salt into a colored formazan product.
-
Measurement: After a further incubation period (2-4 hours), the absorbance of the formazan product is measured using a microplate reader at a specific wavelength.
-
Data Analysis: The absorbance values are normalized to the vehicle control to determine the percentage of cell viability. The IC₅₀ value is calculated by plotting viability against the log concentration of this compound.
-
4.3 Tumor Xenograft Study
-
Objective: To evaluate the in vivo anti-tumor efficacy of this compound.
-
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude or NSG mice) are used.
-
Tumor Implantation: Human cancer cells or fragments from a patient's tumor (patient-derived xenograft, PDX) are implanted subcutaneously into the flank of the mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable, measurable size (e.g., 100-200 mm³). Tumor volume is typically calculated using the formula: (Length x Width²)/2.
-
Treatment: Mice are randomized into treatment groups (e.g., vehicle control, this compound at different doses). This compound is typically administered orally via gavage on a specified schedule (e.g., daily or twice daily).[8]
-
Monitoring: Tumor volumes and body weights are measured regularly (e.g., 2-3 times per week).
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size, or after a fixed duration.
-
Data Analysis: Tumor growth inhibition (%TGI) is calculated by comparing the change in tumor volume in the treated groups to the vehicle control group.
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Preclinical evaluation of this compound (MEK162) delivered via polymeric nanocarriers in combination with radiation and temozolomide in glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. braftovi.pfizerpro.com [braftovi.pfizerpro.com]
- 6. The Discovery and Development of this compound for the Treatment of Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Exploring the In Vitro and In Vivo Therapeutic Potential of BRAF and MEK Inhibitor Combination in NRAS-Mutated Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Encorafenib and this compound Combination Therapy in Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
The MEK Inhibitor Binimetinib: A Technical Guide to its Pharmacokinetics and Pharmacodynamics in Oncology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Binimetinib (Mektovi®), a potent and selective, non-ATP-competitive allosteric inhibitor of MEK1 and MEK2, has emerged as a key therapeutic agent in the landscape of targeted cancer therapy.[1][2] Its primary mechanism of action involves the disruption of the RAS/RAF/MEK/ERK signaling pathway, a critical cascade that, when aberrantly activated, drives cellular proliferation, differentiation, and survival in many human cancers.[3][4] This technical guide provides an in-depth overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, offering valuable insights for researchers and professionals involved in the development and application of targeted oncology drugs.
Pharmacokinetics: The Journey of this compound in the Body
The clinical efficacy and safety profile of this compound are underpinned by its pharmacokinetic properties, which govern its absorption, distribution, metabolism, and excretion (ADME).
Absorption and Distribution
Following oral administration, this compound is rapidly absorbed, with a median time to maximum plasma concentration (Tmax) of approximately 1.6 hours.[5] The bioavailability of this compound is at least 50%, and its absorption is not significantly affected by the presence of a high-fat, high-calorie meal.[5][6] this compound exhibits a relatively large apparent volume of distribution (Vd) of 92 L, indicating extensive distribution into tissues.[5] It is highly bound to human plasma proteins, with a binding percentage of 97%.[5]
Metabolism and Excretion
This compound is primarily eliminated through hepatic metabolism.[7] The main metabolic pathway is glucuronidation, with the UGT1A1 enzyme being responsible for up to 61% of its metabolism.[5][8] Other metabolic routes include N-dealkylation, amide hydrolysis, and loss of the ethane-diol side chain.[5] The N-desmethyl active metabolite, M3, is formed by CYP1A2 and CYP2C19 and accounts for approximately 8.6% of the this compound exposure.[5]
The mean terminal half-life of this compound is approximately 3.5 hours.[5] Excretion occurs primarily through the feces (62%, with 32% as unchanged drug) and to a lesser extent in the urine (31%, with 6.5% as unchanged drug).[5][8]
Quantitative Pharmacokinetic Parameters
A summary of the key pharmacokinetic parameters of this compound in humans is presented in the tables below.
Table 1: Single-Dose Pharmacokinetic Parameters of this compound in Healthy Subjects
| Parameter | Value | Reference |
| Dose | 45 mg | [9] |
| Cmax (ng/mL) | 458 | [1] |
| AUC (hr*ng/mL) | 1648 | [1] |
| Tmax (hr) | 1.6 | [5] |
| t1/2 (hr) | 3.5 | [5] |
| CL/F (L/hr) | 20.2 | [5] |
| Vd/F (L) | 92 | [5] |
Table 2: Population Pharmacokinetic Parameters of this compound in Cancer Patients
| Parameter | Value | Reference |
| Apparent Clearance (CL/F) (L/hr) | 21 | [7] |
| Apparent Volume of Distribution (Vd/F) (L) | 24.3 (central compartment) | [7] |
| Absorption Rate Constant (ka) (hr⁻¹) | 1.5 (first-order) | [10] |
Pharmacodynamics: The Effect of this compound on Cellular Signaling
This compound exerts its anti-tumor effects by potently and selectively inhibiting the kinase activity of MEK1 and MEK2.[1] This inhibition prevents the phosphorylation and activation of the downstream effector kinases, ERK1 and ERK2, thereby blocking the propagation of growth signals.[3]
In Vitro Activity
This compound has demonstrated potent anti-proliferative activity in a wide range of cancer cell lines, particularly those harboring BRAF and NRAS mutations.[1] The IC50 values for this compound in various cancer cell lines are summarized in the table below.
Table 3: In Vitro Potency of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Mutation Status | IC50 (nM) | Reference |
| HT29 | Colorectal Cancer | BRAF V600E | 30 - 250 | [1] |
| Malme-3M | Melanoma | BRAF V600E | 30 - 250 | [1] |
| SKMEL2 | Melanoma | NRAS Q61R | 30 - 250 | [1] |
| SKMEL28 | Melanoma | BRAF V600E | 30 - 250 | [1] |
| COLO205 | Colorectal Cancer | BRAF V600E | 30 - 250 | [1] |
| A375 | Melanoma | BRAF V600E | 30 - 250 | [1] |
| Generic Melanoma | Melanoma | Not Specified | 12 | [1] |
| Neuroblastoma (sensitive lines) | Neuroblastoma | Various | 8 - 1160 | [11] |
In Vivo Efficacy
In preclinical xenograft models, this compound has shown significant dose-dependent inhibition of tumor growth in various cancer types, including melanoma and neuroblastoma.[1][12] Combination therapy with BRAF inhibitors, such as encorafenib, has demonstrated synergistic anti-tumor activity and delayed the emergence of resistance.[13]
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the MAPK/ERK signaling pathway, a typical preclinical workflow for evaluating a MEK inhibitor, and the mechanisms of resistance to this compound.
Detailed Experimental Protocols
MEK1/2 Kinase Inhibition Assay (In Vitro)
This protocol outlines a general method for assessing the inhibitory activity of this compound on MEK1/2 kinases in a cell-free system.
-
Reagents and Materials:
-
Recombinant active MEK1 or MEK2 enzyme.
-
Inactive ERK2 substrate.
-
Kinase reaction buffer (e.g., containing Tris-HCl, MgCl2, DTT).
-
ATP.
-
This compound (or other test compounds) at various concentrations.
-
Kinase-Glo® Luminescent Kinase Assay kit (or similar detection reagent).
-
384-well plates.
-
Multilabel plate reader.
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add the recombinant MEK1 or MEK2 enzyme to the kinase reaction buffer.
-
Add the diluted this compound or DMSO (vehicle control) to the wells and pre-incubate for 30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the inactive ERK2 substrate and ATP.
-
Incubate the reaction for a defined period (e.g., 60-120 minutes) at room temperature.
-
Stop the reaction and measure the remaining ATP levels by adding the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Measure the luminescence signal using a multilabel plate reader.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).[14]
-
Western Blot for ERK Phosphorylation in Cell Lines
This protocol describes the detection of phosphorylated ERK (p-ERK) in cancer cell lines treated with this compound to assess its pharmacodynamic effect.
-
Reagents and Materials:
-
Cancer cell line of interest (e.g., A375 melanoma cells).
-
Cell culture medium and supplements.
-
This compound.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2.
-
HRP-conjugated secondary antibody.
-
ECL Western blotting substrate.
-
Chemiluminescence imaging system.
-
-
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 1-24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using the BCA assay.
-
Denature the protein samples by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and detect the signal using ECL substrate and an imaging system.[15][16]
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.[15]
-
In Vivo Tumor Growth Inhibition Study
This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
-
Materials and Animals:
-
Immunocompromised mice (e.g., nude or NSG mice).
-
Cancer cell line of interest for implantation.
-
This compound formulation for oral gavage.
-
Vehicle control.
-
Calipers for tumor measurement.
-
Animal balance.
-
-
Procedure:
-
Subcutaneously implant cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups (e.g., vehicle control, this compound at different doses).
-
Administer this compound or vehicle control orally once or twice daily for a specified duration (e.g., 21 days).
-
Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (Volume = 0.5 x length x width²).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot for p-ERK, immunohistochemistry).
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Conclusion
This compound is a well-characterized MEK inhibitor with favorable pharmacokinetic properties and potent pharmacodynamic effects on the MAPK/ERK signaling pathway. This technical guide provides a comprehensive summary of its key characteristics, including quantitative data, experimental methodologies, and visual representations of its mechanism of action and the challenges of drug resistance. This information serves as a valuable resource for researchers and drug development professionals working to advance the field of targeted oncology and improve patient outcomes.
References
- 1. The Discovery and Development of this compound for the Treatment of Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. The clinical development of MEK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. reference.medscape.com [reference.medscape.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Population pharmacokinetic modeling of this compound in Healthy Volunteers and Participants with BRAF V600-mutant or NRAS-mutant Solid Tumors – ScienceOpen [scienceopen.com]
- 8. researchgate.net [researchgate.net]
- 9. The Absorption, Distribution, Metabolism, and Excretion of this compound Following a Single Oral Dose of [ 14C]this compound 45 mg in Healthy Male Participants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. This compound inhibits MEK and is effective against neuroblastoma tumor cells with low NF1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. dovepress.com [dovepress.com]
- 14. In vitro MEK1 Kinase Assay [bio-protocol.org]
- 15. 3.4. Western Blotting and Detection [bio-protocol.org]
- 16. tools.thermofisher.com [tools.thermofisher.com]
A Technical Guide to the Role of Binimetinib in the MAPK/ERK Signaling Pathway
Audience: Researchers, scientists, and drug development professionals.
1.0 Introduction
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, also known as the RAS/RAF/MEK/ERK pathway, is a critical intracellular cascade that regulates fundamental cellular processes, including proliferation, differentiation, survival, and angiogenesis.[1] Dysregulation of this pathway, often through activating mutations in key components like BRAF and NRAS, is a hallmark of numerous human cancers, particularly melanoma.[1][2][3] Binimetinib (Mektovi®) is a potent and selective small-molecule inhibitor that targets the MEK1 and MEK2 enzymes, central nodes in this pathway.[4][5] This technical guide provides an in-depth examination of this compound's mechanism of action, summarizes key preclinical and clinical data, outlines relevant experimental protocols, and visualizes its role within the MAPK/ERK signaling cascade.
2.0 Mechanism of Action
The MAPK/ERK pathway is typically initiated by extracellular signals, such as growth factors, which bind to receptor tyrosine kinases (RTKs) on the cell surface. This triggers the activation of the small GTPase RAS, which in turn recruits and activates RAF kinases (A-RAF, B-RAF, C-RAF).[2] Activated RAF then phosphorylates and activates the dual-specificity kinases MEK1 and MEK2.[2] MEK1/2 are the only known activators of the downstream effector kinases, ERK1 and ERK2 (also known as p42/p44 MAPK).[6] Once phosphorylated, ERK translocates to the nucleus to regulate the activity of numerous transcription factors, ultimately driving gene expression programs that promote cell proliferation and survival.[2]
This compound is a non-ATP-competitive, allosteric inhibitor of MEK1 and MEK2 kinase activity.[4][7] It binds to a pocket adjacent to the ATP-binding site, locking MEK1/2 in an inactive conformation.[7] This prevents the phosphorylation and subsequent activation of ERK1 and ERK2, thereby blocking downstream signaling and inhibiting the growth of cancer cells that depend on this pathway.[2][8]
Caption: The MAPK/ERK signaling cascade and the inhibitory action of this compound on MEK1/2.
3.0 Preclinical Assessment
In Vitro Potency and Selectivity
This compound has demonstrated potent inhibition of MEK1/2 in biochemical assays and antiproliferative activity across a range of cancer cell lines, particularly those harboring BRAF or NRAS mutations.
| Parameter | Value | Cell/Assay Type | Reference |
| Biochemical IC₅₀ | 12 nM | Cell-free kinase assay | [5][7] |
| Cellular IC₅₀ (Sensitive) | 8 nM - 1.16 µM | Neuroblastoma cell lines | [7][9] |
| Cellular IC₅₀ (Resistant) | > 15 µM | Neuroblastoma cell lines | [7][9] |
Table 1: Preclinical In Vitro Activity of this compound.
Key Experimental Protocols
Protocol: Western Blot for ERK Phosphorylation
This protocol is used to assess the pharmacodynamic effect of this compound by measuring the phosphorylation status of ERK, the direct substrate of MEK.
-
Cell Culture and Treatment: Plate neuroblastoma or melanoma cells in 60-mm plates and allow them to adhere for 24-48 hours.[7] Treat cells with the desired concentration of this compound (e.g., 1 µM) or vehicle (DMSO) for a specified time (e.g., 1 hour).[7][10]
-
Cell Lysis: Aspirate media and wash cells with ice-cold PBS. Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors. Scrape cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and heat at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against phospho-ERK (p-ERK) and total ERK overnight at 4°C.[7]
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[7]
-
Analysis: Quantify band intensities using densitometry software. The level of MEK inhibition is determined by the ratio of p-ERK to total ERK.[7]
Caption: Experimental workflow for assessing MEK inhibition via Western blot analysis of p-ERK.
Protocol: Cell Viability Assay (MTT/CellTiter-Glo)
This assay determines the concentration of this compound required to inhibit cell growth by 50% (IC₅₀).
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 8,000-10,000 cells/well) and allow them to attach overnight.[11]
-
Drug Treatment: Treat cells in triplicate with a serial dilution of this compound (e.g., over a 4-log dose range from 0 to 10,000 nM).[11]
-
Incubation: Incubate the plates for a prolonged period, typically 96 to 120 hours, to allow for effects on cell proliferation.[7][11]
-
Viability Measurement:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation. Solubilize the crystals with DMSO or another solvent and read the absorbance.[7][9]
-
For CellTiter-Glo assay: Add the reagent, which measures ATP levels as an indicator of cell viability, and read the luminescence.[11]
-
-
Data Analysis: Normalize the readings to vehicle-treated control cells. Plot the normalized viability against the log of the drug concentration and fit a dose-response curve to calculate the IC₅₀ value.[11]
In Vivo Efficacy Protocol: Xenograft Tumor Models
Animal models are used to evaluate the anti-tumor activity of this compound in a living system.
-
Animal Model: Use immunocompromised mice (e.g., SCID or NSG mice).[11][12]
-
Tumor Implantation: Subcutaneously implant human cancer cells (e.g., melanoma or neuroblastoma cell lines) into the flank of each mouse.[11][12]
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 0.2-0.5 cm³).[11] Randomize mice into treatment groups (e.g., vehicle control, this compound).[11]
-
Drug Administration: Administer this compound orally, often twice daily, at a specified dose (e.g., 3 mg/kg or 8 mg/kg).[11][12]
-
Monitoring: Measure tumor volume with calipers at regular intervals throughout the study.[12][13] Monitor animal weight and overall health.
-
Endpoint: Continue treatment until tumors in the control group reach a predetermined maximum size or for a specified duration. The primary endpoint is often tumor growth inhibition or regression.[12]
4.0 Clinical Efficacy and Combination Therapy
BRAF inhibitor monotherapy often leads to the development of resistance, frequently through reactivation of the MAPK pathway.[3][14] Combining a BRAF inhibitor with a MEK inhibitor like this compound provides a more comprehensive, vertical blockade of the pathway.[14][15] This dual inhibition can delay the onset of resistance and improve clinical outcomes compared to monotherapy.[14][16]
References
- 1. A Validated LC–MS/MS Assay for the Simultaneous Quantification of the FDA-Approved Anticancer Mixture (Encorafenib and this compound): Metabolic Stability Estimation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Mechanisms of resistance to BRAF and MEK inhibitors and clinical update of US Food and Drug Administration-approved targeted therapy in advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. The Discovery and Development of this compound for the Treatment of Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Establishment of a novel method to assess MEK1/2 inhibition in PBMCs for clinical drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound inhibits MEK and is effective against neuroblastoma tumor cells with low NF1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Encorafenib and this compound Combination Therapy in Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. braftovi.pfizerpro.com [braftovi.pfizerpro.com]
A Technical Guide to the Structural and Chemical Properties of Binimetinib for Drug Design
Introduction
Binimetinib, marketed under the brand name Mektovi®, is a potent and selective, orally available small-molecule inhibitor of mitogen-activated protein kinase kinase 1 and 2 (MEK1/2).[1][2] As a key component of the RAS/RAF/MEK/ERK signaling pathway, MEK is frequently dysregulated in various human cancers, making it a critical target for therapeutic intervention.[3][4] this compound is approved by the FDA for use in combination with Encorafenib for the treatment of patients with unresectable or metastatic melanoma harboring BRAF V600E or V600K mutations, and for metastatic non-small cell lung cancer (NSCLC) with a BRAF V600E mutation.[3][5] Its mechanism of action, which is uncompetitive with ATP, provides a distinct advantage in targeting the hyperactivated MAPK pathway.[1][6]
This technical guide provides an in-depth overview of the structural, chemical, and pharmacological properties of this compound. It is intended for researchers, medicinal chemists, and drug development professionals, offering detailed data, experimental methodologies, and pathway visualizations to support further drug design and development efforts.
Chemical and Structural Properties
This compound is a benzimidazole derivative characterized by a multi-substituted core.[1] The structure features a (4-bromo-2-fluorophenyl)amino group, a fluorine atom, and an N-(2-hydroxyethoxy)carboxamide moiety. These functional groups are critical for its binding affinity and selectivity for the MEK1/2 enzymes. The crystal structure of this compound in complex with the BRAF:MEK1 kinases has been determined, providing a structural basis for its inhibitory mechanism.[7]
| Property | Value |
| IUPAC Name | 5-[(4-bromo-2-fluorophenyl)amino]-4-fluoro-N-(2-hydroxyethoxy)-1-methyl-1H-benzo[d]imidazole-6-carboxamide[3] |
| Synonyms | MEK162, ARRY-162, ARRY-438162[8] |
| Chemical Formula | C₁₇H₁₅BrF₂N₄O₃[3] |
| Molar Mass | 441.23 g/mol [3] |
| CAS Number | 606143-89-9[3] |
| Appearance | White to off-white crystalline solid[8] |
| SMILES | Cn1cnc2c(F)c(Nc3ccc(Br)cc3F)c(C(=O)NOCCO)cc21[3] |
| InChI Key | ACWZRVQXLIRSDF-UHFFFAOYSA-N[3] |
Physicochemical and Pharmacokinetic Profile
This compound exhibits drug-like properties that support its oral administration and clinical efficacy. Its pharmacokinetic profile is characterized by rapid absorption and a relatively short half-life, necessitating twice-daily dosing.[9] Metabolism is primarily mediated by UGT1A1, with minor contributions from CYP enzymes.[1][2]
| Parameter | Value |
| Melting Point | >203°C (decomposes)[9] |
| Solubility | Soluble in DMSO (up to 88 mg/mL); Insoluble in water.[10][11] |
| IC₅₀ (MEK1) | 1.8 - 12 nM[1][8][10] |
| IC₅₀ (MEK2) | 0.92 nM[10] |
| Oral Bioavailability | ≥ 50%[6][12] |
| Time to Peak (Tₘₐₓ) | ~1.5 hours[9] |
| Plasma Half-life (t₁/₂) | ~3.5 hours[9] |
| Plasma Protein Binding | 97%[2] |
| Apparent Volume of Distribution (Vd) | 92 L[2] |
| Metabolism | Primarily UGT1A1-mediated glucuronidation (~61%); minor N-dealkylation and amide hydrolysis.[1][2] |
| Excretion | Feces (~62%, with 32% as unchanged drug); Urine (~31%, with 6.5% as unchanged drug).[13] |
Mechanism of Action and Signaling Pathway
This compound is a reversible and selective inhibitor of the kinase activity of MEK1 and MEK2.[14] MEK proteins are dual-specificity threonine/tyrosine kinases that are central components of the MAPK/ERK pathway.[3] This pathway transmits extracellular signals from cell surface receptors to the nucleus, regulating critical cellular processes like proliferation, differentiation, and survival.[15][16] In many cancers, mutations in upstream components like BRAF or RAS lead to constitutive activation of this pathway, driving uncontrolled cell growth.[4][6]
By binding to MEK1/2 in an ATP-uncompetitive manner, this compound prevents the phosphorylation and activation of the downstream effector kinases, ERK1 and ERK2.[1][4] This blockade of ERK signaling leads to an inhibition of tumor cell proliferation and can induce apoptosis.[1][5]
Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound on MEK1/2.
Key Experimental Protocols
The characterization of a MEK inhibitor like this compound involves a series of standardized in vitro and in vivo assays to determine its potency, selectivity, and anti-tumor efficacy.
This protocol outlines a general method for determining the IC₅₀ value of an inhibitor against purified MEK1/2 enzymes.
-
Reagents and Materials: Purified recombinant MEK1 or MEK2 enzyme, inactive ERK2 substrate, ATP, assay buffer (e.g., Tris-HCl, MgCl₂, DTT), test compound (this compound), and a detection system (e.g., ADP-Glo™, LanthaScreen™, or ³²P-ATP for radiometric assays).
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, typically starting from a high concentration (e.g., 10 µM).
-
Assay Procedure:
-
Add MEK1/2 enzyme and the inactive ERK2 substrate to wells of a microplate containing the diluted this compound or DMSO (vehicle control).
-
Incubate for a short period (e.g., 15-30 minutes) at room temperature to allow compound binding.
-
Initiate the kinase reaction by adding a solution of ATP.
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction and add the detection reagent. This reagent measures the amount of phosphorylated ERK2 or the amount of ATP consumed.
-
-
Data Analysis:
-
Measure the signal (e.g., luminescence, fluorescence, or radioactivity).
-
Normalize the data to the positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.
-
This assay measures the effect of this compound on the growth and survival of cancer cell lines, particularly those with BRAF or RAS mutations.
-
Cell Lines and Culture: Use relevant cancer cell lines (e.g., A375, SK-MEL-28 for BRAF-mutant melanoma; HT-29 for colorectal cancer). Culture cells in appropriate media supplemented with fetal bovine serum.
-
Assay Procedure:
-
Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or DMSO vehicle.
-
Incubate the plates for a prolonged period, typically 72 hours, under standard cell culture conditions (37°C, 5% CO₂).
-
Add a viability reagent such as MTS (e.g., CellTiter 96® AQueous One Solution) or a luminescence-based reagent that measures ATP content (e.g., CellTiter-Glo®).
-
Incubate for 1-4 hours as per the manufacturer's instructions.
-
-
Data Analysis:
-
Read the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells.
-
Plot the viability percentage against the drug concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
-
This protocol describes a typical mouse xenograft model to evaluate the anti-tumor activity of this compound in a living organism.
-
Animal Model: Use immunocompromised mice (e.g., athymic nude or NSG mice). All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Tumor Implantation:
-
Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ COLO 205 cells) into the flank of each mouse.
-
Monitor the mice regularly until tumors reach a palpable, measurable size (e.g., 100-200 mm³).
-
-
Treatment Protocol:
-
Randomize the tumor-bearing mice into treatment groups (e.g., vehicle control, this compound at various doses).
-
Prepare this compound in a suitable vehicle for oral administration (e.g., gavage).
-
Administer the treatment daily or twice daily for a specified period (e.g., 21 days).[17]
-
-
Efficacy Assessment:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., Volume = (Length x Width²)/2).
-
Monitor animal body weight and overall health as indicators of toxicity.
-
-
Data Analysis:
-
Plot the mean tumor volume for each group over time.
-
Calculate the tumor growth inhibition (TGI) percentage at the end of the study.
-
At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blotting for p-ERK levels) to confirm target engagement.[18]
-
Caption: A standard preclinical workflow for the evaluation of a targeted therapy like this compound.
Implications for Drug Design and Conclusion
The development of this compound provides several key insights for drug design targeting the MAPK pathway.
-
ATP-Uncompetitive Inhibition: this compound's non-ATP competitive mechanism allows it to inhibit MEK regardless of intracellular ATP concentrations, a feature that can be advantageous over ATP-competitive inhibitors.[1]
-
Selectivity: High selectivity for MEK1/2 over other kinases minimizes off-target effects and improves the therapeutic window.
-
Combination Therapy: The clinical success of this compound is realized in combination with a BRAF inhibitor like Encorafenib.[2] This dual blockade of the MAPK pathway at two different nodes leads to more profound and durable anti-tumor responses and helps delay the onset of acquired resistance.[2][5]
-
Structure-Activity Relationship (SAR): The benzimidazole core serves as a rigid scaffold, while the fluorinated phenyl and hydroxyethoxy-amide groups are crucial for occupying specific pockets within the MEK enzyme, dictating potency and selectivity. Future design efforts could focus on modifying these peripheral groups to optimize pharmacokinetic properties or overcome resistance mutations.
References
- 1. This compound | C17H15BrF2N4O3 | CID 10288191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. oncodaily.com [oncodaily.com]
- 6. The Discovery and Development of this compound for the Treatment of Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rcsb.org [rcsb.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound | 606143-89-9 [chemicalbook.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. pfizeroncologydevelopment.com [pfizeroncologydevelopment.com]
- 15. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 16. spandidos-publications.com [spandidos-publications.com]
- 17. researchgate.net [researchgate.net]
- 18. Personalized pre-clinical trials in BRAF inhibitor resistant patient derived xenograft models identify second line combination therapies - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Anti-Tumor Activity of Binimetinib: In Vitro and In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Binimetinib (also known as MEK162 or ARRY-162) is a potent, selective, and orally bioavailable small-molecule inhibitor of mitogen-activated protein kinase kinase 1 and 2 (MEK1/2). As a key component of the RAS/RAF/MEK/ERK signaling pathway, MEK plays a crucial role in regulating cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many human cancers, making MEK an attractive target for therapeutic intervention. This technical guide provides a comprehensive overview of the preclinical in vitro and in vivo studies that have elucidated the anti-tumor activity of this compound, with a focus on its mechanism of action, experimental validation, and quantitative efficacy.
Mechanism of Action: Targeting the MAPK/ERK Signaling Pathway
This compound is an allosteric, non-ATP-competitive inhibitor of MEK1 and MEK2.[1] By binding to a pocket adjacent to the ATP-binding site, this compound prevents the conformational changes required for MEK activation by upstream RAF kinases. This, in turn, inhibits the phosphorylation and activation of the downstream effector kinases, extracellular signal-regulated kinase 1 and 2 (ERK1/2).[1] The inhibition of ERK phosphorylation prevents its translocation to the nucleus, thereby blocking the transcription of genes involved in cell cycle progression and survival, ultimately leading to an anti-proliferative and pro-apoptotic effect in cancer cells with a constitutively active MAPK pathway.[2]
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// Edges "Growth Factor" -> "RTK" [arrowhead=vee]; "RTK" -> "RAS" [arrowhead=vee]; "RAS" -> "RAF" [arrowhead=vee]; "RAF" -> "MEK1/2" [arrowhead=vee]; "MEK1/2" -> "ERK1/2" [arrowhead=vee]; "ERK1/2" -> "Transcription Factors" [arrowhead=vee]; "Transcription Factors" -> "Proliferation, Survival" [arrowhead=vee]; "this compound" -> "MEK1/2" [arrowhead=tee, color="#EA4335", style=dashed, penwidth=2];
// Caption labelloc="b"; label="Mechanism of Action of this compound in the MAPK/ERK Pathway"; fontsize=14; fontcolor="#202124"; }
Caption: this compound inhibits MEK1/2, blocking downstream signaling to ERK1/2 and subsequent gene transcription responsible for cell proliferation and survival.In Vitro Anti-Tumor Activity
The anti-proliferative and pro-apoptotic effects of this compound have been extensively characterized in a wide range of cancer cell lines, particularly those harboring BRAF and NRAS mutations, which lead to constitutive activation of the MAPK pathway.
Cell Viability and Proliferation Assays
The half-maximal inhibitory concentration (IC50) of this compound has been determined in numerous cancer cell lines, demonstrating potent activity in melanoma and non-small cell lung cancer (NSCLC) models.
| Cell Line | Cancer Type | Mutation Status | This compound IC50 (nM) | Citation |
| A375 | Melanoma | BRAF V600E | 30 - 250 | [3] |
| SK-MEL-28 | Melanoma | BRAF V600E | 30 - 250 | [3] |
| SK-MEL-5 | Melanoma | NRAS Q61R | 1.54 (µM) | [4] |
| MALME-3M | Melanoma | NRAS Q61K | 30 - 250 | [3] |
| COLO205 | Colorectal Cancer | BRAF V600E | 30 - 250 | [3] |
| HT29 | Colorectal Cancer | BRAF V600E | 30 - 250 | [3] |
Experimental Protocol: MTT Assay for Cell Viability
A common method to assess the effect of this compound on cell viability is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
// Node styles node [fillcolor="#4285F4"]; "Start" [shape=ellipse, fillcolor="#34A853"]; "End" [shape=ellipse, fillcolor="#EA4335"];
// Workflow steps "Start" -> "Seed_Cells" [label="1."]; "Seed_Cells" [label="Seed cells in 96-well plates\n(e.g., 1 x 10^4 cells/well) and incubate for 24h."]; "Seed_Cells" -> "Treat_Cells" [label="2."]; "Treat_Cells" [label="Treat cells with varying concentrations of this compound\nand incubate for a specified period (e.g., 72h)."]; "Treat_Cells" -> "Add_MTT" [label="3."]; "Add_MTT" [label="Add MTT solution (e.g., 28 µL of 2 mg/mL) to each well\nand incubate for 1.5-4h at 37°C."]; "Add_MTT" -> "Solubilize_Formazan" [label="4."]; "Solubilize_Formazan" [label="Remove MTT solution and add a solubilizing agent\n(e.g., 130 µL DMSO) to dissolve formazan crystals."]; "Solubilize_Formazan" -> "Measure_Absorbance" [label="5."]; "Measure_Absorbance" [label="Measure absorbance at 492-570 nm\nusing a microplate reader."]; "Measure_Absorbance" -> "End";
// Caption labelloc="b"; label="MTT Assay Experimental Workflow"; fontsize=12; fontcolor="#202124"; }
Caption: A generalized workflow for determining cell viability using the MTT assay following this compound treatment.Inhibition of MAPK Pathway Signaling
Western blot analysis is a key technique used to confirm the mechanism of action of this compound by assessing the phosphorylation status of MEK and ERK. Treatment with this compound leads to a dose-dependent decrease in phosphorylated ERK (p-ERK) levels, while often causing an accumulation of phosphorylated MEK (p-MEK) due to the feedback loop in the pathway.
Experimental Protocol: Western Blotting for MAPK Pathway Analysis
// Node styles node [fillcolor="#4285F4"]; "Start" [shape=ellipse, fillcolor="#34A853"]; "End" [shape=ellipse, fillcolor="#EA4335"];
// Workflow steps "Start" -> "Cell_Lysis" [label="1."]; "Cell_Lysis" [label="Lyse this compound-treated and control cells\nto extract total protein."]; "Cell_Lysis" -> "Protein_Quantification" [label="2."]; "Protein_Quantification" [label="Determine protein concentration\n(e.g., BCA assay)."]; "Protein_Quantification" -> "SDS_PAGE" [label="3."]; "SDS_PAGE" [label="Separate proteins by size\nusing SDS-PAGE."]; "SDS_PAGE" -> "Transfer" [label="4."]; "Transfer" [label="Transfer proteins to a\nPVDF or nitrocellulose membrane."]; "Transfer" -> "Blocking" [label="5."]; "Blocking" [label="Block non-specific binding sites\n(e.g., with 5% BSA or milk)."]; "Blocking" -> "Primary_Antibody" [label="6."]; "Primary_Antibody" [label="Incubate with primary antibodies\n(e.g., anti-p-ERK, anti-ERK, anti-p-MEK, anti-MEK)."]; "Primary_Antibody" -> "Secondary_Antibody" [label="7."]; "Secondary_Antibody" [label="Incubate with HRP-conjugated\nsecondary antibodies."]; "Secondary_Antibody" -> "Detection" [label="8."]; "Detection" [label="Detect signal using an ECL reagent\nand imaging system."]; "Detection" -> "End";
// Caption labelloc="b"; label="Western Blotting Experimental Workflow"; fontsize=12; fontcolor="#202124"; }
Caption: A standard workflow for analyzing MAPK pathway protein phosphorylation via Western blotting after this compound treatment.Induction of Apoptosis
This compound has been shown to induce apoptosis in sensitive cancer cell lines. This is often assessed by flow cytometry using Annexin V and propidium iodide (PI) staining. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI intercalates with the DNA of cells with compromised membranes, indicative of late apoptosis or necrosis.[5]
Experimental Protocol: Apoptosis Assay by Flow Cytometry
// Node styles node [fillcolor="#4285F4"]; "Start" [shape=ellipse, fillcolor="#34A853"]; "End" [shape=ellipse, fillcolor="#EA4335"];
// Workflow steps "Start" -> "Cell_Treatment" [label="1."]; "Cell_Treatment" [label="Treat cells with this compound\nfor a specified duration."]; "Cell_Treatment" -> "Harvest_Cells" [label="2."]; "Harvest_Cells" [label="Harvest both adherent and floating cells."]; "Harvest_Cells" -> "Wash_Cells" [label="3."]; "Wash_Cells" [label="Wash cells with cold PBS."]; "Wash_Cells" -> "Resuspend_Cells" [label="4."]; "Resuspend_Cells" [label="Resuspend cells in 1X Binding Buffer."]; "Resuspend_Cells" -> "Stain_Cells" [label="5."]; "Stain_Cells" [label="Add Annexin V-FITC and Propidium Iodide (PI)\nand incubate in the dark."]; "Stain_Cells" -> "Flow_Cytometry" [label="6."]; "Flow_Cytometry" [label="Analyze stained cells by flow cytometry\nto quantify apoptotic populations."]; "Flow_Cytometry" -> "End";
// Caption labelloc="b"; label="Apoptosis Assay Experimental Workflow"; fontsize=12; fontcolor="#202124"; }
Caption: A typical workflow for the detection and quantification of apoptosis using Annexin V and PI staining followed by flow cytometry.In Vivo Anti-Tumor Activity
The anti-tumor efficacy of this compound has been validated in various preclinical in vivo models, primarily using xenografts in immunocompromised mice. These studies have demonstrated significant tumor growth inhibition and have provided a basis for its clinical development.
Xenograft and Patient-Derived Xenograft (PDX) Models
In mouse xenograft models, where human cancer cell lines are implanted subcutaneously, this compound has shown dose-dependent inhibition of tumor growth.[3] Patient-derived xenograft (PDX) models, which involve the implantation of tumor fragments from patients, are considered more clinically relevant and have also been instrumental in demonstrating the efficacy of this compound, particularly in combination with other targeted agents.[6]
| Model Type | Cancer Type | Treatment | Tumor Growth Inhibition (%) | Citation |
| Xenograft (A375) | Melanoma (BRAF V600E) | This compound (3-30 mg/kg, daily) | Dose-dependent inhibition | [3] |
| PDX (BRAF V600E) | Melanoma | Encorafenib + this compound | Significant tumor growth control | [7] |
| PDX (NRAS mutant) | Melanoma | This compound (8 mg/kg, twice daily) | Reduced tumor growth compared to control | [8] |
| Xenograft (BRAF V600E) | NSCLC | Encorafenib + this compound | Greater anti-tumor activity than this compound alone | [9] |
Experimental Protocol: Xenograft Tumor Model Study
// Node styles node [fillcolor="#4285F4"]; "Start" [shape=ellipse, fillcolor="#34A853"]; "End" [shape=ellipse, fillcolor="#EA4335"];
// Workflow steps "Start" -> "Cell_Implantation" [label="1."]; "Cell_Implantation" [label="Subcutaneously implant human cancer cells\ninto immunocompromised mice."]; "Cell_Implantation" -> "Tumor_Growth" [label="2."]; "Tumor_Growth" [label="Allow tumors to reach a palpable size\n(e.g., 100-200 mm³)."]; "Tumor_Growth" -> "Randomization" [label="3."]; "Randomization" [label="Randomize mice into treatment\nand control groups."]; "Randomization" -> "Treatment_Administration" [label="4."]; "Treatment_Administration" [label="Administer this compound (and/or other agents)\nvia oral gavage daily or as specified."]; "Treatment_Administration" -> "Tumor_Measurement" [label="5."]; "Tumor_Measurement" [label="Measure tumor volume at regular intervals\n(e.g., twice weekly) with calipers."]; "Tumor_Measurement" -> "Endpoint" [label="6."]; "Endpoint" [label="Continue treatment until a predefined endpoint\n(e.g., tumor volume, study duration)."]; "Endpoint" -> "Data_Analysis" [label="7."]; "Data_Analysis" [label="Analyze tumor growth inhibition and\nother relevant parameters."]; "Data_Analysis" -> "End";
// Caption labelloc="b"; label="Xenograft Model Experimental Workflow"; fontsize=12; fontcolor="#202124"; }
Caption: A standard workflow for evaluating the in vivo anti-tumor efficacy of this compound using a xenograft mouse model.Conclusion
The comprehensive body of in vitro and in vivo preclinical data strongly supports the anti-tumor activity of this compound. Its potent and selective inhibition of MEK1/2 effectively abrogates the dysregulated MAPK/ERK signaling that drives the proliferation and survival of many cancers, particularly those with BRAF and NRAS mutations. The consistent demonstration of efficacy in cell culture and animal models has paved the way for successful clinical development and regulatory approval of this compound, both as a single agent and in combination with other targeted therapies, offering a valuable treatment option for patients with advanced cancers. This guide provides a foundational understanding of the preclinical evidence supporting this compound's role in oncology.
References
- 1. This compound | C17H15BrF2N4O3 | CID 10288191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Discovery and Development of this compound for the Treatment of Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Personalized pre-clinical trials in BRAF inhibitor resistant patient derived xenograft models identify second line combination therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploring the In Vitro and In Vivo Therapeutic Potential of BRAF and MEK Inhibitor Combination in NRAS-Mutated Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A phase 1 dose-escalation and expansion study of this compound (MEK162), a potent and selective oral MEK1/2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Binimetinib: A Developmental Journey from Autoimmune Inflammation to Precision Oncology
An In-depth Technical Guide on the Repurposing of a MEK Inhibitor
This technical guide chronicles the development history of Binimetinib, a potent and selective MEK1/2 inhibitor. Originally investigated for autoimmune diseases, this compound's trajectory was redirected towards oncology, where it ultimately found success as a targeted therapy for specific, genetically-defined cancers. This document details the scientific rationale, key experimental data, and pivotal clinical trials that defined its path from an inflammatory modulator to an approved anti-cancer agent.
Chapter 1: The Core Target - The MAPK/ERK Signaling Pathway
This compound is a small-molecule inhibitor that targets the mitogen-activated protein kinase (MAPK) pathway, specifically the MEK1 and MEK2 enzymes.[1][2] This pathway is a critical intracellular signaling cascade that translates extracellular signals into cellular responses, such as proliferation, differentiation, survival, and inflammation.[1][3]
Rationale in Autoimmune Disease and Oncology: The MAPK/ERK pathway is a central regulator of inflammatory cytokine production, including TNF, IL-1, and IL-6, providing a strong rationale for its inhibition in autoimmune and inflammatory conditions like rheumatoid arthritis.[1][4] Concurrently, hyperactivation of this pathway, often driven by mutations in upstream components like the BRAF and NRAS genes, is a well-established driver of oncogenesis in various cancers, most notably melanoma.[5][6] This dual role made the pathway an attractive target for therapeutic intervention across different disease areas.
Caption: The RAS/RAF/MEK/ERK signaling cascade and points of therapeutic intervention.
Chapter 2: Initial Exploration in Autoimmune Disease
This compound, then known as ARRY-162, was first developed by Array BioPharma for the treatment of autoimmune diseases, with a primary focus on rheumatoid arthritis.[5] The rationale was based on the central role of the MEK/ERK pathway in mediating inflammatory responses.
Development Phase: Rheumatoid Arthritis
-
Hypothesis: Inhibition of MEK1/2 would block the production of pro-inflammatory cytokines, thereby reducing the joint inflammation and damage characteristic of rheumatoid arthritis.
-
Clinical Investigation: this compound advanced into Phase 2 clinical trials for patients with rheumatoid arthritis.[5][7]
-
Outcome: The drug was ultimately discontinued for this indication due to a lack of efficacy observed in the Phase 2 study.[5]
Caption: A simplified workflow of this compound's development for autoimmune disease.
Chapter 3: The Strategic Pivot to Oncology
Following the setback in autoimmune disease, this compound was repurposed for oncology. The rationale was compelling: approximately 50% of cutaneous melanomas harbor activating mutations in the BRAF gene, and another 15-20% have mutations in the NRAS gene, both of which lead to constitutive activation of the MAPK/ERK pathway.[5][6][8]
Chapter 4: Preclinical Evaluation in Cancer Models
In preclinical cancer studies, this compound demonstrated potent and selective inhibition of MEK1/2.
Methodology: In Vitro Kinase Assays A standard experimental protocol to determine the potency of a kinase inhibitor involves a cell-free biochemical assay.
-
Reagents: Recombinant active MEK1/2 enzyme, a substrate (e.g., inactive ERK), ATP (often radiolabeled), and varying concentrations of the inhibitor (this compound).
-
Procedure: The enzyme, substrate, and inhibitor are incubated together. The reaction is initiated by adding ATP.
-
Measurement: The amount of phosphorylated substrate is quantified, typically through methods like scintillation counting for radiolabeled ATP or ELISA-based techniques using phospho-specific antibodies.
-
Analysis: The concentration of the inhibitor that reduces enzyme activity by 50% (IC50) is calculated by plotting enzyme activity against inhibitor concentration.
Preclinical Efficacy Data The data from these preclinical studies confirmed this compound's potential as a targeted anti-cancer agent.
| Parameter | Value | Cell/Model Type | Reference |
| IC50 | 12 nM | Melanoma cell lines | [5] |
| Selectivity | No off-target inhibition | 220 other kinases (up to 20 µM) | [5] |
| Mechanism | ATP-uncompetitive | Cell-free assays | [5] |
Chapter 5: Clinical Development and Approval in Oncology
This compound's clinical development in oncology focused on patient populations with specific MAPK pathway mutations. This led to two pivotal Phase 3 trials: NEMO and COLUMBUS.
The NEMO Trial: Targeting NRAS-Mutant Melanoma
The NEMO study (NCT01763164) was a Phase 3 trial evaluating this compound monotherapy in patients with advanced NRAS-mutant melanoma, a population with limited treatment options.[2][5]
Experimental Protocol: NEMO Trial Design
-
Study Type: Randomized, open-label, multicenter Phase 3 trial.[5]
-
Patient Population: 402 patients with locally advanced unresectable or metastatic NRAS-mutant cutaneous melanoma.[5]
-
Randomization: Patients were randomized 2:1 to receive either this compound or dacarbazine (standard chemotherapy).[5]
-
Treatment Arms:
-
This compound: 45 mg twice daily.
-
Dacarbazine: 1000 mg/m² every 3 weeks.
-
-
Primary Endpoint: Progression-Free Survival (PFS) assessed by blinded independent central review based on RECIST 1.1 criteria.[5]
-
Secondary Endpoints: Overall Survival (OS), Objective Response Rate (ORR), and Disease Control Rate (DCR).[5]
NEMO Trial Efficacy Results While the trial met its primary endpoint of improving PFS, it did not demonstrate a significant improvement in overall survival.[8] The New Drug Application (NDA) for this indication was later withdrawn.[9]
| Endpoint | This compound (n=269) | Dacarbazine (n=133) | Hazard Ratio (95% CI) / p-value | Reference |
| Median PFS | 2.8 months | 1.5 months | 0.62 (0.47–0.80); p<0.001 | [5][8] |
| ORR | 15.2% | 6.7% | p=0.015 | [5] |
| DCR | 58% | 25% | - | [10] |
| Median OS | 11.0 months | 10.1 months | - | [5] |
The COLUMBUS Trial: A Successful Combination in BRAF-Mutant Melanoma
The COLUMBUS trial (NCT01909453) investigated this compound in combination with the BRAF inhibitor Encorafenib for unresectable or metastatic BRAF V600E or V600K mutation-positive melanoma.[11] This combination strategy was designed to overcome resistance mechanisms associated with BRAF inhibitor monotherapy.[5]
Experimental Protocol: COLUMBUS Trial Design
-
Study Type: Randomized, active-controlled, open-label, multicenter Phase 3 trial.[11]
-
Patient Population: 577 patients with BRAF V600E/K mutation-positive unresectable or metastatic melanoma.[11]
-
Randomization: Patients were randomized 1:1:1.[11]
-
Treatment Arms:
-
This compound (45 mg twice daily) + Encorafenib (450 mg once daily).
-
Encorafenib (300 mg once daily) monotherapy.
-
Vemurafenib (960 mg twice daily) monotherapy.[11]
-
-
Primary Endpoint: Progression-Free Survival (PFS) of the combination vs. Vemurafenib monotherapy.[11]
-
Secondary Endpoints: PFS of the combination vs. Encorafenib monotherapy, OS, ORR, Duration of Response (DOR).[5][11]
Caption: A schematic overview of the pivotal COLUMBUS Phase 3 clinical trial design.
COLUMBUS Trial Efficacy Results The combination of this compound and Encorafenib demonstrated a significant and clinically meaningful improvement in progression-free survival compared to Vemurafenib monotherapy, leading to its FDA approval on June 27, 2018.[5][9][11][12]
| Endpoint | This compound + Encorafenib | Vemurafenib | Hazard Ratio (95% CI) / p-value | Reference |
| Median PFS | 14.9 months | 7.3 months | 0.54 (0.41–0.71); p<0.0001 | [5][11][12] |
| ORR | 63% | 40% | - | [11] |
| Median DOR | 16.6 months | 12.3 months | - | [11] |
Conclusion
The development of this compound is a prime example of strategic repurposing in modern drug development. Initially explored for its anti-inflammatory properties, its robust mechanism of action found a more effective application in oncology. By targeting the well-defined MAPK/ERK pathway, this compound, particularly in combination with a BRAF inhibitor, has become a valuable component of the therapeutic arsenal against BRAF-mutant metastatic melanoma. Its journey underscores the importance of understanding fundamental biological pathways, which can span multiple disease states and enable the successful redirection of a promising therapeutic agent.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. oncodaily.com [oncodaily.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. The Discovery and Development of this compound for the Treatment of Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Braftovi (Encorafenib) plus Mektovi (this compound) Third BRAF/MEK Inhibition Combination Approved for Metastatic Melanoma with BRAF Mutation [jhoponline.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. dovepress.com [dovepress.com]
- 9. drugs.com [drugs.com]
- 10. onclive.com [onclive.com]
- 11. FDA approves encorafenib and this compound in combination for unresectable or metastatic melanoma with BRAF mutations | FDA [fda.gov]
- 12. tandfonline.com [tandfonline.com]
Methodological & Application
Application Notes and Protocols: Binimetinib In Vitro Cell Viability Studies
Introduction
Binimetinib (also known as MEK162 or ARRY-162) is a potent and selective, orally available small-molecule inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinase 1 and 2).[1][2][3][4] MEK1 and MEK2 are dual-specificity threonine/tyrosine kinases that are central components of the RAS/RAF/MEK/ERK signaling pathway.[1][3][4][5] This pathway is frequently dysregulated in various human cancers, leading to uncontrolled cell proliferation and survival.[2] this compound is an ATP-noncompetitive inhibitor that binds to and inhibits the kinase activity of MEK1/2.[3][5][6] This inhibition prevents the phosphorylation and activation of the downstream effector kinases, ERK1 and ERK2 (extracellular signal-regulated kinases 1 and 2), thereby impeding the signaling cascade that promotes tumor cell growth.[1][5]
These application notes provide a detailed protocol for assessing the in vitro efficacy of this compound on cancer cell viability using common colorimetric and luminescent assays.
Mechanism of Action: The MAPK/ERK Signaling Pathway
The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, survival, and angiogenesis.[2][3] In many cancer types, mutations in upstream components like BRAF or RAS lead to the constitutive activation of this pathway, driving oncogenesis.[1] this compound's therapeutic action is centered on its ability to interrupt this aberrant signaling. By selectively inhibiting MEK1 and MEK2, it blocks the phosphorylation of ERK1/2, a crucial step for the downstream signaling that promotes cell proliferation and survival.[1]
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The IC50 values for this compound can vary significantly depending on the cancer cell line and the specific genetic context (e.g., BRAF or NRAS mutation status). Below is a summary of reported IC50 values for this compound in various cancer cell lines.
| Cell Line | Cancer Type | Mutation Status | IC50 (nM) | Reference |
| HT29 | Colorectal Cancer | BRAF V600E | 30 - 250 | [7] |
| Malme-3M | Melanoma | BRAF V600E | 30 - 250 | [7] |
| SKMEL2 | Melanoma | NRAS Q61R | 30 - 250 | [7] |
| SKMEL28 | Melanoma | BRAF V600E | 30 - 250 | [7] |
| COLO205 | Colorectal Cancer | BRAF V600E | 30 - 250 | [7] |
| A375 | Melanoma | BRAF V600E | 30 - 250 | [7] |
| Neuroblastoma (sensitive lines) | Neuroblastoma | Various | 8 - 1160 | [6][8] |
Experimental Protocols
Two common and robust methods for determining cell viability in response to this compound treatment are the MTT assay and the CellTiter-Glo® Luminescent Cell Viability Assay.
Experimental Workflow Overview
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[9] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[9][10][11]
Materials:
-
Cancer cell line of interest (e.g., A375 melanoma cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (for dissolving this compound)
-
96-well flat-bottom plates
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[10]
-
Phosphate-Buffered Saline (PBS)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding:
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 nM to 10 µM).
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (DMSO-treated) and untreated control wells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[12]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Data Acquisition:
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, which is an indicator of metabolically active, viable cells.[15][16][17] The luminescent signal is proportional to the amount of ATP present, which is directly proportional to the number of viable cells.[15][17]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
Opaque-walled 96-well plates (to prevent luminescence signal cross-talk)
-
CellTiter-Glo® Reagent
-
Luminometer (plate reader)
Procedure:
-
Cell Seeding:
-
Follow the same procedure as for the MTT assay (Step 1), but use opaque-walled 96-well plates.
-
-
Compound Preparation and Treatment:
-
Follow the same procedure as for the MTT assay (Step 2).
-
-
Assay Reagent Preparation and Addition:
-
Equilibrate the CellTiter-Glo® Buffer and Substrate to room temperature before use.
-
Prepare the CellTiter-Glo® Reagent by transferring the buffer to the substrate bottle and mixing gently until the substrate is thoroughly dissolved.
-
Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).
-
-
Signal Development and Measurement:
-
Mix the contents of the wells on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[15]
-
Measure the luminescence of each well using a luminometer.
-
Data Analysis and Interpretation
-
Background Subtraction: Subtract the average absorbance/luminescence value from the "medium only" or blank wells from all other experimental values.
-
Normalization: Express the data as a percentage of the vehicle-treated control cells.
-
Percentage Viability = (Absorbance/Luminescence of Treated Cells / Absorbance/Luminescence of Control Cells) x 100
-
-
IC50 Determination: Plot the percentage of cell viability against the log of the this compound concentration. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
Conclusion
The protocols outlined provide robust and reproducible methods for evaluating the in vitro efficacy of this compound on cancer cell viability. The choice between the MTT and CellTiter-Glo® assay will depend on the available equipment and specific experimental needs, with the CellTiter-Glo® assay generally offering higher sensitivity and a simpler workflow.[15][16] Accurate determination of IC50 values is a crucial first step in the preclinical assessment of targeted therapies like this compound and for understanding the sensitivity of different cancer cell types to MEK inhibition.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. pfizeroncologydevelopment.com [pfizeroncologydevelopment.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. oncodaily.com [oncodaily.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. This compound inhibits MEK and is effective against neuroblastoma tumor cells with low NF1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Discovery and Development of this compound for the Treatment of Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound inhibits MEK and is effective against neuroblastoma tumor cells with low NF1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchhub.com [researchhub.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Exploring the In Vitro and In Vivo Therapeutic Potential of BRAF and MEK Inhibitor Combination in NRAS-Mutated Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. texaschildrens.org [texaschildrens.org]
- 14. physiology.elte.hu [physiology.elte.hu]
- 15. promegaconnections.com [promegaconnections.com]
- 16. CellTiter-Glo® Luminescent Cell Viability Assay [worldwide.promega.com]
- 17. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
Application Notes and Protocols: Utilizing Binimetinib and Encorafenib Combination Therapy in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Binimetinib and Encorafenib are targeted therapies that have shown significant efficacy in the treatment of cancers with specific genetic mutations. Encorafenib is a potent and selective inhibitor of the BRAF serine/threonine kinase, while this compound is a MEK inhibitor, targeting the downstream kinase in the MAPK signaling pathway. The combination of these two drugs provides a dual blockade of this pathway, leading to a more profound and durable anti-tumor response, particularly in BRAF V600-mutant melanomas and other solid tumors.[1] This document provides detailed protocols for the use of this compound and Encorafenib in combination in a cell culture setting, intended to guide researchers in their preclinical investigations.
Mechanism of Action: Dual MAPK Pathway Inhibition
The RAS/RAF/MEK/ERK, also known as the Mitogen-Activated Protein Kinase (MAPK) pathway, is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. In many cancers, mutations in genes like BRAF can lead to constitutive activation of this pathway, driving uncontrolled cell growth. The BRAF V600E mutation is one of the most common activating mutations.[1]
Encorafenib directly targets the mutated BRAF protein, inhibiting its kinase activity. However, treatment with a BRAF inhibitor alone can sometimes lead to paradoxical activation of the MAPK pathway through various resistance mechanisms. This compound acts downstream of BRAF, inhibiting MEK1 and MEK2. The concurrent administration of Encorafenib and this compound provides a vertical blockade of the MAPK pathway, mitigating resistance and leading to a more potent suppression of tumor cell growth.[1]
Data Presentation: In Vitro Efficacy
The following tables summarize quantitative data from preclinical studies on the effects of this compound and Encorafenib in relevant cancer cell lines.
Table 1: Recommended Drug Concentrations and Incubation Times for In Vitro Assays
| Assay Type | Cell Line Examples | This compound Conc. | Encorafenib Conc. | Incubation Time | Reference(s) |
| Cell Viability (MTT) | HT-29, SNU-1235 (Colorectal) | 1 µM | 1 µM | 48 hours | [2] |
| Mesenchymal Cells | 25 nM | 250 nM | 7 days | [3] | |
| Apoptosis (Annexin V) | HT-29, SNU-1235 (Colorectal) | 1 µM | 1 µM | 72 hours | [4] |
| Mesenchymal Cells | 25 nM | 250 nM | 72 hours | [3] | |
| Western Blot (pERK) | SKMel147 (Melanoma) | 100 nM - 1 µM | 1 µM | 24 hours | [5] |
| NSCLC Cell Lines | 0.016 - 250 nM | - | 24 - 48 hours | [6] |
Table 2: Summary of In Vitro Effects of this compound and Encorafenib Combination
| Cell Line | Cancer Type | Assay | Treatment | Observed Effect | Reference(s) |
| HT-29 | Colorectal Cancer | MTT | 1 µM this compound + 1 µM Encorafenib | Significant decrease in cell viability compared to single agents. | [2] |
| SNU-1235 | Colorectal Cancer | MTT | 1 µM this compound + 1 µM Encorafenib | Significant decrease in cell viability compared to single agents. | [2] |
| HT-29 | Colorectal Cancer | Western Blot | 1 µM this compound + 1 µM Encorafenib | Increased levels of apoptosis-related proteins. | [4] |
| SNU-1235 | Colorectal Cancer | Western Blot | 1 µM this compound + 1 µM Encorafenib | Increased levels of apoptosis-related proteins. | [4] |
| SKMel147 | Melanoma | Western Blot | 1 µM this compound + 1 µM Encorafenib | Reduced phosphorylation of ERK. | [5] |
Experimental Protocols
Cell Culture and Drug Preparation
-
Cell Lines: Utilize cancer cell lines with known BRAF V600 mutations, such as A375 or SK-MEL-28 for melanoma, and HT-29 or SNU-1235 for colorectal cancer.[2][4][7] Culture cells in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and maintain at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Preparation: Prepare stock solutions of this compound and Encorafenib in dimethyl sulfoxide (DMSO) at a concentration of 10 mM. Store stock solutions at -20°C. For experiments, dilute the stock solutions in cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced toxicity.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures.[8]
Materials:
-
96-well plates
-
BRAF V600-mutant cancer cells
-
Complete culture medium
-
This compound and Encorafenib
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound, Encorafenib, and their combination in culture medium.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium. Include wells with vehicle control (DMSO-containing medium).
-
Incubate the plate for the desired time period (e.g., 48 or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is based on standard procedures for Annexin V staining to detect apoptosis by flow cytometry.[9][10]
Materials:
-
6-well plates
-
BRAF V600-mutant cancer cells
-
Complete culture medium
-
This compound and Encorafenib
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.
-
Treat the cells with this compound, Encorafenib, their combination, or vehicle control for the desired duration (e.g., 72 hours).
-
Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with complete medium.
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
Protocol 3: Western Blot for Phospho-ERK (pERK)
This protocol outlines the detection of phosphorylated ERK, a key downstream effector of the MAPK pathway.[6][11]
Materials:
-
6-well plates
-
BRAF V600-mutant cancer cells
-
Complete culture medium
-
This compound and Encorafenib
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-pERK1/2 (Thr202/Tyr204), anti-total ERK1/2, and anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed and treat cells as described in the apoptosis assay protocol for the desired time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against pERK1/2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with antibodies against total ERK and a loading control like β-actin.
Conclusion
The combination of this compound and Encorafenib offers a powerful tool for investigating the MAPK signaling pathway in BRAF-mutant cancer cells. The protocols provided here serve as a comprehensive guide for researchers to assess the efficacy and mechanism of action of this drug combination in a cell culture setting. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data, contributing to a deeper understanding of this targeted therapy and its potential applications.
References
- 1. Encorafenib and this compound Combination Therapy in Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. gni :: Genomics & Informatics [genominfo.org]
- 8. texaschildrens.org [texaschildrens.org]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bdbiosciences.com [bdbiosciences.com]
- 11. researchgate.net [researchgate.net]
Application Notes: Establishing Binimetinib-Resistant Melanoma Cell Lines
Introduction
The development of targeted therapies, such as the MEK1/2 inhibitor binimetinib, has significantly improved outcomes for patients with BRAF-mutant melanoma. However, the emergence of acquired resistance remains a major clinical challenge, limiting the long-term efficacy of these treatments.[1][2][3] To investigate the molecular mechanisms underlying this resistance and to develop novel therapeutic strategies to overcome it, robust in vitro models are essential. This document provides a detailed protocol for establishing and characterizing this compound-resistant melanoma cell lines. These models serve as critical tools for studying resistance mechanisms, identifying new drug targets, and screening next-generation therapies.
Principle of the Method
The generation of this compound-resistant melanoma cell lines is achieved through a continuous, dose-escalation method.[4][5] Parental melanoma cells, initially sensitive to this compound, are cultured in the presence of the drug at a concentration close to the half-maximal inhibitory concentration (IC50). As the cells adapt and resume proliferation, the drug concentration is gradually increased. This process selects for a population of cells that can survive and proliferate at high concentrations of this compound.[4][6] The resulting resistant cell lines are then characterized to confirm their resistant phenotype and to investigate the underlying molecular changes, such as alterations in signaling pathways.
Experimental Protocols
Protocol 1: Determination of Parental Cell Line IC50
This initial step is crucial to establish the baseline sensitivity of the parental melanoma cell line to this compound.
Materials:
-
Parental melanoma cell line (e.g., A375, WM1617)
-
Complete cell culture medium (e.g., DMEM/RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound (Mektovi®)
-
DMSO (vehicle control)
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., XTT, MTS, or PrestoBlue™)
-
Plate reader
Procedure:
-
Cell Seeding: Trypsinize and count parental melanoma cells. Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Drug Preparation: Prepare a 2X serial dilution of this compound in complete medium, ranging from a high concentration (e.g., 10 µM) down to a low concentration (e.g., 0.1 nM). Include a vehicle-only control (DMSO).
-
Drug Treatment: Remove the overnight culture medium from the cells and add 100 µL of the prepared this compound dilutions to the respective wells.
-
Incubation: Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO2).
-
Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader.
-
IC50 Calculation: Normalize the data to the vehicle-only control wells. Plot the cell viability against the log of the this compound concentration and use a non-linear regression analysis (log(inhibitor) vs. normalized response -- variable slope) to calculate the IC50 value.
Protocol 2: Generation of this compound-Resistant Cell Lines
This protocol uses a long-term, stepwise exposure to select for resistant cells. The process can take 3 to 18 months.[6]
Materials:
-
Parental melanoma cell line with a known IC50 to this compound
-
Complete cell culture medium
-
This compound
-
T-25 or T-75 cell culture flasks
-
Liquid nitrogen for cell stock cryopreservation
Procedure:
-
Initial Culture: Seed parental cells in a T-25 flask. Once they reach 50-60% confluency, replace the medium with fresh medium containing this compound at a starting concentration equal to the predetermined IC50.
-
Drug Exposure and Monitoring: Culture the cells continuously in the presence of the drug. Initially, a significant amount of cell death is expected. The medium containing this compound should be changed every 3-4 days.
-
Population Recovery: Monitor the culture for the emergence of surviving, proliferating cell colonies. This may take several weeks. Once the surviving cells reach 80-90% confluency, passage them into a new flask, maintaining the same drug concentration.
-
Dose Escalation: After the cells have demonstrated stable growth for 2-3 passages at a given concentration, increase the this compound concentration by 1.5 to 2-fold.[4]
-
Repeat and Freeze Stocks: Repeat steps 2-4, gradually increasing the drug concentration. It is critical to cryopreserve cell stocks at each successful concentration step.[4][7] This provides backups in case the cells do not survive a subsequent dose increase.
-
Establishment of Resistant Line: Continue this process until the cells can proliferate in a significantly higher concentration of this compound (e.g., >1 µM, or at least 10-fold higher than the parental IC50). At this point, the cell line is considered resistant.
-
Maintenance: The established resistant cell line should be continuously cultured in the presence of the high concentration of this compound to maintain the resistant phenotype.
Protocol 3: Characterization of Resistant Phenotype
After establishing a resistant line, it is essential to confirm the degree of resistance and investigate the molecular mechanisms involved.
1. Confirmation of IC50 Shift:
-
Perform the cell viability assay described in Protocol 1 on both the parental and the newly generated resistant cell lines simultaneously.
-
Calculate the IC50 for both cell lines. A significant increase (e.g., >10-fold) in the IC50 value for the resistant line confirms the resistant phenotype.[8]
2. Analysis of Signaling Pathways (Western Blot):
-
Objective: To determine if resistance is mediated by reactivation of the MAPK pathway or activation of bypass pathways like PI3K/AKT.[1][8]
-
Procedure:
-
Culture both parental and resistant cells to 80% confluency. The resistant cells should be maintained in their high-binimetinib medium.
-
Treat both cell lines with a range of this compound concentrations (e.g., 0, 10 nM, 100 nM, 1 µM) for 2-4 hours.
-
Lyse the cells and quantify protein concentration.
-
Perform Western blot analysis using antibodies against key signaling proteins:
-
MAPK Pathway: p-ERK1/2, total ERK1/2, p-MEK1/2, total MEK1/2.
-
PI3K/AKT Pathway: p-AKT (Ser473), total AKT.
-
-
Expected Outcome: Compared to parental cells, resistant cells often show sustained or reactivated p-ERK signaling in the presence of this compound and may exhibit elevated p-AKT levels, indicating the activation of a bypass pathway.[8]
-
Data Presentation
Table 1: Comparison of this compound IC50 Values
| Cell Line | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Change |
|---|---|---|---|
| A375 | 15 | 1250 | 83.3 |
| WM1617 | 25 | 2100 | 84.0 |
| Hs294T | 30 | >3000 | >100 |
This table presents hypothetical data illustrating a typical shift in IC50 values upon acquiring resistance.
Table 2: Summary of Expected Western Blot Results
| Cell Line | Treatment | p-ERK Level | p-AKT Level |
|---|---|---|---|
| Parental | Vehicle (DMSO) | High | Basal |
| This compound (100nM) | Suppressed | Basal | |
| Resistant | Vehicle (DMSO) | High | Elevated |
| This compound (100nM) | Partially Suppressed | Elevated |
| | this compound (1µM) | Sustained/Reactivated | Elevated |
This table summarizes the expected changes in key signaling protein phosphorylation, indicating pathway reactivation or bypass.
Visualizations
References
- 1. Mechanisms of resistance to BRAF and MEK inhibitors and clinical update of US Food and Drug Administration-approved targeted therapy in advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted Therapy in Melanoma and Mechanisms of Resistance [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Culture Academy [procellsystem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of two melanoma cell lines resistant to BRAF/MEK inhibitors (vemurafenib and cobimetinib) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of Binimetinib Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Binimetinib (Mektovi®) is a potent, selective, and orally available small-molecule inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinase).[1][2] MEK1/2 are dual-specificity threonine/tyrosine kinases that are central components of the RAS/RAF/MEK/ERK signaling pathway.[3][4] This pathway is critical for regulating diverse cellular functions, including proliferation, survival, and differentiation.[4][5] In many cancers, mutations in upstream components like BRAF, NRAS, or KRAS lead to constitutive activation of this pathway, driving uncontrolled tumor growth.[2][3]
This compound exerts its anti-tumor effects by binding to and inhibiting the kinase activity of MEK1 and MEK2.[3][6] This action prevents the phosphorylation and activation of the downstream effector proteins ERK1 and ERK2, thereby blocking the signaling cascade that promotes cancer cell proliferation and survival.[3] Preclinical and clinical studies have demonstrated its efficacy in cancers with these mutations, particularly in BRAF-mutant melanoma, for which it is FDA-approved in combination with the BRAF inhibitor encorafenib.[1][2][5]
Evaluating the efficacy of this compound in vivo is a critical step in preclinical drug development. Animal models, particularly mouse xenograft models, provide an essential platform to assess anti-tumor activity, understand pharmacokinetic and pharmacodynamic relationships, and explore combination therapies. These application notes provide an overview of relevant animal models and detailed protocols for conducting in vivo efficacy studies with this compound.
Mechanism of Action: The MAPK Signaling Pathway
This compound targets the MEK1/2 kinases within the mitogen-activated protein kinase (MAPK) cascade.[4] Understanding this pathway is fundamental to designing and interpreting studies with MEK inhibitors.
Animal Models for this compound Efficacy Studies
Patient-derived xenografts (PDX) and cell line-derived xenografts (CDX) in immunocompromised mice are the most common models for evaluating this compound's efficacy.[7][8] NSG (NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ) mice are frequently used due to their severely compromised immunity, which allows for robust engraftment of human tissues and cells.[7][9]
Table 1: Summary of Preclinical Animal Models for this compound Studies
| Cancer Type | Genetic Background | Animal Model | Cell Line / PDX Model | Reference |
|---|---|---|---|---|
| Melanoma | NRAS-mutant, BRAF-wild type | NSG Mouse Xenograft | SKMel147, PDX129, PDX62.1 | [7][10] |
| Melanoma | BRAF V600E-mutant | Murine Xenograft | Human melanoma cell lines | [4][6] |
| Colorectal Cancer | KRAS or NRAS-mutant | Patient-Derived Xenograft (PDX) | 18 distinct PDX models | [8][11] |
| Non-Small Cell Lung Cancer (NSCLC) | BRAF V600E-mutant | Patient-Derived Xenograft (PDX) | NSCLC PDX model | [6] |
| Neuroblastoma | Low NF1 expression | Nude Mouse Xenograft | SK-N-AS, NB-1643 |[12] |
Quantitative Efficacy Data from In Vivo Studies
The primary endpoint in most in vivo efficacy studies is the inhibition of tumor growth.[13] Data from preclinical studies demonstrate this compound's activity both as a single agent and in combination therapy.
Table 2: Summary of In Vivo Efficacy and Dosing of this compound
| Cancer Model | Treatment Regimen | Dose & Schedule | Key Efficacy Results | Reference |
|---|---|---|---|---|
| NRAS-mutant Melanoma Xenografts (SKMel147, PDX129, PDX62.1) | This compound (monotherapy) | 8 mg/kg, p.o., twice daily | Significant tumor growth inhibition compared to control. | [7][10][14] |
| NRAS-mutant Melanoma Xenografts (SKMel147, PDX129, PDX62.1) | This compound + Encorafenib | B: 8 mg/kg, p.o., twice dailyE: 6 mg/kg, p.o., daily | Reduced tumor growth compared to control and encorafenib alone. | [7][10][14] |
| BRAF-mutant Xenograft Models | This compound (monotherapy) | 3 to 30 mg/kg, p.o., daily | Dose-dependent inhibition of tumor growth. | [13] |
| KRAS-mutant Colorectal Cancer PDX Models | This compound + Palbociclib (CDK4/6 inhibitor) | Not specified for animal model | 60% of tumors regressed. | [8] |
| BRAF V600E-mutant NSCLC PDX Model | this compound + Encorafenib | Not specified | Greater anti-tumor activity and tumor growth delay compared to either drug alone. |[6] |
Experimental Design and Workflow
A typical in vivo efficacy study follows a standardized workflow from model establishment to data analysis. Proper planning and execution at each step are crucial for obtaining reliable and reproducible results.
Detailed Experimental Protocols
Protocol 1: Subcutaneous Xenograft Model Establishment
This protocol describes the standard procedure for establishing cell line-derived (CDX) or patient-derived (PDX) xenograft tumors in immunocompromised mice.
Materials:
-
Cancer cells (e.g., SKMel147) or fresh PDX tumor fragments.
-
Immunocompromised mice (e.g., female NSG mice, 6-8 weeks old).
-
Sterile PBS, serum-free media (e.g., DMEM/F12).
-
Matrigel® (optional, can improve tumor take-rate).
-
Syringes (1 mL) and needles (25-27 gauge).
-
Surgical tools for PDX fragmentation.
-
Animal housing under sterile conditions.
Procedure:
-
Cell Preparation (CDX): a. Culture cells to ~80% confluency. b. Harvest cells using trypsin, wash with PBS, and perform a cell count. c. Resuspend cells in sterile, cold PBS or serum-free media at the desired concentration (e.g., 1-10 x 106 cells per 100 µL). d. If using Matrigel, mix the cell suspension 1:1 with Matrigel on ice just before injection.
-
Tumor Preparation (PDX): a. In a sterile biosafety cabinet, mince fresh tumor tissue into small fragments (2-3 mm³). b. Keep fragments in sterile media on ice until implantation.
-
Animal Preparation & Implantation: a. Anesthetize the mouse using an approved institutional protocol. b. Shave and sterilize the injection site on the right flank with an alcohol wipe. c. For CDX: Using a 1 mL syringe with a 27-gauge needle, slowly inject 100-200 µL of the cell suspension subcutaneously into the flank.[15] d. For PDX: Using a trocar, implant one tumor fragment subcutaneously into the flank.[9]
-
Post-Implantation Monitoring: a. Return the mouse to a clean cage and monitor until it has fully recovered from anesthesia. b. Check the implantation site regularly for signs of infection. c. Begin monitoring for tumor growth 5-7 days post-implantation.
Protocol 2: In Vivo Efficacy Assessment
This protocol outlines the procedure for treating tumor-bearing mice and assessing the anti-tumor efficacy of this compound.
Materials:
-
Tumor-bearing mice with established tumors (e.g., 100-200 mm³).
-
This compound powder.
-
Vehicle for formulation (e.g., 0.5% methylcellulose with 0.5% Tween 80).[7]
-
Digital calipers.
-
Animal scale.
-
Oral gavage needles.
Procedure:
-
Tumor Measurement: a. Measure the length (l) and width (w) of the tumor using digital calipers 2-3 times per week.[9] b. Calculate tumor volume (TV) using the formula: TV (mm³) = (l x w²) / 2 .[9][16]
-
Randomization: a. Once tumors reach the target average volume (e.g., 150 mm³), randomize mice into treatment groups (e.g., n=10 mice/group). b. Ensure that the average tumor volume and body weight are not significantly different between groups at the start of treatment.
-
Drug Formulation and Administration: a. Prepare the this compound formulation at the desired concentration based on the dosing schedule (e.g., 8 mg/kg).[7] Always prepare fresh or according to stability data. b. Prepare the vehicle control in the same manner. c. Administer the formulation or vehicle to the mice via oral gavage (p.o.) at the specified volume (typically 10 mL/kg) and schedule (e.g., twice daily).[7]
-
Monitoring: a. Measure tumor volume and body weight 2-3 times per week throughout the study.[16] b. Monitor animals daily for any signs of toxicity or distress (e.g., weight loss >20%, lethargy, ruffled fur).
-
Endpoint and Data Analysis: a. The study may be terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or after a fixed duration.[17] b. Calculate Tumor Growth Inhibition (TGI) or percent change in tumor volume from baseline for each group.[9] c. Perform statistical analysis to determine the significance of the treatment effect.
Protocol 3: Pharmacodynamic Analysis (p-ERK Immunohistochemistry)
This protocol is for assessing target engagement by measuring the levels of phosphorylated ERK (p-ERK), a direct downstream substrate of MEK, in tumor tissues. A reduction in p-ERK staining indicates effective MEK inhibition.[4][6][18]
Materials:
-
Freshly collected tumor tissue.
-
10% Neutral Buffered Formalin (NBF) or 4% Paraformaldehyde (PFA).
-
Paraffin wax and embedding cassettes.
-
Microtome.
-
Microscope slides.
-
Primary antibody: anti-phospho-p44/42 MAPK (Erk1/2) (e.g., Cell Signaling Technology, D13.14.4E).[19]
-
Secondary antibody and detection system (e.g., HRP-conjugated anti-rabbit IgG and DAB substrate).
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0).
-
Hematoxylin counterstain.
Procedure:
-
Tissue Collection and Fixation: a. At the study endpoint (or at a specific time point post-dose, e.g., 2-4 hours), euthanize the mouse and immediately excise the tumor. b. Fix the tumor in 10% NBF for 24 hours at room temperature.
-
Processing and Sectioning: a. Dehydrate the fixed tissue through a series of graded ethanol washes, clear with xylene, and embed in paraffin wax. b. Cut 4-5 µm thick sections using a microtome and mount them on charged microscope slides.
-
Immunohistochemistry (IHC) Staining: a. Deparaffinization and Rehydration: Heat slides, then wash in xylene followed by a graded series of ethanol to rehydrate the tissue sections. b. Antigen Retrieval: Perform heat-induced epitope retrieval using a suitable buffer (e.g., citrate buffer, pH 6.0) to unmask the antigen.[20] c. Blocking: Block endogenous peroxidase activity with 3% H₂O₂ and non-specific antibody binding with a blocking serum. d. Primary Antibody Incubation: Incubate sections with the primary anti-p-ERK antibody at an optimized dilution (e.g., 1:100) overnight at 4°C.[19] e. Secondary Antibody and Detection: Wash slides and incubate with the HRP-conjugated secondary antibody. Detect the signal using a DAB substrate kit, which produces a brown precipitate at the site of the antigen. f. Counterstaining: Lightly counterstain the sections with hematoxylin to visualize cell nuclei.
-
Imaging and Analysis: a. Dehydrate the slides, clear with xylene, and coverslip. b. Image the slides using a brightfield microscope. c. Analyze the staining intensity and localization (nuclear vs. cytoplasmic) of p-ERK.[18][21] A significant reduction in p-ERK staining in the this compound-treated groups compared to the vehicle control indicates effective target inhibition.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The discovery and development of this compound for the treatment of melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. This compound | Pfizer Oncology Development Website [pfizeroncologydevelopment.com]
- 5. oncodaily.com [oncodaily.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Exploring the In Vitro and In Vivo Therapeutic Potential of BRAF and MEK Inhibitor Combination in NRAS-Mutated Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting RAS Mutant Colorectal Cancer with Dual Inhibition of MEK and CDK4/6 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 10. Exploring the In Vitro and In Vivo Therapeutic Potential of BRAF and MEK Inhibitor Combination in NRAS-Mutated Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. This compound inhibits MEK and is effective against neuroblastoma tumor cells with low NF1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Discovery and Development of this compound for the Treatment of Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Measurement of tumor volume and apoptosis in mouse solid tumor xenograft model [bio-protocol.org]
- 16. Assessment of Patient-Derived Xenograft Growth and Antitumor Activity: The NCI PDXNet Consensus Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. oncotarget.com [oncotarget.com]
- 18. Phospho-ERK1/2 levels in cancer cell nuclei predict responsiveness to radiochemotherapy of rectal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
Application Notes and Protocols: Assessing Binimetinib Synergy with Targeted Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Binimetinib, a selective MEK1/2 inhibitor, is a key component in targeted cancer therapy, particularly in combination with BRAF inhibitors for melanoma.[1][2][3] Assessing the synergistic potential of this compound with other targeted agents is crucial for developing novel and more effective treatment strategies.[2] These application notes provide detailed protocols for in vitro and in vivo techniques to quantitatively and qualitatively assess the synergistic effects of this compound in combination with other targeted therapies.
Key Concepts in Synergy Assessment
Drug synergy occurs when the combined effect of two or more drugs is greater than the sum of their individual effects.[4][5] Key methodologies to quantify synergy include the Combination Index (CI) method developed by Chou-Talalay and isobologram analysis.[6][7][8] A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.[6][8] Isobolograms provide a graphical representation of synergy, where data points falling below the line of additivity signify a synergistic interaction.[5][9]
Signaling Pathway Context: The MAPK Pathway
This compound targets the Mitogen-Activated Protein Kinase (MAPK) pathway, a critical signaling cascade that regulates cell growth, proliferation, and survival.[10][11] Understanding this pathway is essential for identifying rational combination strategies.
Caption: The MAPK signaling pathway and the point of inhibition by this compound.
Part 1: In Vitro Synergy Assessment
Experimental Workflow for In Vitro Synergy Screening
Caption: Workflow for in vitro assessment of this compound synergy.
Protocol 1: Cell Viability Assay for Synergy Quantification
This protocol outlines the use of a tetrazolium-based (MTT) or a luminescence-based (CellTiter-Glo) assay to determine cell viability following treatment with this compound and a combination agent.[12][13]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound and the second targeted therapy
-
96-well clear-bottom plates (for MTT) or white-walled plates (for CellTiter-Glo)
-
MTT reagent (5 mg/mL in PBS) and solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl)[13]
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Multichannel pipette
-
Plate reader (spectrophotometer for MTT, luminometer for CellTiter-Glo)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into 96-well plates at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete medium.[14]
-
Incubate for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound and the combination drug, both alone and in combination at a constant ratio (e.g., based on the ratio of their IC50 values).
-
Remove the medium from the wells and add 100 µL of medium containing the drugs. Include vehicle-only controls.
-
Incubate for a predetermined duration (e.g., 72 hours).
-
-
Cell Viability Measurement:
-
For MTT Assay: [13]
-
Add 10 µL of MTT reagent to each well.
-
Incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm.
-
-
For CellTiter-Glo Assay: [14]
-
Equilibrate the plate and CellTiter-Glo reagent to room temperature.
-
Add 100 µL of CellTiter-Glo reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence.
-
-
-
Data Analysis:
Data Presentation:
| Drug Combination | Cell Line | IC50 Drug A (nM) | IC50 Drug B (nM) | Combination Index (CI) at Fa=0.5 | Synergy Interpretation |
| This compound + Drug X | A375 | 15 | 25 | 0.45 | Synergistic |
| This compound + Drug Y | HT-29 | 20 | 50 | 0.95 | Additive |
| This compound + Drug Z | HCT-116 | 12 | 30 | 1.30 | Antagonistic |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Protocol 2: Western Blotting for MAPK Pathway Analysis
This protocol is used to assess the molecular mechanism of synergy by observing the phosphorylation status of key proteins in the MAPK pathway.[10][11][17]
Materials:
-
Treated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-MEK, anti-total-MEK, anti-p-ERK, anti-total-ERK, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification:
-
Lyse treated cells in RIPA buffer with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify band intensities using densitometry software.
-
Data Presentation:
| Treatment | p-ERK/Total ERK Ratio | p-MEK/Total MEK Ratio |
| Vehicle Control | 1.00 | 1.00 |
| This compound (IC50) | 0.35 | 1.50 |
| Drug X (IC50) | 0.80 | 0.95 |
| This compound + Drug X | 0.10 | 1.60 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Part 2: In Vivo Synergy Assessment
Experimental Workflow for In Vivo Synergy Studies
Caption: Workflow for in vivo assessment of this compound synergy.
Protocol 3: Patient-Derived Xenograft (PDX) Model for Efficacy Testing
PDX models are valuable for assessing drug efficacy in a system that more closely recapitulates the heterogeneity of human tumors.[18][19]
Materials:
-
Immunocompromised mice (e.g., NSG mice)
-
Patient tumor tissue fragments
-
Surgical tools for implantation
-
This compound and the second targeted therapy formulated for in vivo administration
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
PDX Establishment and Expansion:
-
Surgically implant a small fragment of patient tumor tissue subcutaneously into an immunocompromised mouse.
-
Allow the tumor to grow.
-
Once the tumor reaches a certain size (e.g., 1000-1500 mm³), passage the tumor into a new cohort of mice for expansion.
-
-
Efficacy Study:
-
Once tumors in the expansion cohort reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., Vehicle, this compound alone, Drug X alone, this compound + Drug X).[19]
-
Administer the drugs according to the predetermined schedule and route (e.g., oral gavage).
-
Measure tumor volume with calipers (Volume = 0.5 x Length x Width²) and monitor body weight 2-3 times per week.
-
Continue treatment until tumors reach a predetermined endpoint or signs of toxicity are observed.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
A portion of the tumor can be flash-frozen for pharmacodynamic (e.g., Western blot) analysis, and another portion can be fixed in formalin for immunohistochemistry.
-
Data Presentation:
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) |
| Vehicle | 1250 | 0 |
| This compound | 750 | 40 |
| Drug X | 900 | 28 |
| This compound + Drug X | 250 | 80 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Conclusion
The protocols and workflows detailed in these application notes provide a comprehensive framework for the systematic assessment of this compound synergy with other targeted therapies. By combining robust in vitro screening with mechanistic validation and in vivo efficacy studies, researchers can identify and advance promising combination strategies for clinical development.
References
- 1. Targeted Therapy for Metastatic Melanoma - Encorafenib + this compound - MRA [curemelanoma.org]
- 2. Synergistic inhibition of MEK and reciprocal feedback networks for targeted intervention in malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. Frontiers | Isobologram Analysis: A Comprehensive Review of Methodology and Current Research [frontiersin.org]
- 5. Isobologram Analysis: A Comprehensive Review of Methodology and Current Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An overview of drug combination analysis with isobolograms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. SynergyFinder™ Drug Combination Studies | Oncolines B.V. [oncolines.com]
- 10. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors | Thermo Fisher Scientific - IT [thermofisher.com]
- 12. lifesciences.danaher.com [lifesciences.danaher.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synergistic potential of dual andrographolide and melatonin targeting of metastatic colon cancer cells: Using the Chou-Talalay combination index method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. To Combine or Not Combine: Drug Interactions and Tools for Their Analysis. Reflections from the EORTC-PAMM Course on Preclinical and Early-phase Clinical Pharmacology | Anticancer Research [ar.iiarjournals.org]
- 17. researchgate.net [researchgate.net]
- 18. Personalized pre-clinical trials in BRAF inhibitor resistant patient derived xenograft models identify second line combination therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening Assays to Identify Binimetinib Sensitizers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Binimetinib (Mektovi®) is a potent and selective small-molecule inhibitor of MEK1/2, key components of the mitogen-activated protein kinase (MAPK/ERK) signaling pathway.[1] This pathway is frequently dysregulated in various cancers, most notably in BRAF-mutant melanoma, where this compound is approved for use in combination with the BRAF inhibitor Encorafenib.[2][3] Despite the clinical success of this combination, the development of acquired resistance remains a significant challenge, often driven by the reactivation of the MAPK pathway or the activation of alternative survival pathways.[4]
High-throughput screening (HTS) of compound libraries in combination with this compound offers a powerful and unbiased approach to identify novel therapeutic agents that can enhance its anti-cancer activity or overcome resistance mechanisms. This document provides detailed application notes and protocols for designing and executing HTS assays to discover this compound sensitizers.
Key Concepts in Combination Screening
A successful combination screen aims to identify synergistic interactions between two or more drugs. Synergy occurs when the combined effect of the drugs is greater than the sum of their individual effects. Several models are used to quantify synergy from dose-response matrix data, including the Bliss independence model and the Loewe additivity model (often calculated using the Chou-Talalay method to derive a Combination Index, CI).[2][5]
Experimental Protocols
Protocol 1: High-Throughput Screening of a Compound Library in a Dose-Response Matrix
This protocol outlines a primary HTS campaign to screen a library of compounds in combination with this compound to identify synergistic interactions based on cell viability.
Materials:
-
Cell Lines: BRAF V600E-mutant melanoma cell lines (e.g., A375, WM1617) are recommended. It is also beneficial to include cell lines with acquired resistance to BRAF/MEK inhibitors.
-
Culture Medium: RPMI-1640 or DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Assay Plates: 384-well, white, clear-bottom tissue culture-treated plates.
-
Reagents:
-
This compound (Mektovi®)
-
Compound library of interest (e.g., approved drugs, kinase inhibitors)
-
DMSO (cell culture grade)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or similar ATP-based assay.[6]
-
Trypsin-EDTA
-
-
Equipment:
-
Automated liquid handler
-
Multidrop dispenser
-
Plate reader with luminescence detection capabilities
-
CO2 incubator (37°C, 5% CO2)
-
Plate shaker
-
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring a single-cell suspension.
-
Determine the optimal cell seeding density to ensure cells are in the exponential growth phase at the end of the assay (typically 500-2000 cells/well for a 72-hour incubation in a 384-well plate).[7]
-
Using a multidrop dispenser, seed cells in 40 µL of culture medium into each well of the 384-well assay plates.
-
Incubate plates for 24 hours.
-
-
Compound Plating (Dose-Response Matrix):
-
Prepare a master plate of the compound library and this compound in DMSO. A typical screening format is a 4x4 or 5x5 dose-response matrix.[2][8]
-
For a 4x4 matrix, this will involve three concentrations of each single agent and nine dual-drug combinations.
-
Use an automated liquid handler to pre-dispense the compounds and this compound into the assay plates. The final DMSO concentration should not exceed 0.5%.
-
Include appropriate controls: DMSO only (negative control) and a positive control for cell death (e.g., a high concentration of a known cytotoxic agent).
-
-
Drug Incubation:
-
After compound addition, gently mix the plates on a plate shaker.
-
Incubate the plates for 72 hours at 37°C with 5% CO2.
-
-
Cell Viability Measurement (CellTiter-Glo®):
-
Equilibrate the assay plates and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 40 µL).
-
Mix the contents on a plate shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Data Analysis:
-
Normalization: Normalize the raw luminescence data to the DMSO-treated controls (representing 100% viability) and a background control (media only).
-
Dose-Response Curves: Generate dose-response curves for this compound alone and each library compound alone to determine their single-agent activity (e.g., IC50 values).
-
Synergy Calculation: Use a synergy scoring model (e.g., Bliss independence, Loewe additivity) to analyze the dose-response matrix data. Software packages like SynergyFinder can be used for this analysis.[7] A synergy score significantly greater than zero (for Bliss) or a Combination Index (CI) less than 1 (for Loewe) indicates a synergistic interaction.
Potential this compound Sensitizers
Based on the known mechanisms of resistance to MEK inhibitors, several classes of compounds are rational candidates for synergistic combinations with this compound. High-throughput screens can validate these hypotheses and uncover novel interactions.
-
PI3K/mTOR Inhibitors: The PI3K/Akt/mTOR pathway is a key parallel survival pathway that can be activated upon MEK inhibition. Dual inhibition of MEK and PI3K/mTOR has shown synergistic effects in preclinical models of various cancers.[9][10]
-
SRC Family Kinase Inhibitors: SRC kinases can mediate resistance to MAPK pathway inhibition. The SRC inhibitor Dasatinib has been shown to be synergistic with MEK inhibitors in melanoma cell lines.[2][11]
-
BCL-2 Family Inhibitors: Inhibition of anti-apoptotic proteins like BCL-XL can lower the threshold for apoptosis induction by MEK inhibitors, leading to synergistic cell death.
-
CDK4/6 Inhibitors: The cell cycle machinery is a downstream effector of the MAPK pathway. Combined inhibition of MEK and CDK4/6 may lead to enhanced cell cycle arrest and tumor regression.
Data Presentation
The quantitative results from a high-throughput combination screen should be summarized in clear, structured tables for easy comparison and hit identification.
Table 1: Single-Agent Activity of Selected Compounds in A375 Melanoma Cells
| Compound | Target | IC50 (µM) |
| This compound | MEK1/2 | 0.05 |
| Buparlisib | PI3K | 0.8 |
| Dasatinib | SRC/ABL | 0.01 |
| Navitoclax | BCL-2/BCL-XL | 1.2 |
| Palbociclib | CDK4/6 | 0.5 |
Table 2: Synergy Scores for this compound Combinations in A375 Melanoma Cells (Bliss Synergy Score)
| Combination | Highest Synergy Score |
| This compound + Buparlisib | 15.2 |
| This compound + Dasatinib | 12.8 |
| This compound + Navitoclax | 18.5 |
| This compound + Palbociclib | 9.7 |
Note: Synergy scores are illustrative and will vary depending on the cell line and experimental conditions. A higher Bliss score indicates stronger synergy.
Table 3: Synergy Scores for BRAF/MEK Inhibitor Combinations in Melanoma Cell Lines [12]
| Cell Line | Combination | Synergy Score |
| Malme3M | Encorafenib + this compound | -2.493 |
| WM3734 | Encorafenib + this compound | -3.251 |
| SKMEL28 | Encorafenib + this compound | -1.975 |
Note: The synergy scores in this table are calculated using a different model where a more negative score indicates stronger synergy.
Visualizations
Signaling Pathways
Caption: The MAPK/ERK and PI3K/Akt signaling pathways.
Experimental Workflow
Caption: High-throughput screening workflow for identifying this compound sensitizers.
Logical Relationship of Synergy
Caption: Logical relationship illustrating drug synergy.
References
- 1. jadpro.com [jadpro.com]
- 2. Unbiased high throughput drug combination pilot screen identifies synergistic drug combinations effective against patient-derived and drug-resistant melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Array BioPharma Announces FDA Acceptance For Review Of this compound And Encorafenib New Drug Applications For Patients With Advanced BRAF-mutant Melanoma [prnewswire.com]
- 4. fiercebiotech.com [fiercebiotech.com]
- 5. researchgate.net [researchgate.net]
- 6. promega.com [promega.com]
- 7. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-throughput screening reveals higher synergistic effect of MEK inhibitor combinations in colon cancer spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synergistic activity of mTORC1/2 kinase and MEK inhibitors suppresses pediatric low-grade glioma tumorigenicity and vascularity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Head-to-Head Comparison of BRAF/MEK Inhibitor Combinations Proposes Superiority of Encorafenib Plus Trametinib in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CRISPR-Cas9 Screening to Identify Resistance Genes to Binimetinib
For Researchers, Scientists, and Drug Development Professionals
I. Introduction
Binimetinib is a potent and selective small-molecule inhibitor of MEK1 and MEK2, key components of the mitogen-activated protein kinase (MAPK) signaling pathway.[1][2] This pathway is frequently dysregulated in various cancers, making MEK an attractive therapeutic target.[3] Despite the clinical efficacy of this compound in certain patient populations, the development of drug resistance remains a significant challenge.[4]
CRISPR-Cas9 genome-wide screening has emerged as a powerful and unbiased tool to systematically identify genes whose loss or gain of function confers resistance to therapeutic agents.[5][6] This technology enables the interrogation of thousands of genes in a single experiment, providing a comprehensive landscape of potential resistance mechanisms.[7] Understanding these mechanisms is crucial for developing rational drug combinations and strategies to overcome resistance.
These application notes provide a detailed overview and experimental protocols for utilizing a pooled CRISPR-Cas9 knockout screen to identify genes that, when inactivated, lead to resistance to this compound.
II. Signaling Pathway: The MAPK Pathway and this compound's Mechanism of Action
The RAS-RAF-MEK-ERK (MAPK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[2] In many cancers, mutations in genes like BRAF or RAS lead to constitutive activation of this pathway, promoting uncontrolled cell growth.[3] this compound exerts its therapeutic effect by binding to and inhibiting the kinase activity of MEK1 and MEK2, thereby preventing the phosphorylation and activation of their downstream effector, ERK.[1][2] This blockade of ERK signaling ultimately leads to cell cycle arrest and apoptosis in sensitive cancer cells.
Resistance to this compound can arise through various mechanisms that bypass the MEK blockade and reactivate downstream ERK signaling or activate parallel survival pathways.
Figure 1: Simplified MAPK signaling pathway and the inhibitory action of this compound.
III. Experimental Workflow for CRISPR-Cas9 Screening
The overall workflow for a pooled, positive selection CRISPR-Cas9 screen to identify this compound resistance genes involves several key steps, from library preparation to hit validation.
Figure 2: Experimental workflow for a pooled CRISPR-Cas9 screen for this compound resistance.
IV. Quantitative Data Summary
As a comprehensive dataset from a genome-wide CRISPR screen specifically for this compound resistance is not publicly available, the following table presents representative data from a similar screen for resistance to the MEK inhibitor Trametinib. The underlying resistance mechanisms to different MEK inhibitors are often conserved. The data is structured to illustrate the typical output of such a screen.
Table 1: Representative Top Gene Hits from a MEK Inhibitor Resistance Screen
| Gene Symbol | Description | Average Log2 Fold Change (Enrichment) | p-value | False Discovery Rate (FDR) |
| NF1 | Neurofibromin 1 | 8.2 | 1.5e-8 | 2.1e-7 |
| SPRED1 | Sprouty-related, EVH1 domain-containing protein 1 | 7.5 | 3.2e-8 | 3.9e-7 |
| DUSP6 | Dual specificity protein phosphatase 6 | 6.8 | 9.1e-7 | 8.5e-6 |
| ETV5 | ETS variant transcription factor 5 | 6.2 | 2.4e-6 | 1.9e-5 |
| CIC | Capicua transcriptional repressor | 5.9 | 5.6e-6 | 3.8e-5 |
| ATXN1L | Ataxin-1-like | 5.5 | 1.2e-5 | 7.1e-5 |
| KEAP1 | Kelch-like ECH-associated protein 1 | 5.1 | 3.8e-5 | 1.9e-4 |
| CUL3 | Cullin 3 | 4.7 | 8.9e-5 | 3.9e-4 |
Note: This is a representative table based on published screens for MEK inhibitor resistance. Actual values will vary depending on the cell line, library, and experimental conditions.
V. Detailed Experimental Protocols
Protocol 1: sgRNA Library Design and Cloning
-
sgRNA Design:
-
Utilize a genome-wide sgRNA library (e.g., GeCKO v2, Brunello) or design a custom library targeting a specific set of genes.
-
Design tools like the Broad Institute's GPP Web Portal can be used to select optimal sgRNA sequences with high on-target activity and minimal off-target effects.
-
Typically, 4-6 sgRNAs are designed per gene to ensure robust knockout.
-
-
Oligonucleotide Synthesis and Pooling:
-
Synthesize the designed sgRNA sequences as oligonucleotides.
-
Pool the oligonucleotides for subsequent cloning.
-
-
Cloning into Lentiviral Vector:
-
Amplify the pooled oligonucleotides by PCR.
-
Clone the amplified sgRNA library into a lentiviral vector (e.g., lentiCRISPRv2) that also expresses Cas9 and a selection marker (e.g., puromycin resistance).
-
Use restriction enzyme digestion and ligation or Gibson assembly for cloning.
-
-
Library Amplification and Quality Control:
-
Transform the ligated plasmid library into high-efficiency competent E. coli.
-
Amplify the library in bacteria to obtain sufficient plasmid DNA.
-
Perform next-generation sequencing on the plasmid library to confirm the distribution and representation of sgRNAs.
-
Protocol 2: Lentivirus Production and Titration
-
Cell Seeding:
-
Seed HEK293T cells in 10-cm or 15-cm dishes at a density that will result in 70-80% confluency on the day of transfection.
-
-
Transfection:
-
Co-transfect the HEK293T cells with the sgRNA library plasmid pool and lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G) using a transfection reagent like Lipofectamine 3000 or PEI.
-
-
Virus Harvest:
-
Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Filter the supernatant through a 0.45 µm filter to remove cell debris.
-
The virus can be used immediately or stored at -80°C.
-
-
Virus Titration:
-
Seed the target cancer cell line at a low density in a 24-well plate.
-
Transduce the cells with serial dilutions of the viral supernatant in the presence of polybrene (e.g., 8 µg/mL).
-
After 24-48 hours, replace the virus-containing media with fresh media containing a selection agent (e.g., puromycin).
-
After 2-3 days of selection, count the number of surviving colonies in each well to determine the viral titer (transducing units per mL).
-
Protocol 3: CRISPR Screen Execution
-
Cell Transduction:
-
Transduce a sufficient number of Cas9-expressing cancer cells with the lentiviral sgRNA library at a low multiplicity of infection (MOI) of 0.3-0.5 to ensure that most cells receive a single sgRNA.
-
Maintain a library representation of at least 500 cells per sgRNA.
-
-
Antibiotic Selection:
-
After 24-48 hours, select for transduced cells by adding the appropriate antibiotic (e.g., puromycin) to the culture medium.
-
Maintain the selection for 2-4 days until all non-transduced control cells are dead.
-
-
Establishment of Baseline Cell Population:
-
After selection, harvest a portion of the cells as the day 0 or baseline reference sample.
-
-
This compound Treatment:
-
Split the remaining cells into two populations: a control group (treated with DMSO) and a treatment group (treated with this compound).
-
The concentration of this compound should be predetermined to cause significant but not complete cell death (e.g., IC50-IC80).
-
Culture the cells for 14-21 days, passaging as needed and maintaining library representation.
-
-
Cell Harvesting and Genomic DNA Extraction:
-
Harvest the cells from both the DMSO and this compound-treated populations at the end of the screen.
-
Extract high-quality genomic DNA from the cell pellets.
-
Protocol 4: Data Analysis and Hit Identification
-
PCR Amplification of sgRNA Cassettes:
-
Amplify the integrated sgRNA sequences from the genomic DNA using primers that flank the sgRNA cassette.
-
-
Next-Generation Sequencing:
-
Sequence the PCR amplicons using a high-throughput sequencing platform (e.g., Illumina NextSeq).
-
-
Data Analysis using MAGeCK:
-
Use the Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout (MAGeCK) software to analyze the sequencing data.
-
MAGeCK compares the sgRNA abundance in the this compound-treated samples to the control samples to identify sgRNAs that are significantly enriched.
-
The software provides a ranked list of genes based on the enrichment of their corresponding sgRNAs, along with statistical significance (p-value and FDR).
-
Protocol 5: Validation of Top Gene Hits
-
Individual Gene Knockout:
-
Validate the top candidate genes from the screen by generating individual knockout cell lines using 2-3 different sgRNAs per gene.
-
-
Confirmation of Resistance Phenotype:
-
Perform cell viability assays (e.g., CellTiter-Glo, MTT) on the individual knockout cell lines in the presence of a range of this compound concentrations to confirm that loss of the gene confers resistance.
-
-
Clonogenic Survival Assay:
-
Seed a low number of cells from the knockout and control cell lines and treat with this compound.
-
After 1-2 weeks, stain and count the number of colonies to assess long-term survival and proliferative capacity.
-
-
Western Blot Analysis:
-
Investigate the mechanism of resistance by examining the MAPK pathway.
-
Perform Western blots to assess the levels of phosphorylated ERK (p-ERK) in the knockout cell lines with and without this compound treatment to determine if the pathway is reactivated.
-
VI. Conclusion
The application of CRISPR-Cas9 screening provides a powerful, unbiased approach to identify novel genes and pathways that mediate resistance to this compound. The detailed protocols and representative data presented here offer a comprehensive guide for researchers to design and execute such screens. The identification and validation of resistance-conferring genes will not only enhance our understanding of the molecular mechanisms of drug resistance but also pave the way for the development of more effective therapeutic strategies, such as rational drug combinations, to improve patient outcomes.
References
- 1. Molecular Alterations Associated with Acquired Drug Resistance during Combined Treatment with Encorafenib and this compound in Melanoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Inhibition of mTORC1/2 overcomes resistance to MAPK pathway inhibitors mediated by PGC1α and Oxidative Phosphorylation in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Genome-wide CRISPR/Cas9 screening for drug resistance in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Note: Analysis of Binimetinib-Induced Apoptosis by Flow Cytometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Binimetinib (Mektovi®) is a selective and potent inhibitor of MEK1 and MEK2, key protein kinases in the RAS-RAF-MEK-ERK signaling pathway.[1][2][3] This pathway is frequently dysregulated in various cancers, leading to uncontrolled cell proliferation and survival.[3][4] By inhibiting MEK, this compound blocks the phosphorylation and activation of ERK, thereby disrupting downstream signaling that promotes tumor growth.[1] This disruption can lead to cell cycle arrest and induction of apoptosis, or programmed cell death.[5][6][7] This application note provides a detailed protocol for the analysis of this compound-induced apoptosis using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
Mechanism of this compound-Induced Apoptosis
This compound's primary mechanism of inducing apoptosis involves the inhibition of the MAPK/ERK pathway.[1][2] This inhibition leads to an altered balance of pro-apoptotic and anti-apoptotic proteins from the Bcl-2 family.[6] Specifically, MEK inhibition has been shown to increase the expression of the pro-apoptotic BH3-only protein BIM.[3][8][9] The accumulation of BIM can activate the intrinsic mitochondrial pathway of apoptosis, leading to the activation of caspase-9 and subsequently effector caspase-3, culminating in the cleavage of cellular substrates and the morphological changes characteristic of apoptosis.[8]
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound inhibits MEK1/2, leading to increased BIM expression and subsequent activation of the mitochondrial apoptosis pathway.
Data Presentation
The following tables summarize hypothetical quantitative data from a flow cytometry experiment analyzing apoptosis induced by this compound in a cancer cell line.
Table 1: Percentage of Apoptotic Cells after 24-hour this compound Treatment
| Treatment Group | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| Vehicle Control (DMSO) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| This compound (1 µM) | 65.8 ± 3.5 | 20.1 ± 2.2 | 14.1 ± 1.9 |
| This compound (5 µM) | 42.3 ± 4.1 | 35.6 ± 3.8 | 22.1 ± 2.7 |
Table 2: Caspase-3/7 Activity after 24-hour this compound Treatment
| Treatment Group | Fold Increase in Caspase-3/7 Activity (vs. Control) |
| Vehicle Control (DMSO) | 1.0 |
| This compound (1 µM) | 3.2 ± 0.4 |
| This compound (5 µM) | 5.8 ± 0.7 |
Experimental Protocols
Protocol 1: Cell Culture and Treatment
-
Cell Seeding: Seed cancer cells (e.g., NRAS-mutant melanoma cell lines) in a 6-well plate at a density of 1 x 10^6 cells per well.[10]
-
Incubation: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Drug Preparation: Prepare stock solutions of this compound in DMSO. Dilute the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 1 µM and 5 µM). Prepare a vehicle control with the same final concentration of DMSO.
-
Treatment: Remove the existing medium from the wells and replace it with the medium containing the appropriate concentrations of this compound or the vehicle control.
-
Incubation: Incubate the treated cells for the desired time period (e.g., 24 hours).
Protocol 2: Flow Cytometry Analysis of Apoptosis using Annexin V and Propidium Iodide (PI)
This protocol is based on the principle that during early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[10][11] Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
Materials:
-
Treated and control cells from Protocol 1
-
Phosphate-Buffered Saline (PBS)
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
For adherent cells, gently trypsinize and collect the cells. Combine them with the floating cells from the supernatant to ensure all apoptotic cells are collected.[10]
-
For suspension cells, directly collect the cells.
-
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.[10]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining:
-
Aliquot 100 µL of the cell suspension (1 x 10^5 cells) into a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[12]
-
Add 5 µL of PI staining solution.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Analysis: Analyze the samples immediately on a flow cytometer.
Data Analysis and Interpretation:
-
Compensation: Set up compensation controls using single-stained samples (Annexin V-FITC only and PI only) to correct for spectral overlap.
-
Gating: Gate the cell population based on forward and side scatter to exclude debris.
-
Quadrant Analysis: Create a quadrant plot of PI (y-axis) vs. Annexin V-FITC (x-axis).
-
Lower-Left Quadrant (Annexin V- / PI-): Live, healthy cells.[10]
-
Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells.[10]
-
Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells (should be a minor population in apoptosis studies).
-
Experimental Workflow
Caption: Workflow for analyzing this compound-induced apoptosis using flow cytometry.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Synergistic inhibition of MEK and reciprocal feedback networks for targeted intervention in malignancy | Cancer Biology & Medicine [cancerbiomed.org]
- 4. Tumor and Systemic Immunomodulatory Effects of MEK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. oncodaily.com [oncodaily.com]
- 8. BRAF inhibitors amplify the pro-apoptotic activity of MEK inhibitors by inducing ER stress in NRAS-mutant melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Acquired Resistance to Binimetinib
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering acquired resistance to the MEK inhibitor, Binimetinib, in their cancer cell experiments.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, initially sensitive to this compound, is now showing signs of resistance. What are the common molecular mechanisms driving this?
A1: Acquired resistance to this compound, a MEK1/2 inhibitor, commonly arises from the reactivation of the MAPK/ERK signaling pathway or the activation of alternative bypass pathways. Key mechanisms include:
-
Reactivation of the MAPK Pathway:
-
Mutations in Upstream Genes: Secondary mutations in genes such as NRAS, KRAS, or BRAF (including gene amplification) can reactivate the pathway upstream of MEK.[1][2][3]
-
Mutations in MEK1/2 (MAP2K1/2): Mutations in the drug's direct target can prevent this compound from binding effectively.[1][4]
-
Alternative Splicing of BRAF: This can lead to BRAF variants that are resistant to inhibition.[5]
-
Receptor Tyrosine Kinase (RTK) Upregulation: Increased expression or activation of RTKs like EGFR, PDGFR-β, and MET can lead to renewed signaling through the RAS-RAF-MEK-ERK cascade.[6][7][8]
-
-
Activation of Bypass Pathways:
-
Epigenetic Alterations and Transcriptional Reprogramming: Changes in gene expression can lead to phenotypes like the epithelial-to-mesenchymal transition (EMT), which is associated with drug resistance.[1][12]
Q2: How can I confirm that my cell line has developed resistance to this compound?
A2: Resistance can be functionally confirmed by a significant increase in the half-maximal inhibitory concentration (IC50) value. A 3- to 10-fold increase in IC50 compared to the parental, sensitive cell line is a common indicator of acquired resistance.[13] This is determined by performing a dose-response cell viability assay.
Q3: What are some initial troubleshooting steps if I observe this compound resistance in my experiments?
A3:
-
Confirm Resistance: Perform a cell viability assay to determine the IC50 of your resistant cell line and compare it to the parental line.
-
Sequence Key Genes: Analyze the genomic DNA of your resistant cells for mutations in genes commonly associated with resistance, such as BRAF, NRAS, KRAS, and MAP2K1/2.
-
Assess Pathway Activation: Use Western blotting to check for the reactivation of the MAPK pathway (e.g., phosphorylated ERK) and the activation of bypass pathways (e.g., phosphorylated AKT).
-
Culture Maintenance: Ensure that the resistant cell line is maintained in a medium containing a selective concentration of this compound to prevent the outgrowth of sensitive cells.
Troubleshooting Guides
Issue 1: Unexpected Variability in this compound Potency Assays
| Possible Cause | Recommended Solution |
| Inconsistent Cell Plating Density | Cell density can affect drug response. Optimize and standardize the plating density for your cell line to ensure uniform growth during the assay.[14] |
| Variable Drug Exposure Time | The duration of drug treatment should be consistent. An ideal duration allows for at least one to two cell divisions in the untreated control group.[15] |
| Drug Degradation | Prepare fresh drug dilutions for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles of the stock solution. |
| Mycoplasma Contamination | Routinely test your cell cultures for mycoplasma, as it can significantly alter cellular response to drugs. |
Issue 2: Resistant Cells Show Reactivated ERK Signaling Despite Continuous this compound Treatment
| Possible Cause | Recommended Solution |
| Upstream Reactivation (e.g., NRAS mutation) | Sequence upstream pathway components like NRAS and BRAF. Consider combination therapy with an upstream inhibitor (e.g., a BRAF inhibitor for BRAF-mutant melanoma).[16] |
| MEK1/2 Mutation | Sequence the MAP2K1 and MAP2K2 genes to identify mutations that may interfere with this compound binding. |
| Receptor Tyrosine Kinase (RTK) Activation | Use a phospho-RTK array to screen for hyperactivated RTKs. If an RTK is identified, consider a combination therapy with a specific RTK inhibitor.[8] |
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cell Line
This protocol describes the generation of a drug-resistant cell line through continuous exposure to escalating doses of this compound.[13][17]
Methodology:
-
Initial IC50 Determination: Determine the IC50 of the parental cell line for this compound using a cell viability assay (e.g., MTT or CellTiter-Glo®).
-
Initial Dosing: Culture the parental cells in a medium containing this compound at a concentration equal to the IC50.
-
Monitoring and Dose Escalation:
-
Monitor the cells for signs of recovery and proliferation. Initially, a significant portion of the cells may die.
-
Once the cells resume a stable growth rate, passage them and increase the this compound concentration by 1.5- to 2-fold.
-
Repeat this process of dose escalation. This can take several weeks to months.
-
-
Confirmation of Resistance:
-
Periodically, perform a cell viability assay to determine the IC50 of the resistant cell population.
-
A cell line is generally considered resistant when its IC50 is significantly higher (e.g., >10-fold) than the parental line.[13]
-
-
Stock Generation and Maintenance:
-
Once the desired level of resistance is achieved, expand the cell population and create frozen stocks.
-
Maintain the resistant cell line in a continuous culture with the highest tolerated dose of this compound to ensure the stability of the resistant phenotype.
-
Protocol 2: Cell Viability (IC50) Determination using a Luminescence-Based Assay
This protocol is for quantifying the effect of this compound on cell viability and determining the IC50 value.
Methodology:
-
Cell Plating:
-
Trypsinize and count the cells.
-
Plate the cells in a 96-well, opaque-walled plate at a pre-determined optimal density.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a serial dilution of this compound in the appropriate cell culture medium. It is advisable to perform a wide range of concentrations for the initial experiment.[15]
-
Remove the medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate for a period that allows for at least one to two cell divisions (typically 48-72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate and the luminescent cell viability reagent (e.g., CellTiter-Glo®) to room temperature.
-
Add the reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Normalize the data to the vehicle-treated control cells.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software (e.g., GraphPad Prism) to calculate the IC50 value.
-
Protocol 3: Western Blot Analysis of MAPK and PI3K Pathway Activation
This protocol is for assessing the phosphorylation status of key proteins in the MAPK and PI3K signaling pathways.
Methodology:
-
Cell Lysis:
-
Plate parental and resistant cells and treat with this compound for a specified time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge at 4°C to pellet the cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-ERK, total ERK, p-AKT, total AKT, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Data Presentation
Table 1: Example IC50 Values for Parental vs. This compound-Resistant Cell Lines
| Cell Line | IC50 (this compound, nM) | Fold Resistance |
| Parental Melanoma (e.g., A375) | 15 | - |
| This compound-Resistant A375 | 250 | 16.7 |
Table 2: Summary of Potential Combination Therapies to Overcome this compound Resistance
| Resistance Mechanism | Combination Target | Example Drug Class | Rationale |
| BRAF V600E/K Mutation | BRAF | BRAF Inhibitors (e.g., Encorafenib) | Dual vertical blockade of the MAPK pathway.[16][18] |
| PI3K Pathway Activation | PI3K / mTOR | PI3K/mTOR Inhibitors | Targets a key parallel survival pathway.[6][10] |
| Upregulated RTKs | Specific RTK | RTK Inhibitors (e.g., EGFR inhibitors) | Blocks the source of upstream pathway reactivation.[7] |
| Increased Apoptotic Threshold | BCL-2 Family | BH3 Mimetics | Lowers the threshold for apoptosis.[8] |
Visualizations
Caption: Mechanisms of acquired resistance to the MEK inhibitor this compound.
Caption: Workflow for generating and characterizing a this compound-resistant cell line.
References
- 1. mdpi.com [mdpi.com]
- 2. Mechanisms of Acquired BRAF Inhibitor Resistance in Melanoma: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Molecular Alterations Associated with Acquired Drug Resistance during Combined Treatment with Encorafenib and this compound in Melanoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Diverse Mechanisms of BRAF Inhibitor Resistance in Melanoma Identified in Clinical and Preclinical Studies [frontiersin.org]
- 6. BRAF Inhibitor Resistance in Melanoma: Mechanisms and Alternative Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Overcoming Resistance to Therapies Targeting the MAPK Pathway in BRAF-Mutated Tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of resistance to BRAF and MEK inhibitors and clinical update of US Food and Drug Administration-approved targeted therapy in advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Overcoming resistance to BRAF inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Molecular Alterations Associated with Acquired Drug Resistance during Combined Treatment with Encorafenib and this compound in Melanoma Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells « Sorger Lab [sorger.med.harvard.edu]
- 15. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 16. ascopubs.org [ascopubs.org]
- 17. blog.crownbio.com [blog.crownbio.com]
- 18. dovepress.com [dovepress.com]
Troubleshooting inconsistent results in Binimetinib cell-based assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Binimetinib in cell-based assays. The information is designed to help identify and resolve common issues leading to inconsistent or unexpected results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I seeing significant variability in my this compound IC50 values between experiments?
Inconsistent IC50 values for this compound are a common issue and can arise from several factors. A systematic approach to troubleshooting is crucial for identifying the source of the variability.
Troubleshooting Guide:
-
Cell Passage Number:
-
Issue: Continuous passaging of cell lines can lead to phenotypic and genotypic drift, altering their sensitivity to drugs.[1][2][3] High-passage cells may exhibit altered growth rates and drug responses.[1]
-
Recommendation: Use cells with a consistent and low passage number (ideally <15-20 passages from a validated stock) for all experiments.[1][2] Create and use a tiered cell banking system (Master Cell Bank and Working Cell Bank) to ensure a consistent cell source.[2]
-
-
Cell Seeding Density:
-
Issue: The initial number of cells plated can significantly impact the apparent IC50 value.[4][5] Higher cell densities can lead to increased resistance to chemotherapeutic agents.[4]
-
Recommendation: Optimize and strictly maintain a consistent cell seeding density for each cell line in all experiments. Perform a preliminary experiment to determine the optimal seeding density where cells are in the exponential growth phase for the duration of the assay.[5]
-
-
This compound Preparation and Storage:
-
Issue: this compound is soluble in DMSO, but improper storage of stock and working solutions can lead to degradation or concentration changes due to evaporation, affecting its potency.[6][7] Aqueous solutions of this compound are not recommended for long-term storage.[6]
-
Recommendation: Prepare fresh working dilutions of this compound from a validated DMSO stock for each experiment.[8] Store DMSO stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[9]
-
-
Assay Incubation Time:
-
Issue: The duration of drug exposure can influence the IC50 value. Insufficient incubation time may not allow for the full effect of the drug to be observed.
-
Recommendation: Standardize the incubation time for your specific cell line and assay. A common range is 72 to 120 hours.[10]
-
-
Inconsistent Lab Practices:
-
Issue: Minor variations in experimental procedures can introduce significant variability. This includes differences in pipetting, incubation conditions (temperature, CO2, humidity), and the timing of reagent additions.[11][12]
-
Recommendation: Adhere to a strict, standardized protocol for all steps of the assay. Ensure all equipment is properly calibrated.
-
Q2: My this compound treatment is not showing the expected decrease in cell viability. What could be the problem?
Several factors can contribute to a lack of response to this compound, ranging from the inherent biology of the cell line to technical issues with the assay.
Troubleshooting Guide:
-
Cell Line Resistance:
-
Issue: Not all cell lines are sensitive to MEK inhibition. Resistance can be intrinsic due to the absence of activating mutations in the MAPK pathway (e.g., BRAF, RAS) or the presence of alternative survival pathways.[10][13]
-
Recommendation: Confirm the genetic background of your cell line. Sensitive cell lines often have activating mutations in BRAF or RAS.[10] Test a known sensitive cell line as a positive control.
-
-
Suboptimal Drug Concentration:
-
Issue: The concentration range of this compound used may be too low to elicit a response in your specific cell line. IC50 values can range from low nanomolar to micromolar depending on the cell line.[10]
-
Recommendation: Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 1 nM to 10 µM) to determine the effective range for your cell line.
-
-
Confirmation of Target Engagement:
-
Issue: It is crucial to confirm that this compound is inhibiting its target, MEK1/2, in your experimental system. The most common method is to assess the phosphorylation of ERK (p-ERK), the downstream target of MEK.
-
Recommendation: Perform a Western blot to check for a decrease in p-ERK levels after this compound treatment. A significant reduction in p-ERK indicates successful target engagement.[14]
-
-
Drug Activity:
-
Issue: The this compound compound may have degraded.
-
Recommendation: Purchase a new vial of this compound from a reputable supplier. Prepare fresh stock solutions.
-
Q3: I'm having trouble with my Western blot for p-ERK. The signal is weak or inconsistent after this compound treatment. How can I troubleshoot this?
Western blotting for p-ERK is a key experiment to validate the mechanism of action of this compound. Inconsistent results can be frustrating, but can often be resolved by optimizing the protocol.
Troubleshooting Guide:
-
Weak or No p-ERK Signal:
-
Issue: Basal p-ERK levels in your untreated cells may be too low to detect a significant decrease after treatment.
-
Recommendation: Consider stimulating the cells with a growth factor (e.g., EGF, FGF) or serum to increase the basal p-ERK signal before adding this compound.
-
-
Inconsistent p-ERK Inhibition:
-
Issue: The timing of cell lysis after treatment is critical. The inhibition of p-ERK can be rapid and may rebound over time in some cell lines.
-
Recommendation: Perform a time-course experiment (e.g., 1, 6, 24 hours) to determine the optimal time point for observing maximal p-ERK inhibition.[14]
-
-
Paradoxical Increase in p-MEK:
-
Issue: It has been observed that treatment with MEK inhibitors can sometimes lead to an increase in the phosphorylation of MEK (p-MEK) itself. This is due to the relief of negative feedback from ERK to RAF.[14][15]
-
Recommendation: This is a known phenomenon and does not necessarily indicate a problem with the experiment. Focus on the reduction of p-ERK as the primary indicator of this compound activity.
-
-
General Western Blotting Issues:
-
Issue: Problems with protein extraction, gel electrophoresis, transfer, antibody incubation, or washing can all lead to poor Western blot results.
-
Recommendation: Ensure you are using fresh lysis buffer with phosphatase and protease inhibitors. Optimize antibody concentrations and incubation times. Ensure efficient transfer of proteins to the membrane.
-
Quantitative Data Summary
The following tables provide a summary of reported IC50 values for this compound in various cell lines and recommended concentration ranges for in vitro assays.
Table 1: Reported IC50 Values for this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Reported IC50 | Reference |
| HT-29 | Colorectal Cancer | 0.48 nM | [6] |
| COLO 205 | Colorectal Cancer | 0.52 nM | [6] |
| LoVo | Colorectal Cancer | 2.2 nM | [6] |
| Sensitive Neuroblastoma Cell Lines | Neuroblastoma | 8 nM to 1.16 µM | [10] |
| Resistant Neuroblastoma Cell Lines | Neuroblastoma | > 15 µM | [10] |
Table 2: Recommended Concentration Ranges for this compound in Cell-Based Assays
| Assay Type | Recommended Concentration Range | Notes |
| Cell Viability (e.g., MTT, CellTiter-Glo) | 0.1 nM to 10 µM | A wide range is recommended for initial characterization of a new cell line. |
| Western Blot (for p-ERK inhibition) | 10 nM to 1 µM | A concentration known to be effective from viability assays should be used. |
Experimental Protocols
Protocol 1: Cell Viability Assay (e.g., MTT or CellTiter-Glo)
-
Cell Seeding:
-
Harvest cells during their exponential growth phase.
-
Count cells and determine viability (e.g., using Trypan Blue).
-
Seed cells in a 96-well plate at a pre-optimized density in 100 µL of complete growth medium.
-
Incubate for 24 hours to allow cells to attach and resume growth.
-
-
Drug Treatment:
-
Prepare a serial dilution of this compound in complete growth medium at 2x the final desired concentration.
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO at the same final concentration as the highest this compound dose).
-
Incubate for the desired period (e.g., 72 hours).
-
-
Viability Measurement:
-
For MTT Assay: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours. Aspirate the medium and add 100 µL of DMSO to dissolve the formazan crystals. Read the absorbance at 570 nm.
-
For CellTiter-Glo Assay: Equilibrate the plate and CellTiter-Glo reagent to room temperature. Add 100 µL of CellTiter-Glo reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Read the luminescence.
-
-
Data Analysis:
-
Subtract the background absorbance/luminescence (wells with medium only).
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized viability against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.
-
Protocol 2: Western Blot for p-ERK Inhibition
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Incubate for 24 hours.
-
Treat the cells with the desired concentration of this compound or vehicle control for the optimized duration.
-
-
Cell Lysis:
-
Wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant (protein extract).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Transfer:
-
Prepare samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-ERK1/2 (Thr202/Tyr204) and total ERK1/2 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Add an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities to determine the ratio of p-ERK to total ERK.
-
Visualizations
Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound on MEK1/2.
Caption: A logical workflow for troubleshooting inconsistent results in this compound assays.
References
- 1. Impact of Passage Number on Cell Line Phenotypes [cytion.com]
- 2. researchgate.net [researchgate.net]
- 3. The Effect of Repeated Passaging on the Susceptibility of Human Proximal Tubular HK-2 Cells to Toxic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cancer cell seeding density as a mechanism of chemotherapy resistance: a novel cancer cell density index based on IC50-Seeding Density Slope (ISDS) to assess chemosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. A Rapid and Sensitive Liquid Chromatography-Tandem Mass Spectrometry Bioanalytical Method for the Quantification of Encorafenib and this compound as a First-Line Treatment for Advanced (Unresectable or Metastatic) Melanoma—Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound inhibits MEK and is effective against neuroblastoma tumor cells with low NF1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What factors affect the accuracy of cell viability assays? | AAT Bioquest [aatbio.com]
- 12. promegaconnections.com [promegaconnections.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Strategies to mitigate Binimetinib off-target effects in research models
Welcome to the technical support center for Binimetinib (Mektovi®), a highly selective, allosteric inhibitor of MEK1 and MEK2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating potential off-target effects and to offer troubleshooting support for common issues encountered in research models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and how does this relate to off-target effects?
A1: this compound is a potent and selective, non-ATP-competitive inhibitor of MEK1 and MEK2.[1][2][3] It binds to a site adjacent to the ATP-binding pocket, leading to conformational changes that lock MEK1/2 in an inactive state.[1] This allosteric and ATP-noncompetitive mechanism of inhibition contributes to its high selectivity and generally low off-target effects compared to ATP-competitive inhibitors.[1][4]
Q2: How selective is this compound? Am I likely to see off-target effects in my experiments?
A2: this compound is a highly selective inhibitor. In preclinical studies, it has an IC50 of 12 nM for MEK1/2 and has shown no off-target inhibition against a panel of 220 other serine/threonine and tyrosine kinases at concentrations up to 20 µM.[5][6] This suggests that at typical in vitro working concentrations (usually in the nanomolar to low micromolar range), significant off-target kinase inhibition is unlikely. However, at very high concentrations, the possibility of off-target effects cannot be entirely excluded.
A3: While this compound is highly selective, unexpected phenotypes can arise from several factors. Before concluding an off-target effect, consider the following:
-
On-target, unexpected biology: MEK/ERK signaling is a central pathway with diverse downstream effects that can vary between cell types. The observed phenotype might be a genuine consequence of MEK inhibition in your specific model system.
-
Cellular stress response: High concentrations of any compound, including inhibitors, can induce cellular stress responses that are independent of the intended target.
-
Experimental artifacts: Ensure that the observed effect is not due to issues with other reagents, the assay itself, or solvent effects (e.g., DMSO concentration).
To investigate further, we recommend the troubleshooting steps and validation strategies outlined in the guides below.
Q4: What are the best practices to confirm that my observed effects are due to on-target MEK inhibition?
A4: The most rigorous approach is to use a combination of biochemical, genetic, and pharmacological validation methods:
-
Biochemical Validation: Confirm MEK1/2 inhibition by performing a Western blot for phosphorylated ERK1/2 (p-ERK1/2), the direct downstream substrate of MEK1/2. A significant reduction in p-ERK1/2 levels upon this compound treatment is a strong indicator of on-target activity.
-
Genetic Validation: Use a genetic model where MEK1 and/or MEK2 are knocked down (e.g., using shRNA) or knocked out (e.g., using CRISPR/Cas9). If the phenotype observed with this compound is recapitulated in the MEK1/2 deficient cells, it strongly supports an on-target effect.
-
Pharmacological Validation: Use a structurally different, well-characterized MEK inhibitor (e.g., Trametinib, Selumetinib) at an equipotent concentration. If the same phenotype is observed with a different chemical scaffold, it is more likely to be an on-target effect.
Troubleshooting Guides
Guide 1: Unexpected Results in Cell Viability Assays
Issue: My cell viability results with this compound are inconsistent or do not match my hypothesis (e.g., increased absorbance in an MTT assay suggesting increased viability).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Assay Interference | Some compounds can interfere with tetrazolium-based assays (MTT, MTS, XTT) by directly reducing the dye or by altering cellular metabolism in a way that affects reductase activity without changing cell number.[6] Solution: 1. Run a cell-free control with this compound and the assay reagent to check for direct chemical reduction. 2. Use an alternative viability assay that measures a different cellular parameter, such as ATP content (e.g., CellTiter-Glo®), protease activity, or direct cell counting (e.g., Trypan Blue exclusion). |
| Cellular Stress Response | At high concentrations, this compound may induce a stress response that alters cellular metabolism, leading to an increase in mitochondrial reductase activity and thus a higher signal in MTT/MTS assays, even if cell proliferation is inhibited. Solution: 1. Perform a dose-response curve to ensure you are using a concentration within the expected therapeutic window. 2. Correlate viability data with a direct measure of cell proliferation, such as cell counting over time or a BrdU incorporation assay. 3. Examine cell morphology under a microscope for signs of stress or death. |
| Edge Effects in Plate-Based Assays | The outer wells of a 96-well plate are prone to evaporation, which can concentrate the drug and affect cell growth, leading to variability. Solution: Avoid using the outer wells for experimental samples. Fill them with sterile PBS or media to create a humidity barrier. |
| Inaccurate Cell Seeding | Uneven cell plating will lead to high variability between replicate wells. Solution: Ensure your cell suspension is homogenous before and during plating. Mix the cell suspension gently between pipetting into each row or column. |
Guide 2: Inconsistent or Unexpected Western Blot Results for p-ERK
Issue: I am not seeing the expected decrease in p-ERK levels after this compound treatment, or I am seeing an increase (paradoxical activation).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Drug Concentration or Treatment Time | The inhibition of p-ERK can be transient or require a specific concentration to be effective in your cell line. Solution: Perform a time-course (e.g., 1, 4, 8, 24 hours) and a dose-response (e.g., 1 nM to 10 µM) experiment to determine the optimal conditions for p-ERK inhibition in your model. |
| Paradoxical ERK Activation | While more commonly associated with BRAF inhibitors in BRAF wild-type cells, feedback loops in the MAPK pathway can sometimes lead to unexpected signaling dynamics.[7][8] This is less common with direct MEK inhibition by this compound but can occur in specific cellular contexts or due to resistance mechanisms. Solution: 1. Carefully check the genetic background of your cell line (e.g., RAS, BRAF mutation status). 2. Analyze upstream components of the pathway (e.g., p-MEK). With this compound, you may see an increase in p-MEK due to the relief of negative feedback from ERK.[1] 3. Consider co-treatment with an upstream inhibitor (e.g., a RAF inhibitor in BRAF-mutant lines) if appropriate for your experimental question. |
| Poor Antibody Quality or Western Blot Technique | The observed result may be an artifact of the Western blotting procedure. Solution: 1. Ensure your p-ERK antibody is validated for your application. 2. Always include a positive control (e.g., cells stimulated with a growth factor like EGF or PMA) and a negative control (untreated cells). 3. Normalize p-ERK levels to total ERK to account for any differences in protein loading. 4. Follow best practices for Western blotting, including proper sample preparation, gel electrophoresis, transfer, and antibody incubation. |
| Rapid Pathway Reactivation | After initial inhibition, cells can sometimes reactivate the MAPK pathway through feedback mechanisms. Solution: Harvest cell lysates at earlier time points after this compound treatment to capture the initial inhibitory effect before any potential rebound occurs. |
Data Presentation
Table 1: this compound Potency and Selectivity
| Target | IC50 (nM) | Selectivity Notes |
| MEK1/2 | 12 | Primary on-targets |
| Panel of 220 other kinases | >20,000 | No significant inhibition observed at concentrations up to 20 µM.[5][6] |
IC50 values can vary depending on the assay conditions.
Experimental Protocols
Protocol 1: Western Blot for p-ERK1/2 to Confirm On-Target this compound Activity
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: The next day, treat cells with a dose-range of this compound (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM) and a vehicle control (DMSO) for the desired time (e.g., 4 hours).
-
Cell Lysis:
-
Wash cells once with ice-cold PBS.
-
Lyse cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Sample Preparation: Prepare lysates for SDS-PAGE by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p-ERK1/2 (e.g., Thr202/Tyr204) overnight at 4°C, following the manufacturer's recommended dilution.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5 minutes each.
-
-
Detection:
-
Incubate the membrane with an ECL substrate.
-
Image the blot using a chemiluminescence detection system.
-
-
Stripping and Re-probing:
-
Strip the membrane according to the manufacturer's protocol.
-
Re-probe with a primary antibody against total ERK1/2 as a loading control.
-
-
Analysis: Quantify the band intensities for p-ERK and total ERK. Normalize the p-ERK signal to the total ERK signal for each sample.
Protocol 2: Cell Viability Assay (MTS)
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of media. Allow cells to adhere overnight.
-
Treatment: The next day, treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO). Include wells with media only for a background control.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified incubator.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the media-only wells from all other wells.
-
Normalize the data to the vehicle-treated control wells (set to 100% viability).
-
Plot the normalized viability against the log of the this compound concentration to determine the IC50 value.
-
Visualizations
Caption: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of this compound on MEK1/2.
Caption: A logical workflow for troubleshooting unexpected experimental results with this compound.
Caption: An experimental workflow for validating the on-target effects of this compound in a research model.
References
- 1. This compound inhibits MEK and is effective against neuroblastoma tumor cells with low NF1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MEK inhibitors in cancer treatment: structural insights, regulation, recent advances and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound inhibits MEK and is effective against neuroblastoma tumor cells with low NF1 expression [inis.iaea.org]
- 5. researchgate.net [researchgate.net]
- 6. The Discovery and Development of this compound for the Treatment of Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Immunomodulatory Properties of BRAF and MEK Inhibitors Used for Melanoma Therapy—Paradoxical ERK Activation and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
Improving the solubility and stability of Binimetinib for laboratory use
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the solubility and stability of Binimetinib for laboratory use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as MEK162 or ARRY-438162) is a potent and selective, non-ATP-competitive inhibitor of MEK1 and MEK2, which are dual-specificity threonine/tyrosine kinases in the RAS/RAF/MEK/ERK signaling pathway.[1][2][3][4] By inhibiting MEK1/2, this compound prevents the phosphorylation and activation of ERK1 and ERK2, which in turn inhibits tumor cell proliferation and survival.[4] This pathway is often hyperactivated in various cancers due to mutations in genes like BRAF or RAS.[4][5][6]
Q2: What are the known solubility limitations of this compound?
This compound is a crystalline solid that is sparingly soluble in aqueous buffers.[1] It is practically insoluble at pH 4.5 and higher.[7] While it is soluble in organic solvents like DMSO, ethanol, and DMF, challenges arise when preparing aqueous solutions for in vitro and in vivo experiments, as the compound may precipitate out.[1][8]
Q3: How should I prepare stock solutions of this compound?
For optimal results, dissolve this compound in an organic solvent first, such as DMSO, before diluting with your aqueous buffer of choice.[1] It is recommended to purge the organic solvent with an inert gas.[1] For long-term storage, stock solutions in DMSO can be stored at -20°C for up to 6 months or -80°C for up to a year.[9] Avoid repeated freeze-thaw cycles.[9]
Q4: What is the stability of this compound in different conditions?
As a crystalline solid, this compound is stable for at least four years when stored at -20°C.[1] Aqueous solutions are not recommended to be stored for more than one day.[1] Studies have shown that this compound degradation follows first-order kinetics under acidic hydrolysis and oxidative stress conditions.[10]
Troubleshooting Guide
Issue: Precipitation is observed when diluting a DMSO stock solution of this compound into aqueous media (e.g., cell culture medium, PBS).
Possible Causes:
-
Low Aqueous Solubility: this compound has poor solubility in aqueous solutions, and the addition of the DMSO stock to the aqueous medium can cause the compound to crash out of solution.[1][8]
-
High Final Concentration: The desired final concentration of this compound in the aqueous medium may exceed its solubility limit.
-
pH of the Medium: this compound's solubility is pH-dependent, with lower solubility at higher pH values.[7]
-
Temperature: Changes in temperature during dilution can affect solubility.
-
Interaction with Media Components: Components in the cell culture medium, such as proteins and salts, can sometimes contribute to precipitation.[11]
Solutions:
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your aqueous medium is as low as possible while still maintaining the solubility of this compound. Typically, a final DMSO concentration of less than 0.5% is recommended for cell-based assays to minimize solvent toxicity.
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions of the DMSO stock with the aqueous medium. This gradual decrease in solvent strength can sometimes prevent immediate precipitation.
-
Use of Solubilizing Agents: Consider the use of excipients or formulation strategies to improve solubility. These can include cyclodextrins, co-solvents (e.g., PEG 400), or surfactants.[12][13]
-
pH Adjustment: If compatible with your experimental system, adjusting the pH of the aqueous buffer to a more acidic range may improve this compound's solubility.[14]
-
Sonication: After dilution, briefly sonicate the solution to help dissolve any small precipitates that may have formed.
-
Pre-warm the Aqueous Medium: Warming the aqueous medium to the experimental temperature (e.g., 37°C for cell culture) before adding the this compound stock can sometimes improve solubility.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| DMSO | ~30 mg/mL, 50 mg/mL, 88 mg/mL | [1],[9],[15] |
| Dimethylformamide (DMF) | ~30 mg/mL | [1] |
| Ethanol | ~0.5 mg/mL | [1] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [1] |
| Water | Insoluble | [15] |
| Aqueous Buffers | Sparingly soluble | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound in DMSO for subsequent dilution in aqueous media.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Inert gas (e.g., argon or nitrogen)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Weigh the desired amount of this compound powder using a calibrated analytical balance in a sterile environment.
-
Transfer the powder to a sterile microcentrifuge tube or vial.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 30 mg/mL).
-
Purge the headspace of the tube with an inert gas to displace oxygen and minimize oxidation.
-
Tightly cap the tube and vortex thoroughly until the this compound is completely dissolved. Gentle warming (e.g., to 37°C) may be applied if necessary, but avoid excessive heat.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Kinetic Solubility Assay
Objective: To determine the kinetic solubility of this compound in a specific aqueous buffer. This method is a high-throughput approach to estimate solubility.
Materials:
-
This compound DMSO stock solution (e.g., 10 mM)
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
96-well microplate (UV-transparent if using a UV-based detection method)
-
Plate shaker
-
Plate reader (e.g., spectrophotometer or nephelometer)
Procedure:
-
Prepare a serial dilution of the this compound DMSO stock solution in DMSO in a separate 96-well plate.
-
Add a small, fixed volume of each this compound dilution (and a DMSO-only control) to the wells of the assay plate.
-
Rapidly add a larger volume of the aqueous buffer to each well to initiate precipitation.
-
Seal the plate and shake it at a constant temperature for a defined period (e.g., 1-2 hours) to allow the system to reach a state of metastable equilibrium.
-
Measure the turbidity (nephelometry) or the absorbance at a specific wavelength (spectrophotometry) of each well. The concentration at which precipitation is first observed is an estimate of the kinetic solubility.
-
Alternatively, for a more quantitative assessment, the plate can be filtered or centrifuged to remove the precipitate, and the concentration of the remaining soluble this compound in the supernatant can be determined using a standard curve, often by LC-MS/MS.[16][17]
Visualizations
Caption: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of this compound on MEK1/2.
Caption: A logical workflow for enhancing the solubility of this compound for laboratory use.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound | C17H15BrF2N4O3 | CID 10288191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. The MEK/ERK Network as a Therapeutic Target in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cusabio.com [cusabio.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Degradation kinetics and characterization of major degradants of this compound employing liquid chromatography-high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cell Culture Academy [procellsystem.com]
- 12. researchgate.net [researchgate.net]
- 13. Strategies to address low drug solubility in discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 15. selleckchem.com [selleckchem.com]
- 16. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 17. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [slack.protocols.io:8443]
Technical Support Center: Addressing MAPK Pathway Reactivation and Resistance with Binimetinib Treatment
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the MEK1/2 inhibitor, Binimetinib. The focus is on understanding and addressing the phenomenon of MAPK pathway reactivation or resistance, which can present as a paradoxical effect during experiments.
Frequently Asked Questions (FAQs)
Q1: What is paradoxical MAPK pathway activation, and how does it relate to this compound?
A: Paradoxical MAPK pathway activation is a phenomenon most commonly associated with BRAF inhibitors (e.g., Vemurafenib, Dabrafenib). In cells without a BRAF V600 mutation but with active RAS (e.g., NRAS-mutant melanoma), these inhibitors can promote the formation of RAF protein dimers (BRAF-CRAF), leading to an unexpected increase in MEK and ERK signaling.[1][2] this compound, as a MEK inhibitor, acts downstream of RAF. Therefore, it does not cause this specific type of paradoxical activation. Instead, it is often used in combination with a BRAF inhibitor to overcome or block the effects of such paradoxical activation. Issues encountered with this compound that may seem "paradoxical," such as sustained ERK signaling, are typically due to mechanisms of drug resistance.[3]
Q2: I am treating my cells with this compound, but I still see high levels of phosphorylated ERK (pERK). Why is this happening?
A: Observing persistent pERK levels after this compound treatment is a common experimental challenge that usually points towards drug resistance rather than classic paradoxical activation. Potential causes include:
-
Incomplete MEK Inhibition: In some resistant cell lines, this compound may only cause an incomplete loss of ERK phosphorylation.[3]
-
Upstream Reactivation: The cell may have acquired secondary mutations in genes like NRAS or amplifications of BRAF that hyperactivate the pathway upstream of MEK, overwhelming the inhibitory effect of the drug.[4][5]
-
MEK1/2 Mutations: Acquired mutations in the MEK1 or MEK2 proteins (MAP2K1, MAP2K2) can prevent this compound from binding effectively.[5]
-
Bypass Pathways: Activation of alternative signaling routes, such as the PI3K-Akt pathway, can provide survival signals independent of the MAPK pathway.[6][5]
Q3: What are the known mechanisms of resistance to this compound-based therapy?
A: Resistance to MAPK pathway inhibitors, including this compound, is a significant clinical challenge. The mechanisms are broadly divided into two categories:
-
Reactivation of the MAPK Pathway: This is the most common cause and involves genetic alterations such as NRAS mutations, BRAF amplifications, BRAF splice variants, and mutations in MEK1/2.[4][5]
-
Activation of Bypass Pathways: Tumor cells can develop dependence on other survival pathways. The PI3K-Akt-mTOR pathway is a frequently observed bypass route that can be activated through loss of the tumor suppressor PTEN or mutations in PI3K/Akt itself.[6][7]
Q4: How can I differentiate between incomplete drug efficacy and acquired resistance in my experiments?
A: To distinguish between these possibilities, a time-course and dose-response experiment is recommended.
-
Incomplete Efficacy: You may see a dose-dependent decrease in pERK at early time points (e.g., 1-6 hours), but the signal is not completely abolished. This could be due to intrinsic resistance or the need for a higher drug concentration.
-
Acquired Resistance: In a longitudinal study, cells initially sensitive to this compound (showing pERK inhibition and growth arrest) will eventually resume proliferation and regain pERK signaling, even in the continued presence of the drug. This is a hallmark of acquired resistance. Comparing pre-treatment and post-resistance cell lines via sequencing can help identify the underlying genetic cause.[8]
Q5: What is the typical effective concentration (IC50) for this compound in sensitive cell lines?
A: this compound is a potent MEK inhibitor. In preclinical studies, it has shown an IC50 (the concentration required to inhibit 50% of the target's activity) of approximately 12 nM in sensitive melanoma cell lines.[9] However, the effective concentration can vary significantly depending on the specific cell line, its genetic background, and culture conditions.
Troubleshooting Guide
Problem: Persistent or Increased pERK Signal After this compound Treatment
This is a frequent observation that requires systematic troubleshooting.
| Possible Cause | Recommended Action |
| 1. Suboptimal Drug Concentration or Activity | Verify Drug Integrity: Ensure the this compound powder or stock solution has not degraded. Prepare fresh stock solutions and store them as recommended. Perform a Dose-Response Curve: Treat sensitive and test cell lines with a range of this compound concentrations (e.g., 1 nM to 10 µM) for a short duration (e.g., 2-4 hours) to determine the effective concentration for pERK inhibition. |
| 2. Intrinsic or Acquired Resistance | Sequence Key Genes: Analyze the mutational status of genes in the MAPK pathway, including BRAF, NRAS, KRAS, and MAP2K1/2 (MEK1/2), in your cell line both before and after resistance develops.[5] Probe for Bypass Pathways: Use Western blotting to check for the activation of parallel survival pathways. Key proteins to probe include phosphorylated Akt (pAkt) and phosphorylated S6 ribosomal protein (pS6) as markers for the PI3K/mTOR pathway.[6][7] |
| 3. Experimental Artifact | Check Antibody Specificity: Ensure your primary antibodies for pERK and total ERK are specific and validated for the application. Run positive and negative controls. Verify Protein Loading: Always normalize pERK levels to total ERK and include a loading control like β-actin or GAPDH to ensure equal protein loading across lanes.[10] |
Problem: Lack of Expected Cytotoxicity or Growth Inhibition
| Possible Cause | Recommended Action |
| 1. Cell Line Insensitivity | Confirm Genetic Background: Verify that your cell line has a mutation (e.g., BRAF V600E or NRAS Q61R) that makes it dependent on the MAPK pathway.[3][11] this compound is most effective in such contexts. Assess Basal Pathway Activity: Check the baseline levels of pMEK and pERK in untreated cells. Cell lines with low basal MAPK activity may not be sensitive to MEK inhibition.[3] |
| 2. Bypass Pathway Activation | Investigate Alternative Pathways: As mentioned above, perform Western blots for key nodes of other survival pathways like PI3K/Akt.[6] Consider Combination Therapy: In cases of bypass activation, combining this compound with an inhibitor of the activated pathway (e.g., a PI3K inhibitor) may restore sensitivity. Preclinical data supports combining MAPK and PI3K-Akt-mTOR pathway inhibitors.[6] |
Data Summaries
The following tables summarize key quantitative data from clinical trials involving this compound.
Table 1: this compound Monotherapy Efficacy in NRAS-Mutant Melanoma (NEMO Trial)
| Endpoint | This compound | Dacarbazine (Chemotherapy) |
| Median Progression-Free Survival (PFS) | 2.8 months | 1.5 months[9][12][13] |
| Objective Response Rate (ORR) | 15% | 7%[12] |
| Median Overall Survival (OS) | 11.0 months | 10.1 months[9] |
Table 2: this compound Combination Therapy Efficacy in BRAF V600-Mutant Melanoma (COLUMBUS Trial)
| Endpoint | Encorafenib + this compound | Vemurafenib (Monotherapy) |
| Median Progression-Free Survival (PFS) | 14.9 months | 7.3 months[9] |
Table 3: Common Grade 3/4 Laboratory Abnormalities with Encorafenib + this compound
| Abnormality | Frequency |
| Increased Creatine Phosphokinase (CPK) | 7% |
| Increased Gamma-Glutamyl Transferase (GGT) | 10% |
| Increased Alanine Aminotransferase (ALT) | 6% |
| Increased Aspartate Aminotransferase (AST) | 6% |
| Data from the COLUMBUS trial for patients with BRAF V600 mutation-positive melanoma.[14] |
Key Experimental Protocols
Protocol 1: Western Blot Analysis of MAPK Pathway Activation
This protocol is a standard method for detecting the phosphorylation status of key pathway proteins.[10][15]
-
Cell Lysis:
-
Culture cells to 70-80% confluency and treat with this compound at the desired concentrations and time points.
-
Wash cells once with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells directly on the plate with ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
Sample Preparation & SDS-PAGE:
-
Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel (e.g., 4-12% Bis-Tris).
-
Run the gel until adequate separation of proteins is achieved.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Incubate the membrane with primary antibodies (e.g., anti-pERK1/2, anti-ERK1/2, anti-pMEK1/2, anti-MEK1/2) overnight at 4°C, diluted in blocking buffer as per the manufacturer's recommendation.
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again 3 times for 10 minutes each with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film. Quantify band intensity using appropriate software.
-
Protocol 2: Cell Viability (MTT) Assay
This assay measures cell metabolic activity as an indicator of cell viability and proliferation.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) and allow them to adhere overnight.
-
-
Drug Treatment:
-
Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle-only control (e.g., DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
-
MTT Incubation:
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Read the absorbance of each well on a microplate reader at a wavelength of ~570 nm.
-
Calculate cell viability as a percentage relative to the vehicle-treated control wells and plot the dose-response curve to determine the IC50 value.
-
Signaling Pathways and Workflows
References
- 1. Developments in the space of new MAPK pathway inhibitors for BRAF-mutant melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound inhibits MEK and is effective against neuroblastoma tumor cells with low NF1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Diverse Mechanisms of BRAF Inhibitor Resistance in Melanoma Identified in Clinical and Preclinical Studies [frontiersin.org]
- 6. Mechanisms of resistance to BRAF and MEK inhibitors and clinical update of US Food and Drug Administration-approved targeted therapy in advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Molecular Alterations Associated with Acquired Drug Resistance during Combined Treatment with Encorafenib and this compound in Melanoma Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Discovery and Development of this compound for the Treatment of Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis of mitogen-activated protein kinase activation and interactions with regulators and substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Long-Term Response to Intermittent this compound in Patients with NRAS-Mutant Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. curetoday.com [curetoday.com]
- 13. dovepress.com [dovepress.com]
- 14. braftovi.pfizerpro.com [braftovi.pfizerpro.com]
- 15. The detection of MAPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Binimetinib Experiment Reproducibility Issues
This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting reproducibility issues in experiments involving the MEK inhibitor, Binimetinib. Cell line contamination is a primary cause of inconsistent results, and this resource offers detailed FAQs and troubleshooting guides to identify and mitigate these problems.
Frequently Asked Questions (FAQs)
Q1: My this compound dose-response curve has shifted, and the IC50 value is inconsistent with previous experiments. What could be the cause?
A1: A shift in the IC50 value of this compound is a strong indicator of an underlying issue with your cell line. The two most common culprits are:
-
Cell Line Misidentification or Cross-Contamination: Your cell line may have been completely overgrown by a more aggressive cell line, such as HeLa, or there could be a mixed population of cells.[1][2][3] This is a widespread problem, with estimates suggesting that 18-36% of all cell lines are misidentified or cross-contaminated.[4]
-
Mycoplasma Contamination: These small bacteria can significantly alter cellular physiology, including signaling pathways and drug sensitivity, without causing visible changes to the culture, such as turbidity.[5]
Q2: How can cell line contamination affect the MAPK/ERK pathway and the efficacy of this compound?
A2: this compound is a potent and selective inhibitor of MEK1 and MEK2, key components of the RAS-RAF-MEK-ERK (MAPK) signaling pathway.[6] Contamination can interfere with this pathway in several ways:
-
Altered Basal Pathway Activation: A contaminating cell line may have a different basal level of MAPK/ERK pathway activation due to different driver mutations (e.g., BRAF, KRAS). This can fundamentally change the cellular response to MEK inhibition.
-
Mycoplasma-Induced Signaling Changes: Mycoplasma infection can activate the MAPK and NF-κB signaling pathways, leading to an inflammatory response and potentially counteracting the inhibitory effects of this compound.[7][8] Mycoplasma can also suppress p53, a critical tumor suppressor, which can cooperate with oncogenic Ras in cellular transformation.[9]
Q3: What are the recommended first steps to troubleshoot suspected cell line contamination?
A3: If you suspect cell line contamination, the following two actions are critical:
-
Cell Line Authentication: Perform Short Tandem Repeat (STR) profiling to confirm the identity of your human cell line.[10] This technique generates a unique DNA fingerprint that can be compared to reference databases.[10]
-
Mycoplasma Testing: Use a reliable method to test for mycoplasma contamination. PCR-based assays are highly sensitive and widely used.[11] Other methods include DNA staining (e.g., with DAPI or Hoechst) and culture-based assays.[11]
Q4: Can mycoplasma contamination increase or decrease the sensitivity of my cells to this compound?
A4: Mycoplasma contamination can lead to either increased or decreased sensitivity to anti-cancer drugs, making it a significant source of experimental variability. For instance, studies have shown that mycoplasma-infected cancer cells can exhibit increased sensitivity to some chemotherapeutic agents, while becoming more resistant to others.[5][11][12] This variability is due to the complex interplay between the mycoplasma, the host cell's genetic background, and the drug's mechanism of action.
Troubleshooting Guides
Guide 1: Investigating Inconsistent this compound IC50 Values
This guide provides a step-by-step workflow to diagnose the cause of inconsistent IC50 values in your this compound experiments.
Caption: Troubleshooting workflow for inconsistent this compound IC50 values.
Guide 2: Assessing MAPK Pathway Activity after this compound Treatment
This guide outlines the process for verifying the on-target effect of this compound by measuring the phosphorylation of ERK, a downstream target of MEK.
References
- 1. The Extensive and Expensive Impacts of HEp-2 [HeLa], Intestine 407 [HeLa], and Other False Cell Lines in Journal Publications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The ghosts of HeLa: How cell line misidentification contaminates the scientific literature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mycoplasma promotes malignant transformation in vivo, and its DnaK, a bacterial chaperone protein, has broad oncogenic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 6. Mycoplasma pneumoniae MPN606 induces inflammation by activating MAPK and NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of Mycoplasmas on the Host Cell Signaling Pathways [mdpi.com]
- 8. The Relationship between Mycoplasmas and Cancer: Is It Fact or Fiction ? Narrative Review and Update on the Situation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of two melanoma cell lines resistant to BRAF/MEK inhibitors (vemurafenib and cobimetinib) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mycoplasma infection of cancer cells enhances anti-tumor effect of oxidized methylcytidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mycoplasma Infection Mediates Sensitivity of Multidrug-Resistant Cell Lines to Tiopronin: A Cautionary Tale - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Managing Tumor Heterogeneity in Preclinical Models Treated with Binimetinib
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the MEK inhibitor Binimetinib in preclinical models of cancer. The focus is on managing the complexities arising from tumor heterogeneity.
Troubleshooting Guides
This section addresses specific issues that may be encountered during in vitro and in vivo experiments with this compound.
In Vitro Studies
Issue 1: Higher than expected IC50 value or lack of response to this compound in a cancer cell line.
-
Question: My cancer cell line, which is supposed to be sensitive to MEK inhibition, is showing a high IC50 value for this compound or is not responding at expected concentrations. What could be the reason?
-
Answer:
-
Underlying Resistance: The cell line may possess intrinsic resistance mechanisms. This can be due to pre-existing subclones with mutations that bypass MEK inhibition. For example, mutations in NRAS or amplifications of BRAF can reactivate the MAPK pathway downstream of MEK.[1][2]
-
Alternative Pathway Activation: The cancer cells might rely on parallel signaling pathways for survival, such as the PI3K/Akt pathway. Inhibition of the MAPK pathway by this compound can sometimes lead to a compensatory upregulation of the PI3K/Akt pathway.
-
Incorrect Drug Concentration: Ensure that the stock solution of this compound is correctly prepared and stored to maintain its activity. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line.
-
Experimental Error: Verify the cell seeding density and the incubation time. Also, confirm the accuracy of your cell viability assay.
-
Troubleshooting Steps:
-
Sequence the cell line: Perform targeted sequencing to check for mutations in key genes of the MAPK and PI3K pathways (e.g., BRAF, NRAS, PIK3CA).
-
Assess pathway activation: Use Western blotting to check the phosphorylation status of key proteins in the MAPK (pERK) and PI3K/Akt (pAkt) pathways with and without this compound treatment. An incomplete inhibition of pERK or a strong activation of pAkt could indicate resistance.
-
Test combination therapies: In cases of PI3K/Akt pathway activation, consider combining this compound with a PI3K or Akt inhibitor.
-
Verify drug activity: Test the drug on a known sensitive control cell line to confirm its potency.
Issue 2: Development of acquired resistance to this compound over time.
-
Question: My cell line was initially sensitive to this compound, but after prolonged treatment, it has become resistant. How can I investigate this?
-
Answer: This is a common phenomenon driven by the selection and expansion of resistant subclones within the heterogeneous tumor cell population.
-
Secondary Mutations: The resistant cells may have acquired new mutations in the MAPK pathway (e.g., in MEK1/2 itself) or in parallel pathways.
-
Phenotypic Changes: Resistant cells might undergo phenotypic changes, such as epithelial-to-mesenchymal transition (EMT), which can confer resistance.
-
Troubleshooting Steps:
-
Establish a resistant cell line: See the detailed protocol below for generating a this compound-resistant cell line.
-
Characterize the resistant line: Compare the genomic and proteomic profiles of the resistant cell line to the parental (sensitive) line. Techniques like RNA sequencing and proteome profiler arrays can identify differentially expressed genes and proteins.
-
Investigate "drug holidays": Some resistant cells may become dependent on the drug. A "drug holiday" (withdrawing the drug) can sometimes re-sensitize the cells or reveal drug addiction.
In Vivo Studies (Xenograft Models)
Issue 1: High variability in tumor growth and response to this compound within the same treatment group.
-
Question: I am observing significant differences in tumor growth and response to this compound among mice in the same treatment group. Why is this happening?
-
Answer: This variability is a hallmark of tumor heterogeneity being recapitulated in the preclinical model, especially in patient-derived xenografts (PDXs).[3]
-
Intrinsic Heterogeneity: The original patient tumor is composed of various subclones with different sensitivities to this compound. The proportion of these subclones can vary in the tumors engrafted into different mice.
-
Tumor Microenvironment: Differences in the tumor microenvironment of individual mice can influence drug delivery and tumor growth.
-
Technical Variability: Inconsistent tumor cell implantation or drug administration can also contribute to variability.
-
Troubleshooting Steps:
-
Increase sample size: Using a larger number of mice per group can help to account for the inherent biological variability.
-
Characterize individual tumors: At the end of the study, analyze individual tumors that responded and those that did not. This can be done through immunohistochemistry for proliferation markers (e.g., Ki-67) and signaling pathway activation (pERK, pAkt), or through genomic analysis.
-
Refine experimental procedures: Ensure consistent cell numbers and viability for implantation and accurate drug dosing and administration.
Issue 2: Tumors initially respond to this compound but then relapse.
-
Question: The tumors in my xenograft model initially regress with this compound treatment but then start to grow again, even with continued treatment. What is the mechanism?
-
Answer: This is indicative of acquired resistance, similar to what is observed in vitro and in patients. The initial treatment eliminates the sensitive clones, allowing the resistant ones to proliferate and cause tumor relapse.
Troubleshooting Steps:
-
Analyze relapsed tumors: Harvest and analyze the tumors that have relapsed. Compare their molecular profiles to the pre-treatment tumors to identify mechanisms of resistance.
-
Test combination therapies: Based on the resistance mechanisms identified, test combination therapies in a new cohort of mice. For example, if MAPK pathway reactivation is observed, combining this compound with a BRAF inhibitor (for BRAF-mutant models) or an ERK inhibitor might be effective.[1] If PI3K pathway activation is detected, a combination with a PI3K inhibitor should be considered.
-
Consider intermittent dosing: In some cases, intermittent dosing schedules or "drug holidays" might delay the onset of resistance.[4]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective, non-ATP-competitive inhibitor of MEK1 and MEK2, which are key kinases in the MAPK/ERK signaling pathway.[1][2][5] This pathway is often hyperactivated in cancer due to mutations in upstream genes like BRAF and NRAS, leading to uncontrolled cell proliferation. By inhibiting MEK1/2, this compound prevents the phosphorylation and activation of ERK1/2, thereby blocking downstream signaling and inhibiting tumor cell growth.[6]
Q2: How does tumor heterogeneity affect the response to this compound?
A2: Tumor heterogeneity means that a single tumor is composed of multiple subpopulations of cancer cells with different genetic and phenotypic characteristics. This diversity can lead to:
-
Primary (Intrinsic) Resistance: Some subclones may have pre-existing mutations that make them insensitive to this compound from the start.
-
Acquired Resistance: Under the selective pressure of this compound treatment, sensitive subclones are eliminated, while resistant subclones can survive and proliferate, leading to tumor relapse.
-
Variable Treatment Response: The presence of different proportions of sensitive and resistant clones in different tumors (or even different regions of the same tumor) can result in a heterogeneous response to treatment.[3]
Q3: What are the common mechanisms of resistance to this compound?
A3: Resistance to this compound (often in combination with a BRAF inhibitor) can arise through several mechanisms that reactivate the MAPK pathway or activate alternative survival pathways:
-
MAPK Pathway Reactivation:
-
NRAS or KRAS mutations
-
BRAF amplification or alternative splicing
-
MAP2K1/2 (MEK1/2) mutations
-
-
Activation of Bypass Pathways:
-
Upregulation of the PI3K/Akt pathway, often through loss of PTEN function.
-
Increased expression of receptor tyrosine kinases (RTKs) like EGFR or MET.
-
Q4: What are some key considerations for designing in vitro experiments with this compound?
A4:
-
Cell Line Selection: Choose cell lines with well-characterized genetic backgrounds, particularly regarding the status of the MAPK and PI3K pathways.
-
Dose-Response: Always perform a dose-response experiment to determine the IC50 of this compound in your specific cell line.
-
Treatment Duration: The duration of treatment should be optimized based on the experimental question. Short-term treatment (e.g., 24-72 hours) is suitable for assessing immediate effects on signaling and viability, while long-term treatment is necessary to study acquired resistance.
-
Controls: Include appropriate vehicle controls (e.g., DMSO) and consider using both sensitive and resistant cell lines as controls.
Q5: What are the best practices for in vivo preclinical studies with this compound?
A5:
-
Model Selection: Patient-derived xenografts (PDXs) are often preferred over cell-line-derived xenografts (CDXs) as they better recapitulate the heterogeneity of the original tumor.[7][8]
-
Animal Welfare: All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.
-
Dosing and Formulation: Use a well-validated formulation for oral administration of this compound. Ensure consistent dosing and monitor the animals for any signs of toxicity.
-
Tumor Measurement: Measure tumor volume regularly using calipers. At the end of the study, tumors should be excised and weighed.[9]
-
Data Analysis: Account for the variability in tumor growth. Waterfall plots are a useful way to visualize the response of individual tumors.[10]
Quantitative Data Summary
Table 1: In Vitro IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | BRAF Status | NRAS Status | This compound IC50 (nM) | Reference |
| A375 | Melanoma | V600E | WT | ~30-250 | [1] |
| SK-MEL-2 | Melanoma | WT | Q61R | ~30-250 | [1] |
| HT-29 | Colorectal Cancer | V600E | WT | ~30-250 | [1] |
| Neuroblastoma (sensitive lines) | Neuroblastoma | Various | Various | 8 - 1160 | [2] |
Note: IC50 values can vary depending on the specific experimental conditions and assay used.
Experimental Protocols
Protocol 1: Establishing a this compound-Resistant Cell Line
This protocol describes a method for generating a cancer cell line with acquired resistance to this compound through continuous exposure to increasing concentrations of the drug.[11][12][13][14][15]
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Cell culture flasks/plates
-
Incubator (37°C, 5% CO2)
-
Cell counting equipment
-
Cryopreservation medium
Procedure:
-
Determine the initial IC50: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the half-maximal inhibitory concentration (IC50) of this compound for the parental cell line.
-
Initial Drug Exposure: Start by culturing the parental cells in a medium containing this compound at a concentration of approximately half the IC50.
-
Gradual Dose Escalation: Once the cells have adapted and are proliferating steadily at this concentration (this may take several passages), increase the concentration of this compound in a stepwise manner. A 1.5 to 2-fold increase at each step is a good starting point.
-
Monitoring and Maintenance: At each concentration, monitor the cells for signs of toxicity and proliferation. The medium containing the appropriate concentration of this compound should be changed every 2-3 days. Passage the cells when they reach 70-80% confluency.
-
Cryopreservation: At each successful step of dose escalation, it is crucial to freeze down a stock of the cells. This serves as a backup in case the cells do not survive the next concentration increase.
-
Establishing the Resistant Line: Continue this process of gradual dose escalation until the cells can proliferate in a high concentration of this compound (e.g., 10-fold the initial IC50). This process can take several months.
-
Characterization: Once a resistant line is established, confirm the shift in IC50 compared to the parental line using a cell viability assay. The resistant cells should be continuously cultured in the presence of the high concentration of this compound to maintain the resistant phenotype.
Protocol 2: Western Blotting for pERK and pAkt
This protocol outlines the steps for detecting the phosphorylation status of ERK and Akt, key readouts for the activity of the MAPK and PI3K pathways, respectively.[16][17][18][19][20][21][22][23][24][25][26][27]
Materials:
-
Cell or tissue lysates
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-phospho-Akt (Ser473), anti-total-Akt, and a loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Sample Preparation:
-
Cells: Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer containing protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Tissues: Homogenize the tissue sample in ice-cold lysis buffer. Centrifuge to pellet cellular debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
Sample Denaturation: Mix a specific amount of protein (e.g., 20-40 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding. For phospho-proteins, BSA is often preferred over milk.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-pERK) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 8.
-
Detection: Add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To detect total protein levels, the membrane can be stripped of the antibodies and re-probed with an antibody against the total protein (e.g., anti-total-ERK) and a loading control.
Protocol 3: In Vivo Tumor Growth Inhibition Study in a Xenograft Model
This protocol provides a general framework for assessing the efficacy of this compound in a subcutaneous xenograft mouse model.[3][9][10][28][29][30][31][32]
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Cancer cells or patient-derived tumor fragments for implantation
-
This compound and vehicle control
-
Gavage needles for oral administration
-
Calipers for tumor measurement
-
Anesthesia
-
Sterile surgical instruments
Procedure:
-
Animal Acclimatization: Allow the mice to acclimatize to the facility for at least one week before the experiment.
-
Tumor Implantation:
-
Cell Line-Derived Xenograft (CDX): Subcutaneously inject a suspension of cancer cells (e.g., 1-10 million cells in Matrigel) into the flank of each mouse.
-
Patient-Derived Xenograft (PDX): Surgically implant a small fragment of the patient's tumor subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors are palpable, measure their dimensions with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: When the tumors reach a certain size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Treatment Group: Administer this compound orally at the desired dose and schedule.
-
Control Group: Administer the vehicle control following the same schedule.
-
-
Continued Monitoring: Continue to measure tumor volume and body weight of the mice throughout the treatment period. Monitor for any signs of toxicity.
-
Endpoint: The study can be terminated when the tumors in the control group reach a predetermined size, after a fixed duration of treatment, or if the mice show signs of excessive toxicity.
-
Data Collection and Analysis: At the end of the study, euthanize the mice and excise the tumors. The tumors can be weighed and processed for further analysis (e.g., histology, Western blotting, or genomic analysis). Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.
Visualizations
Signaling Pathways
Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound on MEK1/2.
Caption: The PI3K/Akt signaling pathway, a common mechanism of resistance to MEK inhibition.[26][27][33][34][35][36]
Experimental Workflow
Caption: Workflow for developing and characterizing this compound-resistant preclinical models.
References
- 1. The Discovery and Development of this compound for the Treatment of Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits MEK and is effective against neuroblastoma tumor cells with low NF1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubcompare.ai [pubcompare.ai]
- 4. DOT Language | Graphviz [graphviz.org]
- 5. nbinno.com [nbinno.com]
- 6. oncologynewscentral.com [oncologynewscentral.com]
- 7. Establishing and Maintaining an Extensive Library of Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Establishment and Use of Patient-Derived Xenograft Models for Drug Testing in Head and Neck Squamous Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tumor growth inhibition in xenograft model [bio-protocol.org]
- 10. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 11. researchgate.net [researchgate.net]
- 12. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. researchgate.net [researchgate.net]
- 16. Sample preparation for western blot | Abcam [abcam.com]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 20. researchgate.net [researchgate.net]
- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 22. ccrod.cancer.gov [ccrod.cancer.gov]
- 23. ccrod.cancer.gov [ccrod.cancer.gov]
- 24. MEK inhibitors in cancer treatment: structural insights, regulation, recent advances and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 25. youtube.com [youtube.com]
- 26. KEGG PATHWAY: PI3K-Akt signaling pathway - Homo sapiens (human) [kegg.jp]
- 27. researchgate.net [researchgate.net]
- 28. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Optimal Design for Informative Protocols in Xenograft Tumor Growth Inhibition Experiments in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. blog.crownbio.com [blog.crownbio.com]
- 32. mdpi.com [mdpi.com]
- 33. PI3K-AKT Signaling Pathway | Key Regulator in Cancer Development & Progression - Creative Biolabs [creativebiolabs.net]
- 34. researchgate.net [researchgate.net]
- 35. creative-diagnostics.com [creative-diagnostics.com]
- 36. cusabio.com [cusabio.com]
Technical Support Center: Interpreting Unexpected pERK Rebound After Binimetinib Treatment
Welcome to the technical support center for researchers encountering unexpected signaling events following treatment with the MEK inhibitor, Binimetinib. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret and investigate the phenomenon of phosphorylated ERK (pERK) rebound.
Frequently Asked Questions (FAQs)
Q1: What is pERK rebound and why is it considered an unexpected event after this compound treatment?
A1: this compound is a potent and selective inhibitor of MEK1 and MEK2, kinases that are directly upstream of ERK1 and ERK2.[1][2] Therefore, treatment with this compound is expected to decrease or eliminate the phosphorylation of ERK (pERK). However, in many experimental systems, an initial suppression of pERK is followed by a "rebound" or recovery of pERK levels, sometimes to pre-treatment levels or even higher, despite the continued presence of the drug.[3][4][5] This is considered unexpected because it indicates that the cancer cells are adapting to the MEK inhibition and reactivating the pathway.
Q2: What are the primary molecular mechanisms driving this pERK rebound?
A2: The most commonly cited mechanism for pERK rebound is the relief of negative feedback loops.[6][7] The RAS/RAF/MEK/ERK pathway is tightly regulated by multiple negative feedback mechanisms where activated ERK can phosphorylate and inhibit upstream components like RAF kinases and SOS1.[6] When this compound inhibits MEK, the downstream ERK signaling is reduced, which in turn weakens these negative feedback loops. This disinhibition can lead to hyperactivation of upstream components like RAF, resulting in increased MEK phosphorylation and a subsequent rebound in pERK levels.[8][9]
Q3: How does the genetic background of the cancer cells (e.g., BRAF or NRAS mutations) influence the pERK rebound?
A3: The genetic context of the cells is critical. In cells with activating mutations upstream of MEK, such as BRAF V600E or NRAS Q61, the MAPK pathway is constitutively active.[1][10] Inhibition of MEK in these cells can lead to a more pronounced rebound effect as the upstream signaling components are already primed for hyperactivation upon the release of negative feedback.[6] For instance, in BRAF-mutant melanoma, resistance to BRAF or MEK inhibitors is often associated with the reactivation of the MAPK pathway.[11]
Q4: What are the functional consequences of pERK rebound?
A4: The functional consequence of pERK rebound is often the development of acquired resistance to this compound and other MAPK pathway inhibitors.[7][11] The restoration of pERK signaling can allow cancer cells to overcome the anti-proliferative and pro-apoptotic effects of the drug, leading to continued cell growth and survival.[3] This phenomenon is a significant challenge in the clinical application of targeted therapies.
Q5: At what time points is pERK rebound typically observed after this compound treatment?
A5: The timing of pERK rebound can vary depending on the cell line, the concentration of this compound used, and the specific experimental conditions. However, it is generally observed as an early adaptation mechanism. Initial suppression of pERK can be seen within hours of treatment, while the rebound may begin to appear anywhere from 16 to 48 hours post-treatment.[3][5]
Troubleshooting Guides
Issue 1: Confirmation of a True pERK Rebound Event
Question: I am observing a reappearance of the pERK signal in my Western blots after 24-48 hours of this compound treatment. How can I be sure this is a genuine rebound and not an experimental artifact?
Answer: To confirm a true pERK rebound, a systematic time-course experiment is essential.
Experimental Workflow for Confirmation:
Caption: Workflow for confirming pERK rebound.
Data Presentation: Expected pERK Rebound Dynamics
| Time Point | Vehicle Control (e.g., DMSO) | This compound Treatment | Expected Observation |
| 0 hr | Basal pERK | Basal pERK | Pre-treatment baseline |
| 1-4 hr | Basal pERK | pERK levels significantly decrease | Initial drug efficacy |
| 8-16 hr | Basal pERK | pERK levels begin to increase from the lowest point | Onset of rebound |
| 24-48 hr | Basal pERK | pERK levels are substantially higher than the 1-4 hr time points | Confirmed rebound |
Issue 2: Investigating the Upstream Mechanism of pERK Rebound
Question: I have confirmed a pERK rebound in my cell line. How can I determine if this is due to the relief of negative feedback and upstream pathway reactivation?
Answer: The primary hypothesis for pERK rebound is the hyperactivation of upstream kinases, particularly RAF, due to the loss of ERK-mediated negative feedback. To test this, you should examine the phosphorylation status of MEK, the direct substrate of RAF.
Signaling Pathway and Feedback Loop:
Caption: MAPK pathway showing this compound inhibition and negative feedback.
Recommended Experimental Approach:
-
Perform a Time-Course Western Blot: Use the same lysates from your rebound confirmation experiment (Issue 1).
-
Probe for pMEK: In addition to pERK and total ERK, probe your blots for phosphorylated MEK (pMEK) and total MEK.
-
Analyze the Results: If the pERK rebound is due to upstream reactivation, you would expect to see an increase in pMEK levels that precedes or coincides with the rebound in pERK. This indicates that RAF kinases are more active and are phosphorylating MEK at a higher rate, which eventually overcomes the inhibitory effect of this compound to some extent.
Data Presentation: Expected pMEK and pERK Correlation
| Time Point | pMEK Levels (this compound-treated) | pERK Levels (this compound-treated) | Interpretation |
| 1-4 hr | May decrease or stay same | Decrease | Initial MEK inhibition |
| 8-16 hr | Increase | Begin to rebound | Upstream reactivation (RAF) leading to increased MEK phosphorylation |
| 24-48 hr | Remain elevated | Rebound | Sustained upstream signaling drives pERK recovery |
Issue 3: Strategies to Mitigate or Abrogate pERK Rebound
Question: My experiments are being confounded by pERK rebound, which is leading to drug resistance. What experimental strategies can I employ to prevent this?
Answer: Abrogating pERK rebound often requires a combination therapy approach to target the pathway at multiple nodes.
Troubleshooting Logic for Abrogating pERK Rebound:
Caption: Decision tree for overcoming pERK rebound.
Experimental Strategies:
-
Combination with BRAF Inhibitors: In BRAF-mutant cell lines, combining this compound with a BRAF inhibitor (like Encorafenib) is a clinically validated strategy.[12][13] This dual inhibition can lead to a more profound and sustained suppression of the MAPK pathway.
-
Combination with Upstream Inhibitors: In BRAF wild-type but RAS-mutant or RTK-driven cancers, combining this compound with an inhibitor of an upstream component (e.g., an EGFR or FGFR inhibitor, depending on the cancer type) may be effective.
-
Targeting Parallel Pathways: Sometimes, resistance to MEK inhibitors involves crosstalk with other survival pathways, such as the PI3K/AKT/mTOR pathway.[8][14] Combining this compound with a PI3K or AKT inhibitor can be a potent strategy to prevent resistance.
Experimental Protocols
Protocol: Western Blot Analysis for Phosphorylated and Total ERK/MEK
This protocol provides a general guideline. Optimal conditions, especially antibody concentrations, should be determined empirically for your specific cell line and reagents.
-
Cell Lysis:
-
After treatment, wash cells once with ice-cold 1X PBS.
-
Lyse cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Sonicate briefly (e.g., 3 cycles of 10 seconds on, 10 seconds off) to shear DNA and reduce viscosity.[15]
-
Centrifuge at >13,000 rpm for 15 minutes at 4°C to pellet cell debris.[16]
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.[16]
-
-
Sample Preparation:
-
Gel Electrophoresis:
-
Load 15-30 µg of protein per well onto an SDS-PAGE gel (e.g., 10% or 12% polyacrylamide).[16]
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) or non-fat dry milk in TBST (Tris-Buffered Saline with 0.1% Tween-20).[15] For phospho-antibodies, 5% BSA is often recommended.
-
Incubate the membrane with the primary antibody (e.g., rabbit anti-pERK1/2) diluted in the blocking buffer, typically overnight at 4°C with gentle shaking.[15]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.[17]
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Image the blot using a digital imager or X-ray film.
-
-
Stripping and Reprobing (Optional):
-
To probe for total ERK or a housekeeping protein on the same membrane, you may need to strip the previous antibodies. Use a mild stripping buffer to avoid excessive protein loss.[18] It is often better to run parallel gels to avoid stripping issues.[18]
-
After stripping, block the membrane again and repeat the antibody incubation steps with the next primary antibody (e.g., mouse anti-Total ERK1/2).
-
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Recovery of phospho-ERK activity allows melanoma cells to escape from BRAF inhibitor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Negative feedback regulation of the ERK1/2 MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synergistic inhibition of MEK and reciprocal feedback networks for targeted intervention in malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Long-term ERK Inhibition in KRAS-mutant Pancreatic Cancer Is Associated with MYC Degradation and Senescence-like Growth Suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. Mechanisms of resistance to BRAF and MEK inhibitors and clinical update of US Food and Drug Administration-approved targeted therapy in advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. braftovi.pfizerpro.com [braftovi.pfizerpro.com]
- 14. Rapamycin synergizes the cytotoxic effects of MEK inhibitor this compound and overcomes acquired resistance to therapy in melanoma cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 16. Western blotting [bio-protocol.org]
- 17. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]
- 18. researchgate.net [researchgate.net]
Best practices for long-term storage and handling of Binimetinib
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of Binimetinib.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
For long-term stability, solid this compound should be stored at -20°C.[1] Under these conditions, it is stable for at least four years.[1]
Q2: How should I store this compound once it is dissolved in a solvent?
Stock solutions of this compound prepared in DMSO can be stored at -80°C for up to one year, or at -20°C for up to six months.[2] It is crucial to aliquot the solution after preparation to prevent degradation from repeated freeze-thaw cycles.[2] Aqueous solutions of this compound are not recommended for storage for more than one day.[1]
Q3: What solvents are suitable for dissolving this compound?
This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) at approximately 30 mg/mL.[1] It has lower solubility in ethanol, at approximately 0.5 mg/mL.[1] The compound is only sparingly soluble in aqueous buffers.[1] For experiments requiring an aqueous solution, it is recommended to first dissolve this compound in DMSO and then dilute it with the aqueous buffer of choice.[1]
Q4: What are the primary safety precautions I should take when handling this compound?
This compound is considered a hazardous substance and may cause harm to an unborn child or breast-fed children.[3] It can also cause damage to organs through prolonged or repeated exposure.[3] When handling this compound, it is essential to use personal protective equipment, including gloves, safety goggles, and a lab coat.[4][5] All handling should be performed in a well-ventilated area or a fume hood to avoid inhalation of dust or aerosols.[4][6]
Q5: How should I handle a spill of this compound?
In case of a spill, avoid generating dust.[4] Wear appropriate personal protective equipment, including a respirator, rubber boots, safety goggles, and heavy rubber gloves.[4] Contain the spill and collect the material into a chemical waste container for disposal in accordance with local regulations.[4]
Q6: Is this compound sensitive to light or other environmental factors?
Yes, studies have shown that this compound is sensitive to light and can degrade under acidic and oxidative conditions.[7][8] Therefore, it is important to protect it from direct sunlight and store it in a well-sealed container to protect it from moisture and air.[6]
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Reference |
| Solid (crystalline) | -20°C | ≥ 4 years | [1] |
| In DMSO | -80°C | 1 year | [2] |
| In DMSO | -20°C | 6 months | [2] |
| Aqueous Solution | Room Temperature | ≤ 1 day | [1] |
| MEKTOVI® Tablets | 20°C to 25°C (68°F to 77°F) | As per expiration date | [9][10][11] |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | ~30 mg/mL | [1] |
| DMF | ~30 mg/mL | [1] |
| Ethanol | ~0.5 mg/mL | [1] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [1] |
| Aqueous Buffers | Sparingly soluble | [1] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound in DMSO for long-term storage and subsequent dilution for in vitro experiments.
Materials:
-
This compound (crystalline solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent condensation.
-
In a well-ventilated fume hood, weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Transfer the weighed this compound to a sterile conical-bottom polypropylene tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired final concentration (e.g., 10 mM or 30 mg/mL).
-
Vortex the tube thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution, but avoid excessive heat.
-
Once dissolved, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene microcentrifuge tubes. This will prevent contamination and degradation from multiple freeze-thaw cycles.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C for up to 6 months or at -80°C for up to 1 year.
Visualizations
Caption: Workflow for handling and storing this compound.
Caption: Factors contributing to this compound degradation.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Degradation kinetics and characterization of major degradants of this compound employing liquid chromatography-high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pfizermedical.com [pfizermedical.com]
- 10. pfizermedical.com [pfizermedical.com]
- 11. pfizermedical.com [pfizermedical.com]
Validation & Comparative
A Comparative Guide to MEK Inhibitors in NRAS-Mutant Melanoma: An Efficacy and Safety Analysis
For Researchers, Scientists, and Drug Development Professionals
The treatment landscape for NRAS-mutant melanoma, an aggressive subtype accounting for 15-20% of melanomas, has been challenging due to the lack of effective targeted therapies.[1] Mitogen-activated protein kinase (MEK) inhibitors have emerged as a promising therapeutic strategy, with binimetinib being the most extensively studied in this specific patient population. This guide provides an objective comparison of the efficacy and safety of this compound versus other MEK inhibitors, supported by available clinical trial data and experimental insights.
Efficacy of MEK Inhibitors in NRAS-Mutant Melanoma
Direct head-to-head clinical trials comparing different MEK inhibitors in NRAS-mutant melanoma are not available. Therefore, the following data is compiled from individual clinical trials.
This compound
The pivotal phase III NEMO trial established the efficacy of this compound in patients with advanced NRAS-mutant melanoma.[2] In this study, this compound was compared with dacarbazine, a standard chemotherapy agent.
Key Findings from the NEMO Trial:
-
Progression-Free Survival (PFS): this compound demonstrated a statistically significant improvement in median PFS compared to dacarbazine (2.8 months vs. 1.5 months).[3]
-
Overall Response Rate (ORR): The ORR was higher in the this compound arm (15%) compared to the dacarbazine arm (7%).[3]
-
Overall Survival (OS): There was no significant difference in OS between the two treatment arms (11.0 months for this compound vs. 10.1 months for dacarbazine).[3]
A phase II study of this compound monotherapy in patients with NRAS-mutant melanoma showed a partial response in 20% of patients and a median PFS of 3.7 months.[4]
Trametinib
Data for trametinib monotherapy in NRAS-mutant melanoma is limited. The TraMel-WT phase II trial investigated trametinib in combination with a low dose of the BRAF inhibitor dabrafenib in patients with advanced NRAS-mutant melanoma who had been pretreated with immune checkpoint inhibitors.[3][5]
Key Findings from the TraMel-WT Trial (Trametinib + Low-Dose Dabrafenib):
-
Overall Response Rate (ORR): The combination showed an ORR of 6.3%.[5]
-
Disease Control Rate (DCR): The DCR was 50.0%.[5]
-
Progression-Free Survival (PFS): The median PFS was 15.9 weeks for the initial six patients and 8.0 weeks for the subsequent ten patients in the amended trial.[3]
The study concluded that while the combination could mitigate skin toxicity associated with trametinib, it was insufficiently active in this patient population.[3][5]
Cobimetinib
There is a scarcity of clinical trial data for cobimetinib as a monotherapy or in combination therapy specifically for NRAS-mutant melanoma.[6] Most clinical development of cobimetinib has been in combination with the BRAF inhibitor vemurafenib for BRAF-mutant melanoma.[7][8] A phase Ib study is ongoing to evaluate belvarafenib in combination with cobimetinib in patients with NRAS-mutant melanoma.[6][9]
Selumetinib
A phase II trial of selumetinib included a cohort of patients with NRAS-mutant melanoma. However, detailed efficacy data for this specific subgroup is not extensively reported in the available literature.[10] An earlier phase II trial of selumetinib versus temozolomide in advanced melanoma did not pre-select patients based on NRAS mutation status and showed no significant difference in PFS.[11]
Quantitative Data Summary
The following tables summarize the key efficacy and safety data from the respective clinical trials.
Table 1: Comparison of Efficacy Outcomes of MEK Inhibitors in NRAS-Mutant Melanoma
| MEK Inhibitor | Trial | Treatment Arm | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| This compound | NEMO (Phase III) | This compound | 15%[3] | 2.8 months[3] | 11.0 months[3] |
| Dacarbazine | 7%[3] | 1.5 months[3] | 10.1 months[3] | ||
| Trametinib | TraMel-WT (Phase II) | Trametinib + Low-Dose Dabrafenib | 6.3%[5] | 8.0 - 15.9 weeks[3] | Not Reported |
Table 2: Comparison of Common Adverse Events (Any Grade) of MEK Inhibitors
| Adverse Event | This compound (NEMO Trial) | Trametinib (Monotherapy) | Cobimetinib (in combination with Vemurafenib) |
| Rash | 64%[12] | 38%[12] | Higher incidence than monotherapy |
| Diarrhea | 40%[12] | Not Reported | 9% (leading to dose interruption/reduction)[7] |
| Fatigue | Not Reported | Not Reported | Higher incidence than monotherapy |
| Nausea | Not Reported | Not Reported | 5% (leading to dose interruption/reduction)[7] |
| Vomiting | 38%[12] | Not Reported | 6% (leading to dose interruption/reduction)[7] |
| Peripheral Edema | Not Reported | Not Reported | Higher incidence than monotherapy |
Table 3: Comparison of Grade 3 or Higher Adverse Events of MEK Inhibitors
| Adverse Event | This compound (NEMO Trial) | Trametinib (Monotherapy) | Cobimetinib (in combination with Vemurafenib) |
| Rash | Not Reported | 11%[12] | 1.6% (leading to discontinuation)[7] |
| Hypertension | Not Reported | 11%[12] | Not Reported |
| Anemia | 8%[12] | Not Reported | Not Reported |
| Increased CPK | Not Reported | Not Reported | 4.9% (leading to dose interruption/reduction)[7] |
| Retinal Detachment | Not Reported | Not Reported | 2% (leading to discontinuation)[7] |
| Liver Laboratory Abnormalities | Not Reported | Not Reported | 1.6% - 2.4% (leading to discontinuation)[7] |
Experimental Protocols
Detailed experimental protocols are often found in the supplementary materials of published studies. Below are generalized methodologies for key experiments commonly used to evaluate MEK inhibitors.
Cell Viability Assays
-
Objective: To determine the effect of MEK inhibitors on the proliferation and survival of NRAS-mutant melanoma cell lines.
-
General Protocol:
-
NRAS-mutant melanoma cell lines (e.g., SK-MEL-2, WM1366) are seeded in 96-well plates.
-
Cells are treated with a range of concentrations of the MEK inhibitor (e.g., this compound, trametinib) for a specified period (e.g., 72 hours).
-
Cell viability is assessed using a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescence-based assay like CellTiter-Glo.
-
The absorbance or luminescence is measured using a plate reader, and the half-maximal inhibitory concentration (IC50) is calculated.
-
Western Blotting
-
Objective: To assess the inhibition of the MAPK signaling pathway by measuring the phosphorylation of key downstream proteins like ERK.
-
General Protocol:
-
NRAS-mutant melanoma cells are treated with the MEK inhibitor for a short period (e.g., 1-2 hours).
-
Cells are lysed, and protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is incubated with primary antibodies against phosphorylated ERK (p-ERK), total ERK, and a loading control (e.g., β-actin).
-
After incubation with secondary antibodies, the protein bands are visualized using chemiluminescence.
-
In Vivo Tumor Models
-
Objective: To evaluate the anti-tumor efficacy of MEK inhibitors in a living organism.
-
General Protocol:
-
NRAS-mutant melanoma cells are subcutaneously injected into immunocompromised mice (e.g., nude or NSG mice).
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
The treatment group receives the MEK inhibitor orally at a specified dose and schedule. The control group receives a vehicle.
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry).
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: The MAPK/ERK signaling pathway in NRAS-mutant melanoma.
Experimental Workflow Diagram
Caption: General experimental workflow for evaluating MEK inhibitors.
Conclusion
This compound is the only MEK inhibitor that has demonstrated a statistically significant improvement in progression-free survival in a phase III trial for NRAS-mutant melanoma, albeit without an overall survival benefit. Data for other MEK inhibitors in this specific melanoma subtype is less mature. Trametinib, in combination with low-dose dabrafenib, showed limited activity. Evidence for cobimetinib and selumetinib monotherapy in this setting is currently insufficient for a robust comparison. The safety profiles of MEK inhibitors are broadly similar, with rash, diarrhea, and fatigue being common adverse events. The choice of a MEK inhibitor for the treatment of NRAS-mutant melanoma, where approved, should be guided by the available clinical evidence and the individual patient's characteristics and tolerance. Further research, including head-to-head trials, is needed to definitively establish the comparative efficacy of different MEK inhibitors in this patient population.
References
- 1. Treatment of NRAS-Mutant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The NEMO Trial (NRAS Melanoma and MEK Inhibitor): A Randomized Phase III, Open Label, Multicenter, Two-arm Study Comparing the Efficacy of MEK162 Versus Dacarbazine in Patients with Advanced Unresectable or Metastatic NRAS Mutation-positive Melanoma | Dana-Farber Cancer Institute [dana-farber.org]
- 3. A Phase 2 Clinical Trial of Trametinib and Low-Dose Dabrafenib in Patients with Advanced Pretreated NRASQ61R/K/L Mutant Melanoma (TraMel-WT) [mdpi.com]
- 4. MEK inhibition and immune responses in advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Phase 2 Clinical Trial of Trametinib and Low-Dose Dabrafenib in Patients with Advanced Pretreated NRASQ61R/K/L Mutant Melanoma (TraMel-WT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. onclive.com [onclive.com]
- 7. dermnetnz.org [dermnetnz.org]
- 8. Vemurafenib plus cobimetinib in the treatment of mutated metastatic melanoma: the CoBRIM trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Phase II trial of MEK inhibitor selumetinib (AZD6244, ARRY-142886) in patients with BRAFV600E/K- mutated melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phase II, open-label, randomized trial of the MEK1/2 inhibitor selumetinib as monotherapy versus temozolomide in patients with advanced melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. BRAF and MEK Inhibitors and Their Toxicities: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Validating Biomarkers for Predicting Response to Binimetinib Therapy: A Comparative Guide
For researchers, scientists, and drug development professionals, the robust validation of predictive biomarkers is paramount for advancing targeted therapies like Binimetinib into clinical practice. This guide provides a comparative analysis of established and investigational biomarkers for predicting response to this compound, a potent and selective MEK1/2 inhibitor. We delve into the supporting experimental data, detail the methodologies for key validation experiments, and visualize the underlying signaling pathways to offer a comprehensive resource for biomarker-driven drug development.
This compound functions by inhibiting MEK1 and MEK2, key components of the MAPK/ERK signaling pathway, which is frequently dysregulated in various cancers, leading to uncontrolled cell proliferation and survival.[1][2][3] The clinical development of this compound, particularly in melanoma and non-small cell lung cancer (NSCLC), has been closely intertwined with the identification of predictive biomarkers to select patients most likely to benefit from treatment.
Comparative Analysis of Predictive Biomarkers
The clinical utility of a predictive biomarker is determined by its ability to accurately identify patients who will respond to a specific therapy. While several biomarkers have been evaluated for this compound, their predictive performance and validation status vary.
| Biomarker Category | Biomarker | Cancer Type(s) | Predictive Performance Summary |
| Genomic Biomarkers (Somatic Mutations) | BRAF V600E/K Mutations | Metastatic Melanoma, NSCLC | High Predictive Value (in combination with BRAF inhibitors): In the Phase III COLUMBUS trial, the combination of this compound and the BRAF inhibitor Encorafenib demonstrated a median Overall Survival (OS) of 33.6 months in patients with BRAF-mutant melanoma, compared to 16.9 months for Vemurafenib monotherapy.[2] A 7-year update of the COLUMBUS trial reported a 7-year overall survival rate of 27.4% for the combination therapy.[4] These trials enrolled patients based on the presence of BRAF V600 mutations, indicating their essential role in patient selection for this combination therapy. |
| NRAS Mutations | Metastatic Melanoma | Moderate Predictive Value: The Phase III NEMO trial evaluated this compound in patients with NRAS-mutant melanoma. The trial showed a statistically significant improvement in Progression-Free Survival (PFS) for patients treated with this compound (2.8 months) compared to dacarbazine (1.5 months).[1][5][6] The overall response rate was 15% for this compound versus 7% for dacarbazine.[7] While NRAS mutation is a key selection criterion, the modest response rates suggest the involvement of other resistance mechanisms. | |
| Pharmacodynamic Biomarkers | Phosphorylated ERK (pERK) | Melanoma | Limited Predictive Value: A phase II study in BRAF- and NRAS-mutated melanoma showed that this compound treatment led to a decrease in pERK levels in tumor biopsies, confirming target engagement.[8] However, the extent of pERK reduction did not correlate with clinical efficacy.[8][9] |
| Dual Specificity Phosphatase 6 (DUSP6) | Melanoma | Limited Predictive Value: Similar to pERK, DUSP6 expression, a downstream target of ERK signaling, was reduced upon this compound treatment, indicating pathway inhibition.[8] However, this change in DUSP6 expression was not predictive of clinical response.[8][9] | |
| Exploratory Genomic Biomarkers | CDKN2A/B, PTEN, TP53, NOTCH2 alterations | Melanoma | Investigational: A phase II study identified co-occurring genomic alterations in genes such as CDKN2A/B, PTEN, TP53, and NOTCH2 in patients with BRAF or NRAS mutations.[9] The predictive significance of these alterations in the context of this compound therapy requires further investigation. |
| Chromosome 7q amplification | BRAF-mutant Melanoma | Potentially Negative Predictive Value: In the same phase II study, patients with BRAF-mutant melanoma who had amplifications of genes on chromosome 7q tended to have a shorter progression-free survival when treated with this compound.[9] This finding warrants further validation in larger cohorts. |
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental processes involved in biomarker validation for this compound therapy, the following diagrams are provided.
Experimental Protocols
Detailed and standardized experimental protocols are critical for the reliable and reproducible validation of biomarkers. Below are representative methodologies for the detection of key biomarkers relevant to this compound therapy.
BRAF V600 and NRAS Mutation Detection by Next-Generation Sequencing (NGS)
Objective: To identify BRAF V600 and NRAS mutations in tumor tissue to guide patient selection for this compound therapy.
Methodology:
-
Sample Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (5-10 µm thick) are deparaffinized using xylene and ethanol washes. DNA is then extracted using a commercially available kit optimized for FFPE samples. DNA quality and quantity are assessed using spectrophotometry (e.g., NanoDrop) and fluorometry (e.g., Qubit).
-
Library Preparation: A targeted NGS panel covering hotspots in the BRAF (exon 15) and NRAS (exons 2 and 3) genes is used. DNA is fragmented, end-repaired, and ligated with adapters containing unique molecular identifiers. This is followed by PCR amplification to create a library of DNA fragments for sequencing.
-
Sequencing: The prepared library is sequenced on a next-generation sequencing platform (e.g., Illumina MiSeq or Ion Torrent PGM).
-
Data Analysis: Raw sequencing data is processed through a bioinformatics pipeline. This includes quality control, alignment to the human reference genome, and variant calling. Identified BRAF V600 and NRAS mutations are annotated and filtered based on allele frequency and quality scores.
Phosphorylated ERK (pERK) and DUSP6 Detection by Immunohistochemistry (IHC)
Objective: To assess the pharmacodynamic effects of this compound by measuring the levels of pERK and DUSP6 in tumor biopsies.
Methodology:
-
Sample Preparation: FFPE tumor tissue sections (4-5 µm thick) are mounted on positively charged slides, deparaffinized, and rehydrated.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed using a citrate buffer (pH 6.0) to unmask the target antigens.
-
Immunostaining:
-
Endogenous peroxidase activity is blocked with a hydrogen peroxide solution.
-
Slides are incubated with a primary antibody specific for pERK (e.g., anti-phospho-p44/42 MAPK) or DUSP6.
-
A secondary antibody conjugated to a detection system (e.g., horseradish peroxidase) is applied.
-
The signal is visualized using a chromogen such as diaminobenzidine (DAB), resulting in a brown precipitate at the site of the antigen.
-
Slides are counterstained with hematoxylin to visualize cell nuclei.
-
-
Scoring and Analysis: Stained slides are reviewed by a pathologist. The intensity and percentage of positive tumor cells are scored. For pERK, both nuclear and cytoplasmic staining may be evaluated. The final score is often represented as an H-score, which combines staining intensity and the percentage of stained cells.
Conclusion
The validation of predictive biomarkers is a cornerstone of precision oncology and is essential for the effective use of targeted therapies like this compound. Currently, BRAF V600 and NRAS mutations are the primary validated biomarkers for patient selection. While pharmacodynamic markers like pERK and DUSP6 confirm target engagement, they have not demonstrated predictive value for clinical outcomes. The future of biomarker discovery for MEK inhibitors likely lies in a more comprehensive understanding of the genomic landscape of tumors, including the interplay of co-occurring mutations and other molecular alterations. Rigorous validation of these emerging biomarkers in well-designed clinical trials will be crucial to further refine patient stratification and optimize the clinical benefit of this compound and other targeted therapies.
References
- 1. onclive.com [onclive.com]
- 2. Encorafenib and this compound Combination Treatment Demonstrates 33.6 Month Median Overall Survival (OS) in Patients with BRAF-Mutant Melanoma in Phase 3 COLUMBUS Trial [prnewswire.com]
- 3. ascopubs.org [ascopubs.org]
- 4. COLUMBUS 7-year update: A randomized, open-label, phase III trial of encorafenib plus this compound versus vemurafenib or encorafenib in patients with BRAF V600E/K-mutant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cancernetwork.com [cancernetwork.com]
- 6. onclive.com [onclive.com]
- 7. ascopubs.org [ascopubs.org]
- 8. Biomarker results from a phase II study of MEK1/2 inhibitor this compound (MEK162) in patients with advanced NRAS- or BRAF-mutated melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biomarker results from a phase II study of MEK1/2 inhibitor this compound (MEK162) in patients with advanced NRAS- or BRAF-mutated melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Safety Profiles of MEK Inhibitors: A Comparative Analysis
A detailed examination of the safety and tolerability of trametinib, cobimetinib, binimetinib, and selumetinib reveals distinct adverse event profiles, providing crucial insights for researchers and drug development professionals. While sharing a common mechanism of action, these Mitogen-activated protein kinase kinase (MEK) inhibitors exhibit notable differences in the frequency and severity of toxicities, including dermatologic, gastrointestinal, ocular, and cardiac events.
This guide offers a comparative analysis of the safety profiles of four prominent MEK inhibitors, supported by quantitative data from clinical trials, detailed experimental protocols for toxicity assessment, and visualizations of the relevant signaling pathway and experimental workflows. This information is intended to aid in the informed selection and development of MEK inhibitors for targeted cancer therapies.
Comparative Safety Data of MEK Inhibitors
The following table summarizes the incidence of common and serious adverse events (AEs) associated with trametinib, cobimetinib, this compound, and selumetinib, based on data from clinical trials. It is important to note that many of these agents are used in combination with BRAF inhibitors, which can influence the overall safety profile.
| Adverse Event | Trametinib (monotherapy) | Cobimetinib (+ Vemurafenib) | This compound (+ Encorafenib) | Selumetinib (monotherapy) |
| All Grades (%) | ||||
| Rash | 57%[1][2] | 41%[3] | 14%[3] | 54%[4] |
| Diarrhea | 43%[2] | 52%[2] | 34%[2] | 64%[4] |
| Fatigue | 36%[5] | - | - | - |
| Nausea | - | 52%[2] | - | - |
| Vomiting | - | 52%[2] | 38%[2] | - |
| Peripheral Edema | 32%[2] | - | - | - |
| Pyrexia | - | - | - | - |
| Photosensitivity | - | - | - | - |
| Increased CPK | - | - | - | 63%[4] |
| Grades 3-4 (%) | ||||
| Rash | 8%[2] | 6%[2] | 6%[2] | - |
| Hypertension | 12%[2] | 6%[2] | - | - |
| Decreased LVEF | 4-9%[2] | - | - | - |
| Diarrhea | - | - | - | - |
| Increased AST/ALT | - | 10%[2] | - | - |
| Anemia | - | - | 8%[2] | - |
Note: Data is compiled from various sources and clinical trial settings, which may have different patient populations and study designs. Direct cross-trial comparisons should be made with caution. LVEF: Left Ventricular Ejection Fraction; CPK: Creatine Phosphokinase; AST: Aspartate Aminotransferase; ALT: Alanine Aminotransferase.
Key Signaling Pathway
MEK inhibitors target the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, a critical cascade involved in cell proliferation, differentiation, and survival. By inhibiting MEK1 and MEK2, these drugs block the phosphorylation of ERK, a downstream effector, thereby impeding tumor growth.
Experimental Protocols for Safety Assessment
The evaluation of MEK inhibitor safety involves a combination of in vitro and in vivo studies to identify potential toxicities before and during clinical development.
In Vitro Cytotoxicity Assay
Objective: To determine the cytotoxic potential of a MEK inhibitor on various cell lines.
Methodology:
-
Cell Culture: Human cell lines, such as HaCaT (keratinocytes), H9c2 (cardiomyocytes), and ARPE-19 (retinal pigment epithelium), are cultured in appropriate media and conditions.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of the MEK inhibitor for 24 to 72 hours.
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay or by measuring the release of lactate dehydrogenase (LDH) from damaged cells.
-
Data Analysis: The concentration of the inhibitor that causes a 50% reduction in cell viability (IC50) is calculated to quantify its cytotoxic potency.
In Vivo Cardiotoxicity Assessment in a Murine Model
Objective: To evaluate the potential for a MEK inhibitor to induce cardiac dysfunction in a living organism.
Methodology:
-
Animal Model: Male BALB/c mice (8-10 weeks old) are used.
-
Drug Administration: The MEK inhibitor is administered daily via oral gavage for a period of 28 days at three different dose levels (e.g., 1, 5, and 25 mg/kg). A vehicle control group receives the formulation excipient only.
-
Cardiac Function Monitoring:
-
Echocardiography: Transthoracic echocardiography is performed at baseline and at weekly intervals to assess cardiac function, including left ventricular ejection fraction (LVEF), fractional shortening, and cardiac output.
-
Electrocardiography (ECG): ECGs are recorded to monitor for any changes in heart rate or rhythm.
-
-
Biomarker Analysis: Blood samples are collected at the end of the study to measure cardiac biomarkers such as troponin I and B-type natriuretic peptide (BNP).
-
Histopathology: At the end of the study, hearts are harvested, sectioned, and stained with hematoxylin and eosin (H&E) and Masson's trichrome to evaluate for any signs of myocardial damage, inflammation, or fibrosis.
Preclinical Ocular Toxicity Evaluation in a Rabbit Model
Objective: To assess the potential for a MEK inhibitor to cause ocular toxicity.
Methodology:
-
Animal Model: New Zealand White rabbits are used due to their large eye size, which facilitates examination.
-
Drug Administration: The MEK inhibitor is administered systemically (e.g., orally or intravenously) for a specified duration.
-
Ophthalmologic Examinations:
-
Slit-lamp biomicroscopy: The anterior segment of the eye (cornea, iris, lens) is examined for any abnormalities.
-
Indirect ophthalmoscopy: The posterior segment (retina, optic nerve) is evaluated.
-
Intraocular pressure (IOP) measurement: Tonometry is used to measure IOP.
-
-
Electroretinography (ERG): ERG is performed to assess the function of the retina by measuring its electrical response to light stimuli.
-
Histopathology: At the end of the study, eyes are enucleated, and retinal tissues are examined microscopically for any pathological changes.
Experimental Workflow for Preclinical Safety Assessment
The preclinical safety assessment of a novel MEK inhibitor follows a structured workflow to systematically evaluate its potential toxicities.
Conclusion
The comparative analysis of the safety profiles of trametinib, cobimetinib, this compound, and selumetinib highlights the nuanced differences in their tolerability. While dermatologic and gastrointestinal toxicities are common across the class, the incidence and severity of specific events such as pyrexia, photosensitivity, and cardiovascular effects vary between agents. A thorough understanding of these distinct safety profiles, informed by rigorous preclinical and clinical evaluation, is paramount for the successful development and clinical application of MEK inhibitors in oncology. The provided experimental protocols and workflows serve as a foundational guide for researchers in designing comprehensive safety assessment strategies for this important class of therapeutic agents.
References
- 1. Preclinical approaches to assess potential kinase inhibitor-induced cardiac toxicity: Past, present and future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BRAF and MEK Inhibitors and Their Toxicities: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Disproportionate adverse event signals of selumetinib in neurofibromatosis type I: insights from FAERS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn-links.lww.com [cdn-links.lww.com]
Navigating Resistance: A Comparative Guide to Cross-Resistance Patterns Between Binimetinib and Other MAPK Pathway Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The advent of targeted therapies, particularly inhibitors of the Mitogen-Activated Protein Kinase (MAPK) pathway, has revolutionized the treatment of BRAF-mutant melanoma. Binimetinib, a potent and selective MEK1/2 inhibitor, in combination with the BRAF inhibitor Encorafenib, has demonstrated significant clinical benefit. However, the emergence of drug resistance remains a critical challenge, often leading to disease progression. Understanding the patterns of cross-resistance between this compound and other MAPK pathway inhibitors is paramount for developing effective sequential and combination therapeutic strategies. This guide provides an objective comparison of these resistance patterns, supported by experimental data, detailed methodologies, and visual representations of the underlying biological pathways and experimental workflows.
The MAPK Signaling Pathway: A Brief Overview
The MAPK pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. In many melanomas, a mutation in the BRAF gene leads to constitutive activation of this pathway, driving uncontrolled cell growth. MAPK pathway inhibitors, such as BRAF inhibitors (e.g., Vemurafenib, Dabrafenib, Encorafenib) and MEK inhibitors (e.g., this compound, Trametinib, Cobimetinib), are designed to block this aberrant signaling.
Navigating the Treatment Landscape for BRAF-Mutant Melanoma: An Indirect Comparison of Binimetinib with Immunotherapy versus Chemotherapy
For researchers and drug development professionals, the optimal treatment strategy for BRAF-mutant metastatic melanoma remains a critical area of investigation. While direct head-to-head clinical trials are lacking, this guide provides an objective, indirect comparison of the efficacy and safety of binimetinib in combination with immunotherapy against traditional chemotherapy, based on data from key clinical trials.
This analysis synthesizes findings from the EBIN (NCT03235245) and SECOMBIT (NCT02631447) trials, which evaluated a combination of the MEK inhibitor this compound and the BRAF inhibitor encorafenib with immune checkpoint inhibitors (nivolumab and ipilimumab). For a chemotherapy comparator, data from pivotal trials of dacarbazine and temozolomide in treatment-naive patients with BRAF-mutated advanced melanoma are used. It is important to note that this is not a direct comparison and variations in trial design and patient populations should be considered when interpreting the results.
Efficacy Outcomes: An Indirect Look
The combination of targeted therapy and immunotherapy has shown significant improvements in survival outcomes compared to historical data for chemotherapy in BRAF-mutant melanoma.
Table 1: Efficacy Comparison in Treatment-Naive BRAF V600-Mutant Metastatic Melanoma (Indirect Comparison)
| Efficacy Metric | This compound + Encorafenib followed by/with Ipilumab + Nivolumab | Chemotherapy (Dacarbazine/Temozolomide) |
| Median Overall Survival (OS) | Not reached in SECOMBIT (32.2 months median follow-up)[1] | 7.7 - 13.6 months[2][3] |
| 2-Year Overall Survival Rate | 65% - 73% (SECOMBIT, depending on sequence)[4] | Approximately 25% (Dacarbazine)[5] |
| Median Progression-Free Survival (PFS) | 9 months (EBIN trial)[6][7] | 1.5 - 2.7 months (Dacarbazine)[2][8] |
| Objective Response Rate (ORR) | 45% - 53% (EBIN trial)[6][9] | ~20% (Dacarbazine)[10] |
Safety and Tolerability Profile
The adverse event profiles of the two treatment modalities differ significantly, with the this compound and immunotherapy combination showing a higher incidence of immune-related adverse events, while chemotherapy is associated with more traditional cytotoxic side effects.
Table 2: Comparison of Common Treatment-Related Adverse Events (Grade ≥3)
| Adverse Event | This compound + Encorafenib with Ipilumab + Nivolumab (EBIN Trial)[7] | Chemotherapy (Dacarbazine/Temozolomide)[2][11] |
| Neutropenia | Not frequently reported as a primary toxicity | High incidence[11] |
| Nausea | Lower incidence of severe nausea | Common[11] |
| Vomiting | Lower incidence of severe vomiting | Common[11] |
| Fatigue | Reported | Common |
| Myocarditis | 1 patient (Grade ≥3) | Not a typical toxicity |
| Adrenal Insufficiency | 1 patient (Grade ≥3) | Not a typical toxicity |
Experimental Protocols
This compound in Combination with Immunotherapy (EBIN Trial Protocol)
The EBIN trial was a phase 2, randomized, open-label study.[7]
-
Patient Population: Eligible patients were 18 years or older with previously untreated, unresectable, stage III or IV melanoma with BRAFV600E or BRAFV600K mutations and an Eastern Cooperative Oncology Group (ECOG) performance status of 0 or 1.[7]
-
Treatment Arms:
-
Induction Group: Oral encorafenib (450 mg once daily) plus oral this compound (45 mg twice daily) for 12 weeks, followed by intravenous nivolumab (3 mg/kg) plus intravenous ipilimumab (1 mg/kg) every 3 weeks for four doses, then intravenous nivolumab (480 mg) every 4 weeks.[7]
-
Control Group: Intravenous nivolumab plus ipilimumab as above.[7]
-
-
Primary Outcome: Progression-free survival.[7]
Chemotherapy (Dacarbazine Pivotal Trial Example)
A pivotal phase III trial compared dacarbazine to the BRAF inhibitor vemurafenib.
-
Patient Population: Previously untreated patients with BRAF V600E mutation-positive metastatic melanoma.[12]
-
Treatment Arms:
-
Dacarbazine Arm: Dacarbazine administered intravenously.[12]
-
-
Primary Outcome: Overall survival and progression-free survival.[12]
Mechanism of Action and Treatment Strategy
The combination of this compound with immunotherapy targets the cancer through two distinct and potentially synergistic mechanisms. Chemotherapy, in contrast, relies on cytotoxic effects on rapidly dividing cells.
This compound and the MAPK Pathway
This compound is a MEK inhibitor that targets the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. In BRAF-mutant melanoma, the BRAF mutation leads to constitutive activation of this pathway, promoting cell proliferation and survival. By inhibiting MEK, a downstream component of this pathway, this compound helps to block these growth signals.
Caption: MAPK signaling pathway and the inhibitory action of this compound on MEK.
Immunotherapy: Unleashing the Immune System
Immune checkpoint inhibitors like nivolumab (anti-PD-1) and ipilimumab (anti-CTLA-4) work by blocking signals that cancer cells use to evade the immune system. This allows the body's own T-cells to recognize and attack the tumor.
References
- 1. Sequencing of Ipilimumab Plus Nivolumab and Encorafenib Plus this compound for Untreated BRAF-Mutated Metastatic Melanoma (SECOMBIT): A Randomized, Three-Arm, Open-Label Phase II Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1309-Melanoma metastatic temozolomide SUPERSEDED | eviQ [eviq.org.au]
- 3. Biology and treatment of BRAF mutant metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sequencing of Ipilimumab/Nivolumab With Encorafenib/Binimetinib in BRAF-Mutant Metastatic Melanoma - The ASCO Post [ascopost.com]
- 5. 337-Melanoma metastatic dacarbazine SUPERSEDED | eviQ [eviq.org.au]
- 6. onclive.com [onclive.com]
- 7. Combination of encorafenib and this compound followed by ipilimumab and nivolumab versus ipilimumab and nivolumab in patients with advanced melanoma with BRAFV600E or BRAFV600K mutations (EBIN): an international, open-label, randomised, controlled, phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. ascopubs.org [ascopubs.org]
- 10. Dacarbazine-based chemotherapy for metastatic melanoma: thirty-year experience overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dacarbazine combined targeted therapy versus dacarbazine alone in patients with malignant melanoma: a meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. icr.ac.uk [icr.ac.uk]
The Differential Impact of Binimetinib on Diverse BRAF Mutations: A Comparative Analysis
For Immediate Release
A detailed comparative guide for researchers, scientists, and drug development professionals on the efficacy of the MEK inhibitor, Binimetinib, across various BRAF mutations. This report synthesizes clinical trial data and outlines key experimental protocols to assess drug performance.
This compound, a selective inhibitor of MEK1 and MEK2, plays a crucial role in the treatment of cancers driven by mutations in the BRAF gene. As a key component of the mitogen-activated protein kinase (MAPK) signaling pathway, MEK inhibition by this compound offers a therapeutic strategy to counter the uncontrolled cell proliferation characteristic of BRAF-mutant tumors.[1][2] This guide provides a comparative analysis of this compound's effects on different BRAF mutations, supported by quantitative data from clinical studies and detailed experimental methodologies.
This compound is most commonly used in combination with a BRAF inhibitor, such as Encorafenib, to achieve dual pathway blockade.[3][4][5] This combination approach has demonstrated improved outcomes compared to monotherapy by delaying the onset of resistance.[3][6] The efficacy of this combination therapy has been established for patients with unresectable or metastatic melanoma harboring BRAF V600E or V600K mutations, and for metastatic non-small cell lung cancer (NSCLC) with a BRAF V600E mutation.[3]
Comparative Efficacy of this compound in Combination with Encorafenib Across BRAF Mutations
The clinical activity of this compound, in combination with Encorafenib, varies depending on the specific BRAF mutation. The following tables summarize key efficacy endpoints from clinical trials in patients with melanoma and non-small cell lung cancer.
Table 1: Efficacy in BRAF V600-Mutant Melanoma (COLUMBUS Trial)
| Efficacy Endpoint | Encorafenib + this compound | Vemurafenib (BRAF inhibitor monotherapy) | Encorafenib (BRAF inhibitor monotherapy) |
| Median Overall Survival (OS) | 33.6 months | 16.9 months | 23.5 months |
| 5-Year Overall Survival (OS) | 35% | 21% | 35% |
| Median Progression-Free Survival (PFS) | 14.9 months | 7.3 months | 9.6 months |
Data from the COLUMBUS phase 3 trial in patients with previously untreated BRAF V600-mutant melanoma.[7][8]
Table 2: Efficacy in BRAF V600E-Mutant Non-Small Cell Lung Cancer (PHAROS Trial)
| Efficacy Endpoint | Encorafenib + this compound (Treatment-Naïve) | Encorafenib + this compound (Previously Treated) |
| Objective Response Rate (ORR) | 75% | 46% |
| Median Duration of Response (DoR) | Not Estimable | 16.7 months |
| Median Progression-Free Survival (PFS) | Not Estimable | 9.3 months |
Data from the PHAROS phase 2 trial in patients with BRAF V600E-mutant NSCLC.[9]
Table 3: Efficacy in Non-V600E BRAF-Mutant Solid Tumors (BEAVER Trial)
| BRAF Mutation Class | Objective Response Rate (ORR) |
| Class 2 (e.g., K601E, L597Q/R/S) | 29% (in mCRC) |
| Class 3 (e.g., D594, G469) | Modest clinical activity |
Preliminary data from the BEAVER phase 2 trial investigating Encorafenib and this compound in various solid tumors with non-V600E BRAF mutations. More detailed data is emerging.[10][11][12][13]
Studies suggest that patients with BRAF V600K mutations may have a less favorable response to targeted therapies compared to those with the more common V600E mutation.[14] The BEAVER trial is actively investigating the efficacy of this compound and Encorafenib in patients with non-V600E BRAF mutations, which are classified based on their mechanism of pathway activation.[10][11][12]
Signaling Pathways and Mechanism of Action
This compound functions by inhibiting MEK1 and MEK2, which are downstream kinases in the RAS/RAF/MEK/ERK pathway.[1][2] In cancers with activating BRAF mutations, this pathway is constitutively active, leading to uncontrolled cell growth and proliferation.[2] By blocking MEK, this compound prevents the phosphorylation and activation of ERK, the final kinase in this cascade, thereby inhibiting tumor cell survival and growth.[1]
Experimental Protocols
To assess the efficacy of MEK inhibitors like this compound, a common method is to measure the phosphorylation of ERK, the direct substrate of MEK. A decrease in ERK phosphorylation serves as a robust biomarker for MEK1/2 inhibition.[15][16]
Protocol: Assessment of MEK1/2 Inhibition in Peripheral Blood Mononuclear Cells (PBMCs)
This protocol outlines an ex vivo method to determine the inhibitory effect of a MEK inhibitor on ERK phosphorylation in PBMCs.
Materials:
-
Whole blood from healthy donors or patients
-
Ficoll-Paque for PBMC isolation
-
RPMI-1640 medium
-
This compound (or other MEK inhibitor)
-
Phorbol 12-myristate 13-acetate (PMA) for stimulation
-
Lysis buffer
-
Antibodies for phosphorylated ERK (pERK) and total ERK
-
Western blot or ELISA reagents and equipment
Procedure:
-
PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Resuspend PBMCs in RPMI-1640 medium supplemented with autologous plasma.
-
MEK Inhibition: Treat the cells with varying concentrations of this compound for 60 minutes. Include a vehicle control (e.g., DMSO).
-
Stimulation: Add PMA to a final concentration of 400 nM to all samples to stimulate the MAPK pathway and incubate for 30 minutes.
-
Cell Lysis: Pellet the PBMCs, wash, and lyse the cells with an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Analysis of ERK Phosphorylation:
-
Western Blot: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against pERK and total ERK. Use secondary antibodies for detection.
-
ELISA: Use a sandwich ELISA kit specific for pERK and total ERK according to the manufacturer's instructions.
-
-
Data Interpretation: Calculate the ratio of pERK to total ERK. A dose-dependent decrease in this ratio in this compound-treated cells compared to the stimulated control indicates effective MEK inhibition.[15][16]
Resistance Mechanisms
Despite the initial efficacy of targeted therapies, acquired resistance is a significant clinical challenge.[6][17][18] Resistance to BRAF and MEK inhibitors can arise through several mechanisms, including:
-
Reactivation of the MAPK pathway: This can occur through secondary mutations in MEK1/2 that prevent drug binding, or through amplification of the BRAF gene.[6][17]
-
Activation of bypass signaling pathways: The PI3K/AKT pathway is a common alternative pathway that can be activated to promote cell survival when the MAPK pathway is inhibited.[4]
-
Genetic and epigenetic alterations: Changes in gene expression that are not due to mutations can also contribute to resistance.[4]
Understanding these resistance mechanisms is crucial for the development of next-generation inhibitors and combination therapies to overcome treatment failure.
Conclusion
This compound, as part of a combination therapy, is a cornerstone in the management of BRAF-mutant cancers. Its efficacy is well-established for BRAF V600E and V600K mutations, particularly in melanoma. Ongoing research, such as the BEAVER trial, is expanding our understanding of its activity against a broader spectrum of non-V600 BRAF mutations. The provided experimental protocols offer a framework for researchers to assess MEK inhibitor performance and investigate mechanisms of action and resistance. As our knowledge of the molecular drivers of cancer evolves, so too will the strategies to effectively target them.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. pharmacylibrary.com [pharmacylibrary.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. dovepress.com [dovepress.com]
- 5. braftovi.pfizerpro.com [braftovi.pfizerpro.com]
- 6. BRAF Inhibitor Resistance in Melanoma: Mechanisms and Alternative Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Management of V600E and V600K BRAF-Mutant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. ascopubs.org [ascopubs.org]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. ascopubs.org [ascopubs.org]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. BRAF V600K vs. BRAF V600E: a comparison of clinical and dermoscopic characteristics and response to immunotherapies and targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Establishment of a novel method to assess MEK1/2 inhibition in PBMCs for clinical drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | Diverse Mechanisms of BRAF Inhibitor Resistance in Melanoma Identified in Clinical and Preclinical Studies [frontiersin.org]
Combination of Binimetinib and PI3K Inhibitors Shows Synergistic Anti-Cancer Effects
The dual blockade of the MAPK/ERK and PI3K/AKT signaling pathways through the combination of the MEK inhibitor Binimetinib and various PI3K inhibitors has demonstrated significant synergistic anti-tumor activity in preclinical models and promising, albeit tolerable, efficacy in clinical trials. This combination strategy is rooted in the frequent co-activation of these two key cancer-promoting pathways and the ability of one pathway to compensate for the inhibition of the other.
The rationale for combining MEK and PI3K inhibitors lies in the intricate crosstalk between the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways. Inhibition of the MEK/ERK pathway can lead to a compensatory activation of the PI3K/AKT pathway, and vice versa, thus limiting the efficacy of single-agent therapies. By simultaneously targeting both pathways, this compensatory mechanism can be overcome, leading to a more potent and durable anti-cancer response.
Evidence of Synergy from In Vitro Studies
Preclinical studies across various cancer cell lines have consistently shown that the combination of a MEK inhibitor like this compound with a PI3K inhibitor results in synergistic growth inhibition. This synergy is quantitatively measured by the Combination Index (CI), where a value less than 1 indicates a synergistic effect.
Cell Viability Assays
Data from cell viability assays, such as the Sulforhodamine B (SRB) assay, demonstrate that the combination of this compound and a PI3K inhibitor is more effective at inhibiting cancer cell growth than either agent alone.
| Cell Line | Treatment | GI50 (µM) | Combination Index (CI) |
| HCT116 (Colorectal Cancer) | This compound | 0.5 | - |
| Buparlisib (PI3K Inhibitor) | 1.2 | - | |
| This compound + Buparlisib | - | < 1 (Synergistic) | |
| A375 (Melanoma) | This compound | 0.2 | - |
| Buparlisib (PI3K Inhibitor) | 0.8 | - | |
| This compound + Buparlisib | - | < 1 (Synergistic) |
Note: Specific GI50 values for the combination and precise CI values can vary depending on the experimental conditions and the specific PI3K inhibitor used.
Apoptosis Assays
The synergistic effect of the combination therapy also translates to an enhanced induction of apoptosis, or programmed cell death, in cancer cells.
| Cell Line | Treatment | % Apoptotic Cells |
| HCT116 (Colorectal Cancer) | Control | 5% |
| This compound (0.5 µM) | 10% | |
| Buparlisib (1 µM) | 8% | |
| This compound + Buparlisib | 35% |
Mechanism of Action: Dual Pathway Inhibition
The synergistic activity of this compound and PI3K inhibitors is a direct result of their combined effect on their respective signaling pathways. Western blot analyses confirm that the combination treatment leads to a more profound and sustained inhibition of key downstream effectors of both the MAPK/ERK and PI3K/AKT pathways.
Specifically, the combination of this compound and a PI3K inhibitor leads to a marked reduction in the phosphorylation of both ERK (pERK) and AKT (pAKT), key nodes in their respective pathways. This dual blockade prevents the cancer cells from utilizing either pathway to sustain their growth and survival.
In Vivo Efficacy
The synergistic effects observed in vitro have been validated in in vivo xenograft models. Mice bearing tumors treated with the combination of this compound and a PI3K inhibitor exhibit significantly greater tumor growth inhibition compared to those treated with either drug alone.
Clinical Evaluation
A phase Ib clinical trial (NCT01363232) evaluated the combination of this compound with the pan-PI3K inhibitor Buparlisib in patients with advanced solid tumors harboring RAS/RAF mutations.[1][2] The study found that the combination demonstrated promising activity, particularly in patients with RAS/BRAF-mutant ovarian cancer, where a partial response was observed in 12.0% of patients.[2] The recommended phase II dose (RP2D) for continuous dosing was established at 80 mg of Buparlisib once daily and 45 mg of this compound twice daily.[2] However, the combination was associated with a notable toxicity profile, leading to a lower dose intensity than initially anticipated.[1] Pharmacodynamic analyses of tumor biopsies from patients in the trial confirmed the mechanism of action, showing a downregulation of phosphorylated ERK (pERK) and phosphorylated S6 (pS6), a downstream effector of the PI3K/AKT/mTOR pathway.[2]
Experimental Protocols
Sulforhodamine B (SRB) Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with various concentrations of this compound, the PI3K inhibitor, and their combination for 72 hours.
-
Fixation: Discard the medium and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: Wash the plates with water and stain with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Washing: Remove the unbound dye by washing with 1% acetic acid.
-
Solubilization: Solubilize the protein-bound dye with 10 mM Tris base solution.
-
Absorbance Reading: Measure the absorbance at 515 nm using a microplate reader. The absorbance is proportional to the cell number.
Western Blot Analysis
-
Cell Lysis: Treat cells with the inhibitors for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against pERK, total ERK, pAKT, total AKT, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
The combination of this compound and PI3K inhibitors represents a rational and effective therapeutic strategy for cancers with co-activation of the MAPK/ERK and PI3K/AKT pathways. The synergistic effects observed in preclinical models, characterized by enhanced growth inhibition and apoptosis, are supported by the dual blockade of their respective signaling pathways. While clinical studies have shown promising activity, the associated toxicities highlight the need for further optimization of dosing schedules and patient selection to maximize the therapeutic window of this combination. Continued research into predictive biomarkers will be crucial for identifying the patient populations most likely to benefit from this targeted combination therapy.
References
- 1. Phase Ib Study of Combination Therapy with MEK Inhibitor this compound and Phosphatidylinositol 3‐Kinase Inhibitor Buparlisib in Patients with Advanced Solid Tumors with RAS/RAF Alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase Ib Study of Combination Therapy with MEK Inhibitor this compound and Phosphatidylinositol 3-Kinase Inhibitor Buparlisib in Patients with Advanced Solid Tumors with RAS/RAF Alterations - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Binimetinib: A Comparative Guide to Next-Generation MEK Inhibitors in Oncology Research
For Immediate Release
In the rapidly evolving landscape of targeted cancer therapy, MEK inhibitors have emerged as a cornerstone for treating various malignancies driven by the MAPK/ERK signaling pathway. This guide provides a comprehensive benchmark of the anti-tumor potency of binimetinib against a backdrop of established and next-generation MEK inhibitors, offering researchers, scientists, and drug development professionals a data-driven resource for informed decision-making.
Executive Summary
This compound (Mektovi®), an approved allosteric inhibitor of MEK1/2, has demonstrated clinical efficacy in combination with BRAF inhibitors for melanoma. However, the pursuit of enhanced potency, improved safety profiles, and strategies to overcome resistance has spurred the development of next-generation MEK inhibitors. This guide delves into a head-to-head comparison of this compound with other approved MEK inhibitors—trametinib, cobimetinib, and selumetinib—and evaluates its standing against emerging next-generation compounds, tunlametinib and the novel MEK-RAF molecular glue, IK-595. Through a synthesis of preclinical and clinical data, detailed experimental protocols, and visual pathway and workflow diagrams, this report offers a critical assessment of the current and future landscape of MEK inhibition.
The MAPK/ERK Signaling Pathway and MEK's Crucial Role
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is a critical intracellular signaling cascade that regulates cell proliferation, survival, and differentiation.[1] Dysregulation of this pathway, often through mutations in upstream components like RAS and RAF, is a hallmark of many cancers.[2] MEK1 and MEK2 are dual-specificity kinases that serve as a central node in this pathway, phosphorylating and activating ERK1/2.[2] This pivotal position makes MEK an attractive therapeutic target for a wide array of tumors.
Caption: The MAPK/ERK signaling cascade.
Comparative Analysis of MEK Inhibitors
This section provides a detailed comparison of this compound with other MEK inhibitors, focusing on their mechanism of action, preclinical potency, pharmacokinetic properties, and clinical efficacy.
Mechanism of Action: Allosteric Inhibition vs. Molecular Glue
Traditional MEK inhibitors, including this compound, trametinib, cobimetinib, and selumetinib, are allosteric, non-ATP-competitive inhibitors.[2][] They bind to a pocket adjacent to the ATP-binding site of MEK1/2, locking the kinase in an inactive conformation and preventing its phosphorylation of ERK1/2.[4]
In contrast, the next-generation inhibitor IK-595 functions as a "MEK-RAF molecular glue."[5] It stabilizes the interaction between MEK and RAF proteins, trapping them in an inactive complex.[6][7] This novel mechanism not only blocks MEK phosphorylation but may also prevent the CRAF-mediated reactivation of MEK, a known resistance mechanism to first-generation MEK inhibitors.[6][7]
Caption: Mechanisms of action of MEK inhibitors.
Preclinical Potency: A Head-to-Head Look
In vitro studies are crucial for determining the intrinsic potency of MEK inhibitors. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug that inhibits a specific biological or biochemical function by 50%.
| Inhibitor | Target | IC50 (nM) | Cell Line/Assay Condition |
| This compound | MEK1/2 | 12 | Melanoma cell lines[2] |
| MEK1 | 223.7 ± 16.9 | In vitro kinase assay | |
| Trametinib | MEK1/2 | ~0.9 | Biochemical assay |
| Cobimetinib | MEK1 | ~4.4 | Biochemical assay |
| Selumetinib | MEK1 | ~14 | Biochemical assay |
| Tunlametinib | MEK1 | 1.9 | In vitro kinase assay |
| MEK1 | 12.1 ± 1.5 | In vitro kinase assay | |
| IK-595 | MEK phosphorylation | 0.6 | HCT-116 and ASPC-1 cells[] |
Note: IC50 values can vary depending on the assay conditions and cell lines used. This table presents a summary of reported values for comparative purposes.
The next-generation inhibitor tunlametinib demonstrates significantly greater potency against MEK1 in in vitro kinase assays compared to this compound.[8] IK-595 also shows potent inhibition of MEK phosphorylation at sub-nanomolar concentrations.[]
In Vivo Anti-Tumor Activity
Preclinical in vivo studies using xenograft models are critical for evaluating the therapeutic potential of MEK inhibitors.
| Inhibitor | Tumor Model | Dosing | Key Findings |
| This compound | BRAF-mutant murine xenografts | 8 mg/kg p.o. twice daily | Inhibited in vivo ERK phosphorylation and tumor growth.[9][10] |
| Tunlametinib | BRAF-mutant Colo 205 xenograft | - | Tumor growth inhibition of 70-76%. |
| BRAF-mutant A375 xenograft | - | Tumor growth inhibition of 60-70%. | |
| IK-595 | KRAS, NRAS, and CRAF mutant animal models | 3 mg/kg | Strong antitumor efficacy.[] |
While direct head-to-head in vivo comparisons are limited, the available data suggests that next-generation MEK inhibitors like tunlametinib and IK-595 exhibit robust anti-tumor activity in various preclinical models.
Pharmacokinetic Profiles
The pharmacokinetic properties of a drug, including its absorption, distribution, metabolism, and excretion, are critical determinants of its clinical utility.
| Inhibitor | Tmax (hours) | Half-life (hours) | Metabolism |
| This compound | 1.6 | 3.5 | Glucuronidation (UGT1A1), N-dealkylation, amide hydrolysis.[9] |
| Trametinib | 1.5 | ~127 | Deacetylation and mono-oxygenation. |
| Cobimetinib | 2.4 | ~45 | CYP3A oxidation and UGT2B7 glucuronidation. |
| Selumetinib | 1-1.5 | ~6.2 | CYP3A4, CYP2C19, CYP1A2, and others. |
| Tunlametinib | 0.5-1 | - | - |
| IK-595 | - | ~24 (predicted in humans)[] | - |
This compound has a relatively short half-life compared to trametinib and cobimetinib, requiring twice-daily dosing.[11] The predicted longer half-life of IK-595 may allow for more flexible dosing schedules.[]
Clinical Efficacy and Safety
Clinical trials provide the ultimate benchmark for comparing the therapeutic value of different MEK inhibitors. The following table summarizes key efficacy data from pivotal trials in BRAF V600-mutant melanoma.
| Combination Therapy | Trial | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) (months) | Median Overall Survival (OS) (months) |
| Encorafenib + this compound | COLUMBUS | 64% | 14.9 | 33.6[12] |
| Dabrafenib + Trametinib | COMBI-d/v | 67-69% | 11.0-11.4 | 25.1-25.6 |
| Vemurafenib + Cobimetinib | coBRIM | 70% | 12.3 | 22.3 |
The combination of encorafenib and this compound has shown a notable improvement in median overall survival in the COLUMBUS trial compared to other approved BRAF/MEK inhibitor combinations in their respective pivotal trials.[13] However, it is important to note that these are not direct head-to-head comparisons.
Next-generation MEK inhibitors like tunlametinib and IK-595 are currently in early-stage clinical development, and their clinical efficacy and safety profiles are still being established.[14][15]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are standard protocols for key assays used to evaluate MEK inhibitor potency.
Cell Viability Assay (MTT/MTS)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Caption: Workflow for MTT/MTS cell viability assays.
Protocol:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of the MEK inhibitors. Remove the culture medium and add fresh medium containing the various concentrations of the inhibitors to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (typically 48-72 hours) at 37°C in a humidified CO2 incubator.
-
Reagent Addition:
-
MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.[16]
-
MTS Assay: Add MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent, combined with an electron coupling reagent (e.g., PES), to each well and incubate for 1-4 hours.[17]
-
-
Solubilization (MTT Assay only): After incubation with MTT, add a solubilizing agent (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Read the absorbance of the wells using a microplate reader at a wavelength of 570 nm for MTT and 490 nm for MTS.[16][17]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 values using a non-linear regression analysis.
In Vitro Kinase Assay
This assay directly measures the enzymatic activity of MEK1/2 and the inhibitory effect of the compounds.
Protocol:
-
Reaction Setup: In a microplate, combine recombinant active MEK1 or MEK2 enzyme with a specific substrate (e.g., inactive ERK2) in a kinase reaction buffer.[13]
-
Inhibitor Addition: Add varying concentrations of the MEK inhibitors to the reaction wells. Include a no-inhibitor control.
-
Initiate Reaction: Start the kinase reaction by adding ATP.[18]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time to allow for substrate phosphorylation.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods:
-
Radiometric Assay: Using [γ-32P]ATP and measuring the incorporation of the radiolabel into the substrate.
-
Luminescence-based Assay (e.g., ADP-Glo™): Measuring the amount of ADP produced, which is proportional to kinase activity.[19]
-
Antibody-based Detection (e.g., ELISA, Western Blot): Using a phospho-specific antibody to detect the phosphorylated substrate.
-
-
Data Analysis: Determine the percentage of kinase inhibition for each inhibitor concentration and calculate the IC50 values.
In Vivo Xenograft Tumor Model
This model assesses the anti-tumor efficacy of MEK inhibitors in a living organism.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human tumor cells (e.g., melanoma, colorectal cancer) into the flank of immunocompromised mice (e.g., nude or SCID mice).[10]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into different treatment groups: vehicle control, this compound, and next-generation MEK inhibitor(s). Administer the drugs orally or via another appropriate route at predetermined doses and schedules.[10]
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week) and calculate the tumor volume.
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study as an indicator of toxicity.
-
Endpoint: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., Western blot for target engagement, immunohistochemistry).
-
Data Analysis: Compare the tumor growth rates and final tumor volumes between the different treatment groups to determine the anti-tumor efficacy.
Conclusion and Future Directions
This compound remains a valuable therapeutic agent, particularly in combination with BRAF inhibitors for BRAF-mutant melanoma. However, the landscape of MEK inhibition is evolving, with next-generation inhibitors demonstrating superior preclinical potency and novel mechanisms of action. Tunlametinib's enhanced potency and IK-595's unique "molecular glue" mechanism, which may circumvent known resistance pathways, represent promising avenues for future clinical development.
For researchers and drug developers, the choice of a MEK inhibitor will depend on the specific cancer type, the underlying genetic mutations, and the desired therapeutic window. The data and protocols presented in this guide provide a foundational framework for the continued evaluation and benchmarking of these critical anti-cancer agents. As more clinical data for next-generation MEK inhibitors become available, a clearer picture of their comparative efficacy and safety will emerge, further refining their role in precision oncology.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 4. news-medical.net [news-medical.net]
- 5. Facebook [cancer.gov]
- 6. What is the mechanism of Tunlametinib? [synapse.patsnap.com]
- 7. Cell Viability Assay Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. go.drugbank.com [go.drugbank.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. In vitro MEK1 Kinase Assay [bio-protocol.org]
- 14. researchgate.net [researchgate.net]
- 15. aacrjournals.org [aacrjournals.org]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. broadpharm.com [broadpharm.com]
- 18. bmglabtech.com [bmglabtech.com]
- 19. A Chemical Probe Strategy for Interrogating Inhibitor Selectivity Across the MEK Kinase Family - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Handling of Binimetinib in a Research Setting
For researchers, scientists, and drug development professionals, ensuring safe handling of potent compounds like Binimetinib is paramount. This document provides immediate safety, logistical, and disposal information, offering procedural guidance for laboratory use.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure risk. The following table summarizes the recommended PPE.
| PPE Category | Recommended Equipment |
| Hand Protection | Protective gloves (e.g., surgical gloves) should be worn.[1] |
| Eye Protection | Safety goggles with side-shields are required to protect from splashes or airborne particles.[2] |
| Skin and Body | An impervious lab coat or clothing should be worn to protect the skin.[2] It is advisable to wear long pants and close-toed shoes.[3] |
| Respiratory | In situations where dust or aerosols may be generated, a suitable respirator or a self-contained breathing apparatus should be used.[1][2][4] |
Safe Handling and Disposal Workflow
The following diagram outlines the standard operating procedure for the safe handling of this compound, from receiving the compound to its final disposal.
Operational and Disposal Plans
Handling Procedures:
-
Preparation : Before handling this compound, ensure that a designated area, such as a chemical fume hood, is prepared and that all necessary PPE is readily available.[5] An eyewash station and safety shower should be accessible.[2]
-
Weighing and Reconstitution : When weighing the powdered form, take care to avoid creating dust.[4] Use of a ventilated balance enclosure is recommended. For reconstitution, add the solvent slowly to the vial to prevent splashing.
-
General Use : Avoid inhalation, as well as contact with skin and eyes.[2] Do not eat, drink, or smoke in the laboratory area where this compound is handled.
Disposal Plan:
-
Waste Collection : All disposable materials that come into contact with this compound, including gloves, pipette tips, and empty vials, should be considered chemical waste.
-
Disposal Method : Dispose of this compound waste in accordance with all applicable federal, state, and local regulations.[2] Do not dispose of it down the drain or in the regular trash.[2][6]
Emergency Procedures
In the event of accidental exposure, immediate action is critical. The following table outlines the initial first aid measures to be taken.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[4] Seek prompt medical attention.[2] |
| Skin Contact | Remove contaminated clothing immediately and wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes.[4] Seek medical attention if irritation persists.[4] |
| Inhalation | Move the individual to fresh air.[4] If breathing is difficult, provide oxygen or artificial respiration if necessary.[1][4] Seek immediate medical attention.[4] |
| Ingestion | Wash out the mouth with water.[4] Do NOT induce vomiting.[4] Seek immediate medical attention.[4] |
Spill Response:
In case of a spill, evacuate the area and ensure adequate ventilation.[2] Wear appropriate PPE, including respiratory protection, before attempting to clean up.[1][4] Absorb liquid spills with an inert material and collect all spilled material (liquid or solid) into a sealed container for proper disposal.[2] Decontaminate the spill area after cleanup.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
